molecular formula C15H31NO7 B605444 Aminooxy-PEG4-C2-Boc

Aminooxy-PEG4-C2-Boc

货号: B605444
分子量: 337.41 g/mol
InChI 键: YTAYURBTLQKIKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aminooxy-PEG4-t-butyl ester (CAS 2100306-82-7) is a heterobifunctional PEG linker valuable in bioconjugation and pharmaceutical research . This compound features an aminooxy group at one terminus and a t-butyl-protected carboxylic acid at the other, connected by a hydrophilic PEG4 spacer . The aminooxy group is highly reactive toward aldehyde groups, forming a stable oxime bond; in the presence of a reductant, this reaction yields a hydroxylamine linkage . The t-butyl ester protecting group provides stability during reactions and can be readily removed under acidic conditions to generate a free carboxylic acid for further conjugation . The PEG4 spacer significantly enhances the aqueous solubility of conjugates, reduces aggregation, and can improve bioavailability . Due to its reactivity, the aminooxy group is sensitive, and immediate use (within one week) is recommended for optimal results . This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO7/c1-15(2,3)23-14(17)4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYURBTLQKIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG4-C2-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, core applications, and detailed experimental protocols for its use.

Core Concepts: Structure and Functionality

This compound is a molecule designed with distinct functional ends separated by a polyethylene (B3416737) glycol (PEG) spacer. This structure imparts specific functionalities crucial for its role as a chemical linker.

  • Aminooxy Group (-ONH₂): This is a highly reactive nucleophile that specifically and efficiently reacts with aldehydes and ketones to form a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the precise ligation of molecules in complex biological environments.

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. This property is particularly advantageous in biological applications, preventing aggregation and improving the pharmacokinetic profile of the final conjugate.

  • C2-Boc Moiety: This end of the linker consists of a two-carbon (ethyl) spacer attached to a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various conditions and its facile removal under mild acidic conditions allow for controlled, sequential conjugation strategies.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate[]
Synonyms Aminooxy-PEG4-C2-NH-Boc, tert-butyl (14-(aminooxy)-3,6,9,12-tetraoxatetradecyl)carbamate[]
CAS Number 2062663-66-3[2][3]
Molecular Formula C₁₅H₃₂N₂O₇[]
Molecular Weight 352.43 g/mol []
Appearance Pale Yellow or Colorless Oily Matter/Liquid[][4]
Purity ≥95%[]
Solubility Water, DMSO, DCM, DMF[3]
Storage Conditions Store at 2-8°C for short term, -20°C for long term. In solvent: -80°C (6 months), -20°C (1 month).[][4]

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile tool in several advanced biochemical applications.

PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker's role is to connect the target protein ligand and the E3 ligase ligand. The stepwise conjugation capabilities of this compound are ideal for this purpose.

Below is a logical workflow for the synthesis of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation Linker This compound Conjugate1 Ligand1-Oxime-PEG4-C2-Boc Linker->Conjugate1 Oxime Ligation Ligand1 Aldehyde/Ketone-containing E3 Ligase Ligand Ligand1->Conjugate1 Deprotection Mild Acidic Conditions (e.g., TFA) Conjugate2 Ligand1-Oxime-PEG4-C2-NH2 Conjugate1->Conjugate2 Deprotection->Conjugate2 Ligand2 Carboxylic Acid/NHS Ester-containing Target Protein Ligand PROTAC Final PROTAC Molecule Conjugate2->PROTAC Amide Bond Formation Conjugate2->PROTAC Ligand2->PROTAC

A logical workflow for synthesizing a PROTAC using this compound.
Antibody-Drug Conjugates (ADCs) and Bioconjugation

Aminooxy-PEG linkers are valuable in the construction of ADCs and other bioconjugates.[] For instance, antibodies can be engineered to contain aldehyde or ketone groups through the oxidation of carbohydrate moieties or the introduction of genetically encoded aldehyde tags. The aminooxy end of the linker can then be used to attach a cytotoxic drug or other payload to the antibody in a site-specific manner.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution. A typical concentration is 25-50% TFA in DCM.[7]

  • If the substrate is sensitive to cationic species, add TIS as a scavenger.

  • Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected amine (often as a TFA salt) can be used directly in the next step or purified further if necessary.

Quantitative Data for Boc Deprotection Conditions:

ReagentConcentrationTime (min)Purity (%)
TFA25% in DCM30>95
TFA50% in DCM60>95
HCl4M in Dioxane60>95

Table adapted from Benchchem technical documentation.[8]

Protocol for Oxime Ligation with a Protein

This protocol provides a general method for conjugating an aminooxy-linker to an aldehyde-containing protein.

Materials:

  • Aldehyde-functionalized protein (e.g., oxidized glycoprotein)

  • This compound

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2 (PBS).[9]

  • Aniline (B41778) (optional catalyst, to accelerate the reaction)

  • DMSO (for preparing stock solution)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare an Aminooxy-Linker Stock Solution: Dissolve this compound in DMSO to a concentration of 50 mM.[9]

  • Prepare the Protein: Ensure the aldehyde-functionalized protein is in the Coupling Buffer at a suitable concentration (e.g., 2 mg/mL). If the protein was prepared in a different buffer, perform a buffer exchange using a desalting column or dialysis.

  • Ligation Reaction:

    • Add the aminooxy-linker stock solution to the protein solution to achieve the desired final molar ratio. A common starting point is a 10 to 50-fold molar excess of the linker.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Mix gently and incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.[9]

  • Purification: Remove the excess, unreacted aminooxy-linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to confirm successful conjugation and determine the degree of labeling.[10][11]

Oxime_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Aldehyde-Protein in Coupling Buffer r1 Combine Protein and Linker p1->r1 p2 Prepare Aminooxy-Linker Stock Solution (in DMSO) p2->r1 r2 Add Aniline Catalyst (Optional) r1->r2 r3 Incubate at RT (2-4h) or 4°C (Overnight) r2->r3 u1 Remove Excess Linker via Desalting Column or Dialysis r3->u1 u2 Analyze Conjugate (SDS-PAGE, MS, HPLC) u1->u2

A typical experimental workflow for oxime ligation.

Signaling Pathway: The PROTAC Mechanism

This compound, as a linker, is integral to the function of PROTACs which hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary forms PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The mechanism of action for a PROTAC molecule.

This diagram illustrates how the PROTAC molecule, enabled by its linker, brings the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalyze further degradation cycles.

References

An In-depth Technical Guide to Aminooxy-PEG4-C2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Aminooxy-PEG4-C2-Boc, a heterobifunctional linker integral to the advancement of bioconjugation and the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound, systematically named tert-butyl (14-(aminooxy)-3,6,9,12-tetraoxatetradecyl)carbamate, is a polyethylene (B3416737) glycol (PEG)-based linker. The structure features a terminal aminooxy group, a four-unit PEG chain to enhance solubility and provide spatial separation, and a Boc-protected amine. The "C2" in the common name refers to the ethylenediamine (B42938) core.

The structural ambiguity in the common nomenclature has led to variations in reported molecular formulas and weights. This guide will focus on the most consistently referenced structure.

Key Structural Features:

  • Aminooxy Group (-O-NH2): A highly reactive functional group that readily and selectively reacts with aldehydes and ketones to form stable oxime linkages.

  • PEG4 Spacer: A hydrophilic tetraethylene glycol chain that improves the solubility of the molecule and the resulting conjugates in aqueous media.

  • Boc-Protected Amine (-NHBoc): A common protecting group for amines that can be readily removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various sources.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name tert-butyl N-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate[]
Synonyms Aminooxy-PEG4-C2-NH-Boc, Aminooxy-PEG4-NHBoc[]
CAS Number 2496687-02-4[2]
Molecular Formula C15H32N2O7[][2]
Canonical SMILES O=C(OC(C)(C)C)NCCOCCOCCOCCOCCON[]
InChI InChI=1S/C15H32N2O7/c1-15(2,3)24-14(18)17-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-16/h4-13,16H2,1-3H3,(H,17,18)[]
InChIKey WACLLXHQCDRPLF-UHFFFAOYSA-N[]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 352.43 g/mol []
Appearance Pale Yellow or Colorless Oily Matter[]
Purity ≥95%[]
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Storage Conditions Store at 2-8°C[] or -20°C[2]

Synthesis and Experimental Protocols

Representative Synthesis of this compound:

This synthesis would likely proceed in a multi-step fashion, starting from a commercially available PEGylated precursor. A potential synthetic workflow is illustrated below.

G cluster_0 Step 1: Monoprotection of Diamine cluster_1 Step 2: PEGylation cluster_2 Step 3: Introduction of Aminooxy Group cluster_3 Step 4: Deprotection A 1. Ethylenediamine C N-(tert-Butoxycarbonyl)-1,2-diaminoethane A->C Protection B 2. Di-tert-butyl dicarbonate (B1257347) (Boc2O) B->C E Boc-NH-PEG4-OTs C->E Nucleophilic Substitution D 3. Tetraethylene glycol ditosylate D->E G Boc-NH-PEG4-O-Phthalimide E->G Mitsunobu or Williamson Ether Synthesis F 4. N-Hydroxyphthalimide F->G I This compound (Final Product) G->I Phthalimide Deprotection H 5. Hydrazine (B178648) H->I

A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-1,2-diaminoethane

  • Dissolve ethylenediamine in a suitable solvent such as dioxane and water.

  • Add a base, for example, magnesium oxide.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) in dioxane dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by distillation or chromatography to yield N-(tert-butoxycarbonyl)-1,2-diaminoethane.

Step 2: Synthesis of Boc-NH-PEG4-OTs

  • Dissolve N-(tert-butoxycarbonyl)-1,2-diaminoethane in an appropriate aprotic solvent like THF or DMF.

  • Add a base such as sodium hydride (NaH) at 0°C.

  • Slowly add a solution of tetraethylene glycol ditosylate in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which is then purified by column chromatography.

Step 3: Synthesis of Boc-NH-PEG4-O-Phthalimide

  • Dissolve Boc-NH-PEG4-OTs and N-hydroxyphthalimide in a suitable solvent like THF.

  • Add a base, for instance, potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, filter, and concentrate the solvent.

  • Purify the residue by column chromatography to yield the phthalimide-protected intermediate.

Step 4: Synthesis of this compound

  • Dissolve the Boc-NH-PEG4-O-phthalimide intermediate in a solvent such as ethanol (B145695) or a mixture of DCM and methanol.

  • Add hydrazine monohydrate and stir the mixture at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the phthalhydrazide (B32825) byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the final this compound.

Applications in Drug Development

The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The unique structure of this compound allows for the sequential or orthogonal conjugation of two different molecules:

  • The aminooxy group can be reacted with an aldehyde or ketone on a ligand for the target protein.

  • The Boc-protected amine , after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands).

PROTAC_MoA cluster_Components PROTAC Assembly cluster_Cellular_Action Cellular Mechanism of Action TargetLigand Target Protein Ligand (with aldehyde/ketone) Linker This compound TargetLigand->Linker Oxime Formation E3Ligand E3 Ligase Ligand (with carboxylic acid) E3Ligand->Linker Amide Bond Formation (after Boc deprotection) PROTAC PROTAC Molecule Linker->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

The role of this compound in PROTAC assembly and mechanism of action.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of chemical biology and drug discovery. Its heterobifunctional nature, coupled with the advantageous properties of the PEG spacer, makes it an ideal linker for the construction of complex bioconjugates, most notably PROTACs. A thorough understanding of its chemical properties and synthetic accessibility is crucial for its effective implementation in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Application of Aminooxy-PEG4-C2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has ushered in a new paradigm in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system. The design and efficacy of these molecules are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. This technical guide provides a comprehensive overview of Aminooxy-PEG4-C2-Boc, a versatile heterobifunctional linker, focusing on its mechanism of action within the context of the PROTACs it helps create. We will delve into the underlying biological pathways, present quantitative data from representative studies, detail relevant experimental protocols, and provide visual representations of the key processes.

Introduction: The Role of Linkers in Targeted Protein Degradation

This compound is not a drug with a direct mechanism of action on a biological target. Instead, it is a sophisticated chemical tool—a heterobifunctional linker—designed for the synthesis of complex bioconjugates. Its primary application is in the construction of PROTACs. A PROTAC molecule typically consists of three components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[1] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall pharmacokinetic properties.[2]

The this compound linker offers several advantageous features:

  • An aminooxy group (-ONH2): This functional group allows for a highly specific and stable covalent bond formation with aldehydes or ketones, a reaction known as oxime ligation. This chemoselective reaction is bio-orthogonal, meaning it does not interfere with other biological functional groups.

  • A PEG4 spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of four repeating units, imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[3]

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This protecting group can be easily removed under acidic conditions, revealing the amine for subsequent conjugation to another molecule, typically through an amide bond formation.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The "mechanism of action" of the this compound linker is intrinsically linked to the function of the PROTAC it helps to create. The PROTAC does not inhibit the target protein in the traditional sense but instead hijacks the cell's own protein disposal machinery to eliminate it. This process can be broken down into the following key steps:

  • Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's "recycling center." The proteasome unfolds and degrades the tagged protein into small peptides.

  • Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can then engage another POI and E3 ligase, acting catalytically to degrade multiple target protein molecules.

This event-driven mechanism offers several advantages over traditional occupancy-driven inhibition, including the potential for sub-stoichiometric efficacy and the ability to target proteins previously considered "undruggable."

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (containing Aminooxy-PEG4 linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2 enzymes) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of a PROTAC utilizing an this compound linker.

Quantitative Data from a Representative Application

Table 1: In Vitro Degradation Profile of PROTAC-X

ParameterValueDescription
Target Protein BRD4Bromodomain-containing protein 4
E3 Ligase Recruited VHLvon Hippel-Lindau
Cell Line HEK293Human Embryonic Kidney 293 cells
DC50 ~25 nMConcentration for 50% maximal degradation
Dmax >90%Maximum percentage of protein degradation
Time to Dmax 4-8 hoursTime to achieve maximum degradation

Table 2: Ternary Complex Formation and Binding Affinities

ParameterValue (KD)Description
Binding to BRD4 ~150 nMDissociation constant for PROTAC-X and BRD4
Binding to VHL ~200 nMDissociation constant for PROTAC-X and VHL
Ternary Complex Affinity ~50 nMDissociation constant for the ternary complex
Cooperativity (α) >1Positive cooperativity in ternary complex formation

Note: The data presented are illustrative and compiled from trends observed in multiple PROTAC studies. Actual values are highly dependent on the specific ligands and experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker involves two key chemical transformations: the deprotection of the Boc group and the conjugation of the aminooxy group via oxime ligation.

Boc Deprotection of the Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine on the linker, ready for conjugation to an E3 ligase ligand.

Workflow Diagram:

Boc_Deprotection_Workflow start Start: Boc-protected Linker dissolve Dissolve linker in Dichloromethane (B109758) (DCM) start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) (e.g., 20% v/v) dissolve->add_tfa react Stir at room temperature (1-2 hours) add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo to remove solvent and excess TFA monitor->concentrate Reaction Complete purify Purify by HPLC (if necessary) concentrate->purify end End: Deprotected Linker (Amine-Linker-Aminooxy) purify->end

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Methodology:

  • Dissolution: Dissolve the this compound linker in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: To the solution, add a strong acid. A common choice is trifluoroacetic acid (TFA) at a concentration of 20-50% (v/v) in DCM, or a 4M solution of HCl in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or purified if necessary.

Oxime Ligation for PROTAC Synthesis

This protocol describes the conjugation of a target protein ligand (containing an aldehyde or ketone) to the aminooxy-functionalized linker. This is a key step in the "split PROTAC" approach, where two halves of the molecule are synthesized separately and then joined.

Workflow Diagram:

Oxime_Ligation_Workflow start Start: Aldehyde-functionalized POI Ligand & Aminooxy-functionalized E3 Ligand-Linker dissolve Dissolve both components in a suitable buffer (e.g., pH 6.5-7.5) start->dissolve mix Mix equimolar amounts of the two components dissolve->mix react Incubate at room temperature (2-12 hours) mix->react monitor Monitor reaction by LC-MS react->monitor monitor->react Incomplete purify Purify the final PROTAC by preparative HPLC monitor->purify Reaction Complete characterize Characterize by HRMS and NMR purify->characterize end End: Purified PROTAC characterize->end

Caption: Workflow for the synthesis of a PROTAC via oxime ligation.

Methodology:

  • Component Preparation: Synthesize or procure the two "halves" of the PROTAC: one containing an aldehyde or ketone (e.g., the POI ligand) and the other containing the aminooxy group (e.g., the E3 ligase ligand attached to the deprotected Aminooxy-PEG4 linker).

  • Reaction Setup: Dissolve the two components in an appropriate solvent system, typically a buffered aqueous solution at a slightly acidic to neutral pH (pH 6.5-7.5). Aniline can be used as a catalyst to accelerate the reaction.

  • Incubation: Mix the solutions and allow them to react at room temperature. The reaction is typically complete within a few hours.

  • Monitoring and Purification: Monitor the formation of the oxime-linked product by LC-MS. Once the reaction is complete, the final PROTAC is purified, usually by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the final PROTAC product are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a powerful and versatile chemical linker that plays a crucial role in the construction of sophisticated bioconjugates, particularly PROTACs for targeted protein degradation. Its well-defined reactive ends—a Boc-protected amine and an aminooxy group—allow for a modular and strategic synthesis of heterobifunctional molecules. The core mechanism of action is defined by the final PROTAC construct, which leverages the cell's ubiquitin-proteasome system to achieve catalytic degradation of specific target proteins. Understanding the chemistry of the linker and the biology of the PROTAC-induced degradation pathway is essential for the rational design and development of this promising new class of therapeutics. As research in targeted protein degradation continues to advance, the strategic use of well-designed linkers like this compound will remain a cornerstone of innovation in the field.

References

An In-depth Technical Guide to Aminooxy-PEG4-C2-Boc: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG4-C2-Boc, a heterobifunctional linker crucial in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, a representative synthesis protocol, and its application in forming stable oxime bonds.

Core Properties of this compound

This compound, also known as tert-butyl (14-(aminooxy)-3,6,9,12-tetraoxatetradecyl)carbamate, is a versatile linker molecule. It features a Boc-protected amine on one end and an aminooxy group on the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[] The PEG linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[2] The terminal aminooxy group is designed to react specifically with aldehydes or ketones to form a stable oxime linkage.[][3] The Boc protecting group can be removed under mild acidic conditions to reveal a primary amine, which can then be conjugated to other molecules.[4][5]

Physicochemical and Handling Data
PropertyValueSource
Molecular Formula C15H32N2O7[]
Molecular Weight 352.43 g/mol []
CAS Number 2100306-82-7[2]
Appearance Colorless to pale yellow oily matter[]
Purity ≥95%[]
Storage Conditions 2-8°C for long-term storage[]
Solubility Soluble in DMSO and other organic solvents[6]

Synthesis of this compound

A precise, publicly available, step-by-step synthesis protocol for this compound is not readily found in standard chemical literature, as it is a commercially available reagent. However, based on general principles of organic synthesis and patent literature for similar structures, a representative multi-step synthesis can be proposed. The following is a plausible, illustrative synthesis pathway.

Representative Synthesis Pathway

A representative multi-step synthesis pathway for this compound.

Experimental Protocols

The primary application of this compound is in bioconjugation through the formation of an oxime bond with an aldehyde or ketone.

General Protocol for Oxime Ligation

This protocol outlines a general procedure for conjugating an aminooxy-PEG linker to a molecule containing an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or sodium acetate (B1210297) buffer (pH 6.0-7.4)

  • Aniline (B41778) (as catalyst, optional)

  • Organic Co-solvent (if needed): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent: Acetone

  • Purification system: Size-exclusion chromatography or reverse-phase HPLC

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde or ketone-functionalized molecule in the chosen reaction buffer.

    • Prepare a stock solution of this compound in the same buffer or a minimal amount of an organic co-solvent.

    • If using a catalyst, prepare a stock solution of aniline.

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).

    • If used, add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and byproducts.

Experimental Workflow for Bioconjugation

G A Prepare Stock Solutions (Molecule, Aminooxy-PEG, Catalyst) B Combine Reactants (Molecule + Aminooxy-PEG) A->B C Add Catalyst (optional) (e.g., Aniline) B->C D Incubate (RT or 37°C, 2-24h) C->D E Monitor Reaction (HPLC, MS) D->E E->D Incomplete F Quench Reaction (e.g., Acetone) E->F Complete G Purify Conjugate (Chromatography) F->G H Characterize Final Product (MS, NMR, etc.) G->H

A general experimental workflow for oxime ligation.

Applications in Drug Development

This compound is a key component in the construction of complex biomolecules for therapeutic and research purposes.

  • PROTACs: This linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of the target protein.[7]

  • Antibody-Drug Conjugates (ADCs): The aminooxy group allows for the site-specific conjugation of cytotoxic drugs to antibodies that have been engineered to contain an aldehyde or ketone group. This results in a more homogeneous and potentially more effective ADC.

  • Biomolecule Labeling: The chemoselective nature of the oxime ligation enables the labeling of proteins, peptides, and other biomolecules with probes, dyes, or other tags for imaging and diagnostic applications.

The stability of the resulting oxime bond under physiological conditions makes it a reliable linkage for in vivo applications.[8] The versatility of the Boc-protected amine allows for subsequent modifications, further expanding the utility of this linker in creating multifunctional constructs.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation and drug development, serving as a crucial protecting group for amines in polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1][2] The PEG spacer itself enhances the solubility and stability of drugs, improves pharmacokinetic properties, and can reduce toxicity and immunogenicity.[3][4]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers

ProcessReagent(s)Solvent(s)Temperature (°C)Time (h)Typical Yield (%)
Boc Protection Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DIPEADichloromethane (DCM)Room Temperature3 - 12>90
Boc Deprotection Trifluoroacetic acid (TFA) (20-50%)Dichloromethane (DCM)0 to Room Temperature0.5 - 2>95
Boc Deprotection 4M HClDioxaneRoom Temperature0.5 - 2High

Data compiled from multiple sources.[1]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventKey AdvantagesKey Disadvantages
Trifluoroacetic acid (TFA) 20-50%Dichloromethane (DCM)High efficiency, volatile and easily removed.Can cause side reactions with sensitive residues (e.g., Trp, Met, Cys) if scavengers are not used.[5]
HCl 4MDioxaneStrong acid, effective for complete removal.Less volatile, can be more difficult to remove completely.
Montmorillonite K10 clay CatalyticDichloromethane (DCM)Mild conditions, selective for aromatic N-Boc groups.[6]May not be suitable for all substrates.
ZnBr₂ StoichiometricDichloromethane (DCM)Selective for secondary N-Boc groups.[6]Requires stoichiometric amounts, potential for metal contamination.

Table 3: Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA)[]Base (e.g., Piperidine)[]
Stability Stable to bases and nucleophiles.[1]Stable to acids.[]
Orthogonality Used in Boc/Bzl strategy; quasi-orthogonal as both are acid-labile but require different acid strengths.[5][8]Used in Fmoc/tBu strategy; fully orthogonal with acid-labile side-chain protecting groups.[]
Primary Application Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs.[1]Solid-phase peptide synthesis (Fmoc/tBu strategy).[]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1][10]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[10]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[10]

  • Stir the reaction mixture at room temperature for 3-12 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][11]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1][11]

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).[12] If the peptide contains sensitive residues like Trp, Cys, or Met, add a scavenger such as TIS (2.5-5% v/v).[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12] Co-evaporation with toluene (B28343) can help remove residual TFA.[12]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[12]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][12]

Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1][13]

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[1][13]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1][5]

Mandatory Visualization

The following diagrams illustrate the core chemical transformations and a typical experimental workflow involving Boc-protected PEG linkers.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_product Product PEG_NH2 Amino-PEG Linker (R-NH2) PEG_NHBoc Boc-protected PEG Linker (R-NH-Boc) PEG_NH2->PEG_NHBoc + (Boc)2O Base (e.g., DIPEA) DCM, Room Temp. Boc2O Di-tert-butyl dicarbonate ((Boc)2O)

Boc Protection of an Amino-PEG Linker.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_end Products PEG_NHBoc Boc-protected PEG Linker (R-NH-Boc) Protonated_Carbamate Protonated Carbamate PEG_NHBoc->Protonated_Carbamate + H+ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tert-butyl cation Isobutylene Isobutylene Protonated_Carbamate->Isobutylene (tert-butyl cation decomposes) PEG_NH3_TFA Deprotected PEG-Amine (TFA Salt) Carbamic_Acid->PEG_NH3_TFA - CO2 CO2 CO2 Carbamic_Acid->CO2

Acid-mediated Boc Deprotection Mechanism.

SPPS_Workflow start Start: Boc-NH-PEG-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DMF) wash1->neutralization coupling 4. Amino Acid Coupling (Boc-AA, HBTU) neutralization->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for next amino acid wash2->repeat repeat->deprotection n cycles final_cleavage Final Cleavage from Resin (HF, TFMSA) repeat->final_cleavage After last cycle

Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

The Aminooxy Group: A Linchpin for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for highly selective, stable, and biocompatible ligation chemistries is paramount. The aminooxy group, with its unique reactivity towards aldehydes and ketones, has emerged as a powerful tool for the precise construction of complex biomolecular architectures. This technical guide provides a comprehensive overview of the core principles of aminooxy-based bioconjugation, detailing its chemical underpinnings, quantitative performance, and practical applications.

The Chemistry of Oxime Ligation: A Bioorthogonal Reaction

The cornerstone of aminooxy-based bioconjugation is the formation of a stable oxime bond. This reaction occurs between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone), yielding an oxime linkage (C=N-O).[1][2] This ligation is highly chemoselective, proceeding under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules.[2][3] The reaction is considered bioorthogonal as neither aminooxy nor carbonyl functionalities are commonly found in biological systems in a reactive state, thus minimizing off-target reactions.[4]

The reaction proceeds via a two-step mechanism: initial nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the final oxime product.[4][5] The rate of oxime formation is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5).[4][6] However, the development of efficient catalysts has enabled this reaction to proceed effectively at physiological pH.[4]

Quantitative Analysis of Oxime Ligation

The efficiency and stability of oxime ligation have been quantitatively characterized, providing a solid foundation for its application in various bioconjugation strategies.

Reaction Kinetics

The rate of oxime formation is influenced by several factors, including the nature of the carbonyl reactant, pH, and the presence of catalysts. Generally, aldehydes react faster than ketones.[7] The reaction can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives.[8][9]

Table 1: Second-Order Rate Constants for Oxime Ligation

Carbonyl SubstrateAminooxy ReagentCatalyst (Concentration)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
BenzaldehydeAminooxy-peptidep-Phenylenediamine (pPDA)7.0Not specified, but complete ligation within 5 min[2]
CitralDansyl-aminooxyAniline (50 mM)7.3~0.2 (calculated from kobs)[10]
CitralDansyl-aminooxym-Phenylenediamine (B132917) (mPDA) (50 mM)7.3~0.5 (calculated from kobs)[10]
Aldehyde-functionalized proteinDansyl-aminooxyAniline (100 mM)7.0Minimal product conversion[8]
Aldehyde-functionalized proteinDansyl-aminooxymPDA (750 mM)7.0Complete in 90 seconds[8]
Aldehyde-functionalized PEGProteinUncatalyzed7.0Baseline[9]
Aldehyde-functionalized PEGProteinAniline7.019-fold faster than uncatalyzed[9]
Aldehyde-functionalized PEGProteinp-Phenylenediamine (2 mM)7.0120-fold faster than uncatalyzed[9]

Note: The table presents a selection of available kinetic data. Direct comparison of rate constants should be made with caution due to varying experimental conditions.

Stability of the Oxime Bond

A key advantage of oxime ligation is the exceptional stability of the resulting bond, particularly when compared to other imine-based linkages like hydrazones.[4][11] The hydrolytic stability of oximes is significantly higher, making them suitable for applications requiring long-term stability in physiological environments.[11]

Table 2: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages

Conjugate TypeLinkageRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0Half-life (t½) at pD 7.0Reference(s)
MethylhydrazoneC=N-NHCH₃600~4 minutes[11]
AcetylhydrazoneC=N-NHC(O)CH₃300~2 hours[11]
SemicarbazoneC=N-NHC(O)NH₂160~4 hours[11]
Oxime C=N-O 1 ~25 days [11]

Data adapted from a study comparing isostructural conjugates, highlighting the superior stability of the oxime linkage.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminooxy-based bioconjugation.

General Protocol for Oxime Ligation

This protocol outlines the fundamental steps for conjugating an aminooxy-containing molecule to an aldehyde- or ketone-bearing biomolecule.

Materials:

  • Aminooxy-functionalized molecule

  • Aldehyde- or ketone-functionalized biomolecule

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Catalyst (e.g., Aniline or m-phenylenediamine (mPDA)) stock solution (e.g., 1 M in DMSO)

  • Quenching reagent (e.g., acetone (B3395972) or a hydroxylamine (B1172632) solution)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized biomolecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Add the aminooxy-functionalized molecule to the reaction mixture. A molar excess of the aminooxy reagent (e.g., 10-50 fold) is typically used.

  • If a catalyst is required, add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, or higher for mPDA).

  • Incubate the reaction at room temperature or 37°C for a duration determined by the reaction kinetics (typically ranging from 30 minutes to several hours). Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, LC-MS).

  • Once the reaction is complete, quench any unreacted aminooxy groups by adding a quenching reagent.

  • Purify the bioconjugate from excess reagents and byproducts using a suitable purification method.

Protocol for Labeling Glycoproteins with an Aminooxy-Functionalized Probe

This protocol describes the site-specific labeling of glycoproteins by first generating aldehyde groups on their glycan moieties through mild periodate (B1199274) oxidation, followed by oxime ligation.[12][13]

Materials:

  • Glycoprotein (B1211001) (e.g., IgG antibody)

  • Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water)

  • Quenching solution (e.g., 1 M glycerol (B35011) or ethylene (B1197577) glycol)

  • Aminooxy-functionalized probe (e.g., fluorescent dye, biotin)

  • Conjugation Buffer (as in 3.1)

  • Catalyst (optional, as in 3.1)

  • Purification system

Procedure:

  • Oxidation of Glycans:

    • Dissolve the glycoprotein in a suitable buffer (e.g., PBS).

    • Add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of NaIO₄ solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

    • Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 10-15 minutes on ice.

    • Remove excess periodate and quenching reagents by buffer exchange into the Conjugation Buffer.

  • Oxime Ligation:

    • Follow the General Protocol for Oxime Ligation (section 3.1), using the oxidized glycoprotein as the aldehyde-functionalized biomolecule.

  • Purification and Characterization:

    • Purify the labeled glycoprotein.

    • Characterize the conjugate to determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the application of aminooxy bioconjugation in studying signaling pathways.

General Workflow for Aminooxy-Based Bioconjugation

G General Workflow for Aminooxy-Based Bioconjugation cluster_reactants Reactant Preparation cluster_reaction Bioconjugation cluster_analysis Analysis & Purification Biomolecule Biomolecule Carbonyl_Introduction Introduction of Carbonyl Group (e.g., Oxidation) Biomolecule->Carbonyl_Introduction Aminooxy_Probe Aminooxy Probe Oxime_Ligation Oxime Ligation (pH 4-7, Catalyst) Aminooxy_Probe->Oxime_Ligation Carbonyl_Introduction->Oxime_Ligation Purification Purification Oxime_Ligation->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization Final_Conjugate Final Bioconjugate Characterization->Final_Conjugate

Caption: A generalized workflow for bioconjugation using aminooxy chemistry.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody (mAb) Oxidation Periodate Oxidation of Glycans Antibody->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Oxime_Ligation Oxime Ligation Aldehyde_mAb->Oxime_Ligation Linker Aminooxy-Linker Linker_Drug Aminooxy-Linker-Drug Construct Linker->Linker_Drug Drug Cytotoxic Drug Drug->Linker_Drug Linker_Drug->Oxime_Ligation Purification Purification Oxime_Ligation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: A schematic outlining the synthesis of an ADC using aminooxy ligation.

Monitoring Cellular ADP-Ribosylation Signaling

A clickable aminooxy probe can be used to detect cellular ADP-ribosylation on acidic amino acids, providing a tool to study this important post-translational modification involved in various signaling pathways.[14][15]

G Monitoring Cellular ADP-Ribosylation with an Aminooxy Probe cluster_cellular_process Cellular Process cluster_detection Detection using Aminooxy Probe Cell_Stimulus Cellular Stimulus (e.g., DNA damage) PARP_Activation PARP Enzyme Activation Cell_Stimulus->PARP_Activation ADP_Ribosylation ADP-Ribosylation of Target Proteins PARP_Activation->ADP_Ribosylation AO_Probe Aminooxy-Alkyne Probe Incubation ADP_Ribosylation->AO_Probe Click_Chemistry Click Chemistry with Azide-Fluorophore AO_Probe->Click_Chemistry Detection Fluorescence Detection/Imaging Click_Chemistry->Detection

Caption: A conceptual diagram illustrating the use of an aminooxy probe in a cell signaling context.

Conclusion

The aminooxy group, through its ability to form highly stable and specific oxime linkages, provides a robust and versatile platform for bioconjugation. The well-characterized kinetics and superior stability of the oxime bond, coupled with the development of efficient catalytic systems, have solidified its position as a go-to chemistry for the construction of well-defined bioconjugates. From the synthesis of antibody-drug conjugates for targeted therapy to the development of probes for studying cellular signaling, the applications of aminooxy-based ligation are vast and continue to expand. This guide provides the fundamental knowledge and practical protocols for researchers to effectively harness the power of the aminooxy group in their scientific endeavors.

References

A Technical Guide to the Solubility of Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG4-C2-Boc, a bifunctional linker commonly employed by researchers, scientists, and drug development professionals in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the expected solubility in various common laboratory solvents based on available data for structurally related compounds, presents a general experimental protocol for precise solubility determination, and includes a workflow diagram for this process.

Core Compound Characteristics

This compound possesses a chemical structure that includes a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and an ethyl (C2) spacer. The presence of the hydrophilic PEG spacer is known to generally enhance aqueous solubility.[1][2][3][] The tert-butoxycarbonyl (Boc) protecting group is base-stable and can be removed under mild acidic conditions.[2][3][5]

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar compounds provides a strong indication of its likely behavior. The general principle of "like dissolves like" suggests that this compound will be soluble in polar solvents.

Table 1: Solubility of this compound and Structurally Related Compounds

Compound NameSolventReported SolubilityData Type
This compound General Expectation Soluble in polar aprotic solvents.Qualitative
Boc-Aminooxy-PEG4-NH2DMSO≥ 100 mg/mL (308.29 mM)Quantitative
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.71 mM)Quantitative
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.71 mM)Quantitative
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.71 mM)Quantitative
t-Boc-Aminooxy-PEG2-amineWater, DMSO, DMF, DCMSolubleQualitative
Aminooxy-PEG4-acidWater, DMSO, DMFSolubleQualitative
Boc-aminooxy-PEG4-alkyneDCM, THF, Acetonitrile, DMF, DMSOSolubleQualitative
Aminooxy-PEG4-alcoholDMSOSolubleQualitative

Note: "≥" indicates that the saturation point was not reached at this concentration.[6] DCM: Dichloromethane; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide; THF: Tetrahydrofuran.

Based on the data for these analogs, this compound is expected to be readily soluble in common polar aprotic solvents such as DMSO and DMF. Its solubility in aqueous solutions may be more limited but can be enhanced by the use of co-solvents and surfactants.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol such as the shake-flask method is recommended.[7] This method is considered reliable for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[9]

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9]

  • Quantification: Analyze the clear, saturated filtrate using a validated HPLC method.[9][10] The concentration of this compound in the filtrate is determined by comparing its peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) at the specified temperature.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solute to Solvent C Equilibrate (Shake/Vortex) A->C B Prepare Standard Solutions F Analyze via HPLC B->F D Centrifuge to Separate Phases C->D E Filter Supernatant D->E E->F G Quantify against Calibration Curve F->G H H G->H Report Solubility (mg/mL or M)

Caption: Workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent systems and conditions that will be employed.

References

An In-depth Technical Guide to Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminooxy-PEG4-C2-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The term "this compound" can be associated with several similar structures; this document focuses on the common variant, tert-butyl (14-(aminooxy)-3,6,9,12-tetraoxatetradecyl)carbamate, also known as Aminooxy-PEG4-NHBoc.[][2][3] This linker features a terminal aminooxy group and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The aminooxy group allows for the highly specific formation of stable oxime bonds with aldehydes and ketones, a reaction central to chemoselective ligation.[][4][5] The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation to carboxylic acids or activated esters.[6][7]

Molecular Data and Properties

The quantitative data for this compound (Aminooxy-PEG4-NHBoc) are summarized in the table below.

PropertyValue
Molecular Formula C15H32N2O7
Molecular Weight 352.43 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Synonyms Aminooxy-PEG4-NH-Boc, Aminooxy-PEG4-C2-NH-Boc
Appearance Pale yellow or colorless oily matter
Purity ≥95%
Storage Conditions 2-8°C

Experimental Protocols

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Methodology:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20–50% (v/v).

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1–2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).

  • For neutralization, dissolve the resulting TFA salt in DCM and wash it with a saturated aqueous solution of NaHCO3.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected Aminooxy-PEG4-C2-Amine.

This protocol details the conjugation of the aminooxy group to a biomolecule containing an aldehyde moiety.

Materials:

  • This compound (or its deprotected amine counterpart)

  • Aldehyde-containing biomolecule (e.g., protein, peptide)

  • Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column or dialysis equipment

Methodology:

  • Dissolve the this compound linker in the coupling buffer.

  • Add the linker solution to the aldehyde-containing biomolecule at a molar excess (typically 10- to 50-fold).

  • If a catalyst is needed to accelerate the reaction, a final concentration of 10–100 mM aniline can be added.

  • Incubate the reaction mixture at room temperature for 2–16 hours. The progress of the conjugation can be monitored by SDS-PAGE or mass spectrometry.

  • Upon completion, remove the excess unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Visualizing the Workflow

The following diagram illustrates the dual reactivity of the this compound linker, showcasing the deprotection of the amine and subsequent conjugation pathways.

G A This compound B TFA / DCM A->B C Aminooxy-PEG4-C2-NH2 (Deprotected Linker) B->C F Amide Bond Formation C->F G Oxime Bond Formation C->G D Molecule with -COOH or Activated Ester D->F E Molecule with -CHO or Ketone E->G H Conjugate 1 F->H I Conjugate 2 G->I

Caption: Bioconjugation workflow of this compound.

References

An In-depth Technical Guide to the Application of PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to the molecule's overall physicochemical and pharmacokinetic properties.[1][3] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design due to their unique and highly tunable properties.[4][5] This guide provides a detailed technical overview of the strategic application of PEG linkers in PROTAC development, supported by quantitative data, experimental protocols, and workflow diagrams.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity.[2] This induced proximity facilitates the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase).[3][6] Once the complex is formed, the E3 ligase ubiquitinates the target protein, tagging it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

PROTAC_Mechanism cluster_formation Complex Formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: The catalytic mechanism of action for a PROTAC molecule.

Core Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene (B1197577) glycol units and possess several fundamental properties that make them highly advantageous for PROTAC design, including excellent water solubility, biocompatibility, low immunogenicity, and tunable flexibility.[7][8]

Improving Solubility and Physicochemical Properties

PROTACs are often large molecules (MW > 800 Da) with high lipophilicity, placing them "beyond the Rule of Five" and creating significant challenges with aqueous solubility.[9] Poor solubility can impede reliable in vitro testing and lead to poor bioavailability.[10][11] The inherent hydrophilicity of PEG linkers effectively counteracts this, enhancing the overall solubility of the PROTAC molecule.[1][4][12] This improves compatibility with aqueous assay buffers and physiological environments.[1]

Enhancing Cell Permeability via "Molecular Chameleonicity"

While increasing hydrophilicity can sometimes negatively impact passive cell permeability, PEG linkers can facilitate a phenomenon known as "molecular chameleonicity".[13] In aqueous environments, the PROTAC may adopt an extended conformation. However, upon approaching the lipophilic cell membrane, the flexible PEG linker can fold, allowing for the formation of intramolecular hydrogen bonds (IMHBs).[9][14] This folding shields the polar atoms of the PROTAC, reducing its solvent-accessible 3D polar surface area (PSA) and facilitating passive diffusion across the membrane.[13][14] This dynamic, environment-dependent change in conformation is a key advantage for achieving cellular uptake.[9]

Chameleon_Effect cluster_extended Aqueous Environment (Extended Conformation) cluster_folded Lipophilic Membrane (Folded Conformation) POI_Ligand POI Ligand (Hydrophobic) E3_Ligand E3 Ligand (Polar Groups) Linker_Ext Extended PEG Linker Linker_Fold Folded PEG Linker POI_Ext POI Ligand E3_Ext E3 Ligand POI_Ext->E3_Ext PEG Linker POI_Fold POI Ligand E3_Fold E3 Ligand POI_Fold:e->E3_Fold:w Intramolecular H-Bonding cluster_extended cluster_extended cluster_folded cluster_folded cluster_extended->cluster_folded Crosses Cell Membrane

Figure 2: PEG linker facilitating permeability via intramolecular folding.
Optimizing Ternary Complex Formation

The length and flexibility of the linker are paramount for achieving a stable and productive ternary complex.[] A linker that is too short can cause steric clashes, preventing the target and E3 ligase from binding simultaneously.[][16] Conversely, a linker that is too long may lead to an unstable or non-productive complex geometry where lysine (B10760008) residues on the target are not properly positioned for ubiquitination.[][16] PEG provides a scaffold where length can be precisely tuned by adding or removing ethylene glycol units (e.g., PEG2, PEG3, PEG4), allowing for systematic optimization of degradation efficiency.[4][]

Quantitative Data on PEG Linker Optimization

The optimal PEG linker length is highly dependent on the specific target-E3 ligase pair. Systematic studies have demonstrated that even small changes in linker length can dramatically impact degradation potency (DC50) and efficacy (Dmax).

Table 1: Impact of PEG Linker Length on Degradation of Various Target Proteins

Target Protein E3 Ligase Linker Composition DC50 (nM) Dmax (%) Reference
Estrogen Receptor α (ERα) pVHL 12-atom PEG >1000 <20 [18]
Estrogen Receptor α (ERα) pVHL 16-atom PEG 10 >95 [18]
TANK-binding kinase 1 (TBK1) VHL < 12-atom PEG No degradation - [5][19]
TANK-binding kinase 1 (TBK1) VHL 21-atom PEG 3 96 [19]
Bruton's Tyrosine Kinase (BTK) Cereblon PEG3 41 ~98 [20]
Bruton's Tyrosine Kinase (BTK) Cereblon PEG4 19 >98 [20]

| Bruton's Tyrosine Kinase (BTK) | Cereblon | PEG5 | 13 | >98 |[20] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary based on cell line and experimental conditions.

Case Study: ARV-110 (Bavdegalutamide)

ARV-110 was the first PROTAC to enter clinical trials and targets the Androgen Receptor (AR) for degradation, a key driver in prostate cancer.[21][22] It utilizes a PEG-based linker to connect an AR ligand to a ligand for the Cereblon (CRBN) E3 ligase.[23] The design of ARV-110 showcases the successful application of PROTAC principles, leading to a potent and selective degrader.

Table 2: Key Performance Data for ARV-110

Parameter Cell Line Value Comments Reference
AR Degradation (DC50) VCaP ~1 nM Demonstrates high potency in a prostate cancer cell line. [24]
AR Degradation (DC50) LNCaP ~1 nM Potent degradation in a second relevant cell line. [24]
Selectivity VCaP High At 10 nM, only AR was degraded out of 4,000 proteins analyzed. [24]
In Vivo Degradation VCaP Xenograft >90% AR reduction Achieved with 3 mg/kg oral dosing in mice. [24]

| Clinical Efficacy | mCRPC Patients | 46% PSA50 response* | In patients with specific AR mutations (T878X/H875Y). |[23] |

*PSA50 refers to a ≥50% reduction in prostate-specific antigen levels.

Experimental Protocols

A systematic evaluation of a PROTAC's properties is essential for successful development. The workflow typically involves synthesis followed by a cascade of in vitro and cellular assays.

PROTAC_Workflow cluster_biochem cluster_cellular cluster_adme Design 1. PROTAC Design (Ligand & Linker Selection) Synth 2. Chemical Synthesis Design->Synth Biochem 3. Biochemical Assays Synth->Biochem Cellular 4. In Vitro Cellular Assays Biochem->Cellular Binding Binary Binding (SPR, ITC) Ternary Complex Formation (FRET) Biochem->Binding ADME 5. ADME / PK Assays Cellular->ADME Degradation Protein Degradation (Western Blot) (DC50, Dmax, Kinetics) Cellular->Degradation Viability Cell Viability / Cytotoxicity Cellular->Viability InVivo 6. In Vivo Studies ADME->InVivo SolPerm Solubility (Kinetic Assay) Permeability (PAMPA, Caco-2) ADME->SolPerm

Figure 3: General experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the concentration-dependent degradation of a target protein.

  • Cell Seeding: Plate cells (e.g., VCaP for AR) in 12-well or 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture media. Treat cells with the PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading for each sample.[25]

  • SDS-PAGE: Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Denature samples by heating. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[25]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]

  • Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection & Analysis: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using software (e.g., ImageJ). Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against PROTAC concentration to determine DC50 and Dmax values.[16]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to passively diffuse across a lipid membrane and is a high-throughput method for estimating cell permeability.[26][27][28]

  • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the test PROTAC (e.g., 100 µM) in a suitable buffer (e.g., PBS at pH 7.4).

  • Assay Setup: Add buffer to the wells of an acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Add the PROTAC solution to the donor wells.

  • Incubation: Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature with gentle shaking. During this time, the compound diffuses from the donor compartment, through the artificial membrane, into the acceptor compartment.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time. Compounds are often categorized as having low, medium, or high permeability based on the calculated Pe value.

Protocol 3: Kinetic Solubility Assay

This high-throughput assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions often used in biological screens.[10][11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10-20 mM) in 100% DMSO.[29]

  • Incubation Mixture: In a 96-well plate, add aqueous buffer (e.g., PBS, pH 7.4). Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 200 µM), ensuring the final DMSO percentage is low (e.g., 1-2%).[29][30]

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the insoluble compound.[10]

  • Separation of Insoluble Material: Use a filter plate to separate the soluble fraction from the precipitated solid. Alternatively, centrifuge the plate at high speed and collect the supernatant.

  • Quantification: Determine the concentration of the dissolved PROTAC in the filtrate or supernatant. This is typically done using UV-Vis spectrophotometry or LC-MS/MS against a standard curve prepared in a matching buffer/DMSO mixture.[10]

  • Result Interpretation: The measured concentration represents the kinetic solubility of the compound under the specified conditions.

Protocol 4: Ternary Complex Formation Assay (General Overview)

Confirming that a PROTAC can form a stable ternary complex is crucial. Several biophysical techniques can be used for this purpose.[31][32][33]

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure changes in mass on a sensor surface. One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the second protein (the target) and the PROTAC is then flowed over the surface. An increase in signal beyond the binding of the target alone indicates the formation of the ternary complex.[32]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity and thermodynamics of both binary (PROTAC-protein) and ternary complex interactions, providing insight into binding cooperativity.[31][33]

  • Fluorescence Resonance Energy Transfer (FRET): In a FRET-based assay, the target protein and E3 ligase are labeled with a donor and acceptor fluorophore pair. When the PROTAC brings the two proteins into proximity, energy transfer occurs, resulting in a measurable FRET signal that is proportional to the amount of ternary complex formed.[34]

Conclusion

PEG linkers are a powerful and versatile tool in the design of effective PROTAC degraders. Their ability to improve solubility, enhance cell permeability through dynamic conformational changes, and provide a tunable scaffold for optimizing ternary complex geometry makes them an essential component of the PROTAC discovery toolbox.[1][4][] A deep understanding of how to leverage the properties of PEG linkers, combined with a systematic and quantitative experimental evaluation pipeline, is critical for advancing novel PROTACs from concept to clinical reality.

References

An In-depth Technical Guide to Oxime Ligation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that involves the formation of a stable oxime bond from the reaction of an aminooxy group with an aldehyde or a ketone.[1][2][3] This "click-type" reaction is widely employed in chemical biology, drug delivery, and materials science due to its reliability, mild reaction conditions, and the stability of the resulting conjugate.[1][4][5] The high chemoselectivity stems from the rarity of aldehydes and ketones in biological systems, which minimizes side reactions with native biomolecules.[2] Oxime ligation does not require metal catalysts that can be problematic for biological applications and purification.[1][6]

The versatility of oxime ligation has led to its successful application in the preparation of a wide array of bioconjugates, including polymer-protein conjugates, peptide dendrimers, oligonucleotide-peptides, glycoconjugates, and materials for hydrogel formation and surface patterning.[1][7] Its use in biomedical applications is extensive, including cell targeting, imaging, and the development of synthetic vaccines.[4][8]

The Core of Oxime Ligation: Reaction Mechanism

The formation of an oxime occurs through a two-step process:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the final, stable oxime product, releasing a molecule of water.[7]

The overall reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[9][10][11] This is because the dehydration step is acid-catalyzed. However, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[11]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, which are often required for biological applications, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine (B122844) and m-phenylenediamine) are employed.[9][10][12] These catalysts significantly accelerate the reaction by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[7][13] Substituted anilines with electron-donating groups have been shown to be superior catalysts at neutral pH.[9][12] For instance, p-phenylenediamine has been reported to increase the rate of protein PEGylation by 120-fold at pH 7 compared to the uncatalyzed reaction.[9][10][12]

Oxime_Ligation_Mechanism R1_CHO R1-CHO (Aldehyde/Ketone) Schiff_Base Protonated Schiff Base R1_CHO->Schiff_Base + Catalyst, +H+ Hemiaminal Hemiaminal Intermediate R1_CHO:s->Hemiaminal:n + R2-ONH2, +H+ R2_ONH2 R2-ONH2 (Aminooxy) Catalyst Aniline (Catalyst) Schiff_Base->Hemiaminal + R2-ONH2 Oxime R1-CH=N-OR2 (Oxime) Hemiaminal->Oxime - H2O, -Catalyst, -H+

Caption: Catalyzed oxime ligation mechanism.

Quantitative Data: Reaction Kinetics and Stability

The efficiency and utility of oxime ligation are underscored by its favorable kinetics and the high stability of the resulting oxime bond.

Reaction Kinetics

The rate of oxime formation is influenced by pH, reactant concentration, and the presence of catalysts.[5] While uncatalyzed reactions are faster at acidic pH, aniline-based catalysts enable efficient ligation at neutral pH, which is crucial for many biological applications.[5] The second-order rate constants for oxime ligations can be significantly enhanced with the use of appropriate catalysts, exceeding those of many other chemoselective ligation chemistries.[14]

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[14]
Aldehyde-functionalized protein + Aminooxy-PEGUncatalyzed7.0~0.01 (estimated)[9],[12]
Aldehyde-functionalized protein + Aminooxy-PEGAniline7.0~0.2 (estimated)[9],[12]
Aldehyde-functionalized protein + Aminooxy-PEGp-phenylenediamine7.0~1.2 (estimated, 120-fold increase)[9],[12],[10]
Aldehyde/Ketone + Alkoxyaminem-phenylenediamine7.3Up to 15x faster than aniline[15]

Note: Estimated values are derived from reported fold-increases in reaction rates.

Stability of the Oxime Bond

A key advantage of oxime ligation is the exceptional hydrolytic stability of the resulting C=N bond compared to other imine-based linkages like hydrazones.[16][17] The electronegativity of the oxygen atom in the oxime linkage imparts greater resistance to hydrolysis.[11][16] Studies have shown that oximes are 100 to 1000 times more stable than their corresponding hydrazones in aqueous solutions.[16] The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that for simple hydrazones.[17][18]

Linkage TypeRelative Hydrolysis Rate Constant (k_rel) at pD 7.0Reference(s)
Oxime 1 [18]
Methylhydrazone~600[18]
Acetylhydrazone~300[18]
Semicarbazone~160[18]

Factors influencing oxime stability include:

  • pH: Oxime hydrolysis is catalyzed by acid.[16]

  • Nature of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those from aldehydes. Aromatic aldehydes also lead to more stable oximes.[16]

  • Steric Hindrance: Bulky groups around the oxime bond can sterically hinder the approach of water, slowing hydrolysis.[16]

Experimental Protocols

The following are generalized protocols for performing oxime ligation. Optimization may be required based on the specific substrates and application.

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for water-soluble biomolecules.

Materials:

  • Aldehyde or ketone-functionalized molecule.

  • Aminooxy-functionalized molecule (e.g., 2-(Aminooxy)-2-methylpropanoic acid).

  • Reaction Buffer: Phosphate (B84403) buffered saline (PBS) or sodium phosphate buffer, pH 6.0-7.4.[5]

  • Catalyst Stock: Aniline or p-phenylenediamine solution (e.g., 200 mM in DMF or buffer).

  • Quenching Agent: Acetone.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde/ketone-functionalized molecule in the reaction buffer (e.g., 10 mM).

    • Prepare a stock solution of the aminooxy compound (1.5-5 equivalents) in the same buffer (e.g., 100 mM).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone molecule with the aminooxy compound.

    • Add the catalyst stock to a final concentration of 10-100 mM.[5]

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.

    • Once complete, quench unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using appropriate chromatographic methods (e.g., size exclusion, affinity, or reversed-phase chromatography).

Protocol 2: Oxime Ligation for Hydrophobic Molecules

This protocol is adapted for reactants with poor water solubility.

Materials:

  • Aldehyde or ketone substrate.

  • Hydrophobic aminooxy compound (e.g., O-Decylhydroxylamine).[5]

  • Solvent: Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol (EtOH), potentially as a mixture with an aqueous buffer.[5]

  • Catalyst: Aniline.

  • Base (if using hydrochloride salt of aminooxy): Diisopropylethylamine (DIPEA).[5]

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone substrate (1.0 eq) in an organic solvent like DMF to a concentration of 50-100 mM.[5]

    • In a separate vial, dissolve the aminooxy compound (1.2 eq) in the same solvent. If using a hydrochloride salt, add 1.2 eq of DIPEA.[5]

  • Ligation Reaction:

    • Combine the two solutions in a reaction vial.

    • If using a co-solvent system, add a buffer (e.g., sodium phosphate) to constitute 10-20% of the total volume.[5]

    • Add an aniline stock solution to a final concentration of 100 mM.[5]

    • Stir the mixture at room temperature (20-25°C) for 4-24 hours.[5]

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.[5]

    • Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction using a solvent like ethyl acetate.[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography or preparative HPLC.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Monitoring & Purification prep_carbonyl Dissolve Aldehyde/ Ketone Substrate combine Combine Reactants and Catalyst prep_carbonyl->combine prep_aminooxy Dissolve Aminooxy Compound prep_aminooxy->combine prep_catalyst Prepare Catalyst Stock Solution prep_catalyst->combine incubate Incubate (RT or 37°C, 2-24h) combine->incubate monitor Monitor Progress (HPLC, LC-MS) incubate->monitor quench Quench (optional) monitor->quench purify Purify Conjugate (Chromatography) quench->purify product Final Oxime Conjugate purify->product

Caption: General experimental workflow for oxime ligation.

Applications in a Biological Context: Cell Surface Labeling

A powerful application of oxime ligation is the specific labeling of biomolecules on the surface of living cells. This is achieved by first introducing one of the reactive partners (e.g., an aldehyde) onto the cell surface through metabolic labeling or genetic engineering. A probe molecule functionalized with the corresponding aminooxy partner can then be added to the cell media, leading to a specific covalent linkage on the cell surface. This strategy is used for in vivo cancer targeting and imaging.[8]

Caption: Application of oxime ligation for cell surface labeling.

Conclusion

Oxime ligation stands out as a premier bioconjugation technique, offering an exceptional balance of chemoselectivity, reaction efficiency, and bond stability.[2][19] The ability to catalyze the reaction under physiological conditions has broadened its applicability, making it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological studies.[9][10][12] The detailed understanding of its mechanism, kinetics, and stability, as outlined in this guide, provides a solid foundation for the rational design and implementation of oxime ligation strategies in a multitude of scientific endeavors.

References

An In-depth Technical Guide to Aminooxy-PEG4-C2-Boc for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Aminooxy-PEG4-C2-Boc, and its application in the site-specific development of antibody-drug conjugates (ADCs). We will delve into its chemical properties, the mechanism of conjugation, detailed experimental protocols, and methods for the characterization of the resulting ADCs.

Introduction to this compound in ADC Technology

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety. This compound is a heterobifunctional linker designed for site-specific ADC development, offering precise control over the conjugation site and the drug-to-antibody ratio (DAR).

The key features of this linker are:

  • Aminooxy Group (-ONH2): This functional group reacts specifically with aldehyde or ketone groups to form a stable oxime linkage.[1]

  • Polyethylene Glycol (PEG) Spacer (PEG4): The four-unit PEG chain is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[]

  • C2-Boc Moiety: The tert-butyloxycarbonyl (Boc) group is a protective group for the aminooxy functionality, preventing unwanted reactions until its removal under acidic conditions.[3]

The use of this compound in conjunction with site-specific aldehyde generation on the antibody, typically through glycan oxidation, allows for the creation of homogeneous ADCs with a defined DAR.[1]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.

PropertyValue
Chemical Formula C15H31NO7
Molecular Weight 337.41 g/mol
CAS Number 2100306-82-7
Appearance Solid or oil
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Conditions Recommended storage at -20°C for long-term stability

Mechanism of Action: Site-Specific Conjugation via Oxime Ligation

The core of this technology lies in the bio-orthogonal reaction between an aminooxy group and an aldehyde, forming a stable oxime bond. The overall workflow for creating an ADC using this compound can be visualized as a three-stage process.

ADC_Conjugation_Workflow cluster_0 Stage 1: Antibody & Linker Preparation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: ADC Characterization Antibody_Glycan_Oxidation Antibody Glycan Oxidation (Periodate Treatment) Oxime_Ligation Oxime Ligation Antibody_Glycan_Oxidation->Oxime_Ligation Linker_Deprotection Linker Boc Deprotection (Acid Treatment) Linker_Deprotection->Oxime_Ligation Purification Purification Oxime_Ligation->Purification Analysis Analysis (DAR, Stability, etc.) Purification->Analysis

Caption: Workflow for ADC synthesis using this compound.

This process ensures a site-specific and stable conjugation, leading to a more homogeneous ADC product.

Detailed Experimental Protocols

The following sections provide representative protocols for the key steps in the synthesis of an ADC using this compound.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the reactive aminooxy-functionalized linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected aminooxy-linker.

Periodate (B1199274) Oxidation of Antibody Glycans

This protocol outlines the generation of aldehyde groups on the antibody for subsequent oxime ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Glycerol (B35011)

  • Desalting column

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Buffer exchange the mAb into the reaction buffer using a desalting column.

  • Adjust the mAb concentration to 5-10 mg/mL.

  • Prepare a fresh stock solution of NaIO4 in the reaction buffer.

  • Add the NaIO4 solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 1 hour.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 15 minutes at 4°C.

  • Remove excess periodate and glycerol by buffer exchange into the conjugation buffer (e.g., PBS, pH 6.0) using a desalting column.

Oxime Ligation and ADC Synthesis

This protocol describes the conjugation of the deprotected linker to the oxidized antibody.

Materials:

  • Oxidized monoclonal antibody

  • Deprotected Aminooxy-PEG4-linker-drug conjugate

  • Conjugation buffer (e.g., PBS, pH 6.0)

  • Aniline (B41778) (as a catalyst, optional)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Dissolve the deprotected aminooxy-linker-drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.

  • Add the linker-drug solution to the oxidized mAb solution at a molar excess of 5-10 fold.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 12-16 hours with gentle agitation.

  • Purify the resulting ADC from unreacted linker-drug and other reagents using size exclusion chromatography (SEC).

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods.

UV-Vis Spectroscopy:

This method is based on the distinct absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic drug.[4]

  • Principle: By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm and the drug's λmax) and using the known extinction coefficients of the antibody and the drug, the concentrations of each can be determined, and the DAR calculated.

Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.

  • Principle: The purified ADC is analyzed by HIC, and the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated from the weighted average of the peak areas.[5]

In Vitro Cytotoxicity Assay

The potency of the ADC is assessed by determining its ability to kill target cancer cells in vitro. A common method is the MTT assay.[6][7]

Protocol Outline:

  • Seed target cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.

  • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8][9]

Plasma Stability Assay

The stability of the ADC in plasma is a key indicator of its in vivo performance. This is often assessed by incubating the ADC in plasma and monitoring the release of the free drug over time using LC-MS.[10][11]

Protocol Outline:

  • Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • At various time points, take aliquots of the plasma sample.

  • Process the samples to precipitate proteins and extract the free drug.

  • Analyze the extracted samples by LC-MS to quantify the amount of released drug.

  • Plot the percentage of intact ADC over time to determine its plasma stability.[12][13]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of action of an ADC, from target binding to the induction of apoptosis.

ADC_Mechanism_of_Action ADC_Binding ADC binds to target antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Drug_Release Linker cleavage and drug release Lysosomal_Trafficking->Drug_Release Cytotoxicity Drug induces cytotoxicity Drug_Release->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a valuable tool for the development of site-specific antibody-drug conjugates. Its ability to form stable oxime linkages with aldehydes generated on the antibody allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio. The inclusion of a hydrophilic PEG spacer can further enhance the physicochemical and pharmacokinetic properties of the conjugate. The protocols and characterization methods outlined in this guide provide a framework for the successful development of novel and effective ADCs using this advanced linker technology.

References

The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles governing the design and application of Proteolysis-Targeting Chimeras (PROTACs). We will dissect the core components of these heterobifunctional molecules, elucidate their mechanism of action, and detail the critical design considerations and experimental evaluations necessary for developing effective protein degraders.

Introduction to PROTACs

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell entirely. They achieve this by co-opting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby removing it from the cellular environment. This catalytic mode of action allows substoichiometric amounts of a PROTAC to induce the degradation of a significant amount of the target protein.

The PROTAC Mechanism of Action: A Catalytic Cycle

The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable and productive ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This process is a cyclical, multi-step event.

  • Binding Events : The PROTAC independently binds to both the POI and the E3 ligase in the cellular milieu.

  • Ternary Complex Formation : The PROTAC facilitates the formation of a POI-PROTAC-E3 ligase ternary complex. The stability and conformation of this complex are critical for the subsequent step.

  • Ubiquitination : Within the productive ternary complex, the E3 ligase catalyzes the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides.

  • Recycling : The PROTAC is released after ubiquitination and can then recruit another POI and E3 ligase, beginning the cycle anew. This catalytic nature is a key advantage of PROTACs over traditional inhibitors.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary E2 E2-Ub E2->Ternary Recruitment Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Ternary->PROTAC Release & Recycle POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components and Design Principles

The design of an effective PROTAC requires careful optimization of its three constituent parts.

E3 Ligase Ligand

The choice of E3 ligase is a critical first step. While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for protein degradation. The most commonly used are Cereblon (CRBN) and von Hippel-Lindau (VHL).

  • Cereblon (CRBN): Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

  • von Hippel-Lindau (VHL): VHL ligands are often based on the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), with hydroxyproline (B1673980) mimetics being a common starting point.

The selection of the E3 ligase can be influenced by its tissue expression, subcellular localization, and potential for generating cooperative binding in the ternary complex.

Ligand for the Protein of Interest (POI)

The POI ligand provides the specificity for the PROTAC. A key principle of PROTAC design is that the POI ligand does not need to be a potent inhibitor of the protein's function. Its primary role is to bind to the target with sufficient affinity and expose suitable lysine residues for ubiquitination. Even ligands with modest affinity (micromolar range) can be used to create highly potent degraders. This opens up a vast portion of the proteome to therapeutic intervention, including proteins previously considered "undruggable."

The Linker

The linker is arguably the most crucial and least understood component, playing a much more significant role than simply tethering the two ligands. Its properties dictate the ultimate efficacy of the PROTAC.

  • Length and Composition: The length of the linker is critical for enabling the formation of a productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding modes. The most common linkers are polyethylene (B3416737) glycol (PEG) chains or alkyl chains of varying lengths.

  • Attachment Points: The points at which the linker is attached to the POI and E3 ligands are paramount. The exit vector must orient the two proteins in a way that places the E3 ligase's active site in proximity to accessible lysine residues on the POI's surface.

  • Physicochemical Properties: The linker influences the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. Optimizing these properties is a key challenge in PROTAC development.

The interplay between these three components gives rise to the concept of cooperativity . In some cases, the formation of the ternary complex is more stable than what would be predicted from the individual binding affinities of the ligands. This positive cooperativity is a highly desirable feature, as it can significantly enhance degradation efficiency.

Quantitative Data in PROTAC Design

The development of a PROTAC is an iterative process of optimization, guided by quantitative measurements of binding and degradation. The table below summarizes key parameters for several well-characterized PROTACs.

PROTAC NameTarget (POI)E3 LigasePOI Ligand Affinity (Kd)E3 Ligand Affinity (Kd)Ternary Complex Cooperativity (α)Degradation (DC50)Dmax (%)
ARV-110 Androgen ReceptorE3 Ligase Not Disclosed~5 nMNot DisclosedNot Disclosed~1 nM>95%
MZ1 BRD4VHL27 nM (for BRD4(BD2))186 nM~10 (for BRD4(BD2))~25 nM>90%
dBET1 BRD4CRBN130 nM (for JQ1)~1.7 µM (for Thalidomide)~2.5~50 nM>95%
ARCC-4 BTKCRBN1.2 nM1.8 µM~130.2 nM~99%
  • Kd: Dissociation constant, a measure of binding affinity (lower is stronger).

  • α (Cooperativity): A value > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Evaluation of PROTACs

A multi-tiered experimental approach is necessary to characterize a novel PROTAC. The workflow generally involves confirming target engagement, assessing ternary complex formation, and quantifying protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Step 1: Binding Assays B Step 2: Ternary Complex Formation A->B Confirm Engagement C Step 3: Cellular Degradation Assays B->C Confirm Mechanism D Step 4: Ubiquitination Assays C->D Verify Ub-Proteasome Pathway E Step 5: Proteomics & Off-Target Analysis C->E Assess Specificity F Step 6: In Vivo Studies E->F Validate in Organism

Figure 2: A typical experimental workflow for PROTAC characterization.

Detailed Experimental Protocols

A. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

  • Objective: To quantify the binding affinities of the PROTAC to its individual targets and measure the stability (and cooperativity) of the ternary complex.

  • Methodology:

    • Immobilize the biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated SPR sensor chip.

    • Inject the PROTAC at various concentrations over the chip surface to measure the PROTAC-E3 ligase binding kinetics (kon, koff) and calculate the dissociation constant (Kd).

    • In separate experiments, inject a pre-incubated mixture of the PROTAC and the POI at various concentrations over the E3-coated surface.

    • The binding response will be higher in the presence of the POI if a ternary complex is formed.

    • Data is fitted to a steady-state or kinetic model to determine the affinity of the POI to the PROTAC-E3 binary complex. Cooperativity (α) can be calculated by comparing the binding affinities in the binary vs. ternary states.

B. Cellular Protein Degradation Assay (Western Blot)

  • Objective: To measure the dose-dependent degradation of the POI in a cellular context.

  • Methodology:

    • Culture cells (e.g., a cancer cell line expressing the POI) in multi-well plates.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal loading.

    • Separate the protein lysates using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control antibody (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a reporter (e.g., HRP or a fluorophore).

    • Image the blot and perform densitometry analysis to quantify the band intensity of the POI relative to the loading control.

    • Plot the relative protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

C. Ubiquitination Assay (In Vitro)

  • Objective: To confirm that PROTAC-induced degradation is dependent on the ubiquitination of the POI.

  • Methodology:

    • Combine purified recombinant proteins in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), the E3 ligase complex (e.g., VHL/ElonginB/ElonginC), the POI, ubiquitin, and ATP.

    • Add the PROTAC or a vehicle control (e.g., DMSO) to the reaction mixtures.

    • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the reaction products by Western blot, probing for the POI.

    • A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated POI should be visible in the PROTAC-treated sample, but not in the control.

VHL Signaling and PROTAC Hijacking

Understanding the native pathway of the E3 ligase is crucial. The VHL E3 ligase complex is a key regulator of the cellular response to hypoxia.

  • Normoxia (Normal Oxygen): The protein HIF-1α is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This modification creates a binding site for VHL. The VHL complex then ubiquitinates HIF-1α, marking it for proteasomal degradation and keeping its levels low.

  • Hypoxia (Low Oxygen): The PHD enzymes are inactive. HIF-1α is not hydroxylated, does not bind to VHL, and is therefore stabilized. It accumulates, translocates to the nucleus, and activates genes involved in angiogenesis and metabolism.

  • PROTAC Intervention: A VHL-based PROTAC mimics the hydroxylated HIF-1α, allowing it to bind to VHL under normal oxygen conditions. By tethering a POI to this ligand, the PROTAC effectively "tricks" the VHL complex into recognizing the POI as a substrate for ubiquitination and degradation, irrespective of the cell's oxygen status.

VHL_Pathway VHL Pathway & PROTAC Intervention cluster_normoxia Normoxia (O2 Present) cluster_protac PROTAC Intervention HIF1a_N HIF-1α PHD PHD Enzyme (+ O2) HIF1a_N->PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation VHL_N VHL Complex HIF1a_OH->VHL_N Binding Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N POI Target Protein (POI) PROTAC VHL-based PROTAC POI->PROTAC Binds Proteasome_P Proteasome PROTAC->Proteasome_P Induces Ubiquitination VHL_P VHL Complex VHL_P->PROTAC Binds Degradation_P Degradation Proteasome_P->Degradation_P

Figure 3: The native VHL pathway and its hijacking by a PROTAC.

Conclusion and Future Outlook

PROTAC technology has matured into a powerful modality for targeting proteins for degradation, offering distinct advantages over traditional inhibitors, including the ability to target non-enzymatic proteins and overcome resistance mechanisms. The success of a PROTAC discovery program hinges on a deep understanding of the intricate interplay between the target protein, the E3 ligase, and the connecting linker. A systematic, data-driven approach, combining rational design with rigorous experimental validation, is essential for unlocking the full therapeutic potential of these remarkable molecules. Future advancements will likely focus on discovering new E3 ligase ligands to expand targeting scope and tissue specificity, as well as developing more sophisticated computational models to predict ternary complex formation and guide linker design.

The Researcher's Guide to Aminooxy-PEG Reagents: A Technical Whitepaper on Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the critical best practices for the storage and handling of aminooxy-PEG (polyethylene glycol) reagents. Adherence to these guidelines is paramount to ensure the chemical integrity, reactivity, and performance of these versatile bioconjugation linkers, thereby safeguarding the reproducibility and success of experimental outcomes.

Aminooxy-PEG reagents are distinguished by the presence of an aminooxy group that reacts specifically with aldehydes or ketones to form stable oxime bonds.[1] This highly selective ligation chemistry is a cornerstone of modern bioconjugation, enabling the precise attachment of PEG chains to proteins, peptides, and other biomolecules.[1][2] The process, known as PEGylation, can enhance the therapeutic properties of molecules by improving solubility, extending circulating half-life, and reducing immunogenicity.[3] However, the inherent reactivity of the aminooxy group also renders these reagents susceptible to degradation if not stored and handled correctly.[4]

Core Principles of Storage and Handling

The primary factors influencing the stability of aminooxy-PEG reagents are exposure to moisture, oxygen, light, and elevated temperatures.[5] The following sections and summary table provide a comprehensive overview of the recommended procedures to mitigate these risks.

Table 1: Recommended Storage and Handling Conditions for Aminooxy-PEG Reagents
ParameterSolid FormStock Solution in Organic Solvent
Storage Temperature -20°C is standard for long-term storage.[4][5][6] Some suppliers recommend temperatures between -15°C and -40°C.[5]-20°C for short-term (up to 1 month).[7][8] -80°C for long-term (up to 6 months).[7][8]
Atmosphere Store under an inert gas such as dry argon or nitrogen.[5]Purge the headspace of the vial with inert gas before sealing.
Moisture Control Store in a desiccated environment.[5] Use of a desiccant outside the primary container is strongly recommended.[5]Use anhydrous, molecular sieve-treated solvents (e.g., DMSO, DMF).[9][10]
Light Protection Store in the dark or in light-protecting vials.[5]Store in amber vials or wrap vials in foil.
Container Tightly sealed vials from the manufacturer.Tightly sealed vials, preferably with a septum for withdrawing solution via syringe.[9]
Handling Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][9][10] For sensitive reagents, consider repackaging into smaller, single-use aliquots to maintain activity.[5]Prepare fresh solutions for each use whenever possible. If storing, aliquot to avoid repeated freeze-thaw cycles.[11] Warm to room temperature before use.[10]

Experimental Protocols: From Receipt to Reaction

Proper handling of aminooxy-PEG reagents extends from the moment they are received in the laboratory to their use in a conjugation reaction. The following workflow and protocols outline the key steps.

Receiving and Initial Storage Workflow

The following diagram illustrates the recommended workflow upon receiving a shipment of aminooxy-PEG reagents.

G cluster_receiving Receiving cluster_storage Initial Storage Receive Receive Reagent Inspect Inspect Packaging Receive->Inspect Check for damage Log Log Reagent in Inventory Inspect->Log If OK Store Store at -20°C under Inert Gas & with Desiccant Log->Store

Caption: Workflow for receiving and initial storage of aminooxy-PEG reagents.

Protocol for Preparation of a Stock Solution

Many aminooxy-PEG reagents are supplied as low-melting solids or oils that can be challenging to weigh accurately.[9][12] Preparing a concentrated stock solution in an appropriate organic solvent is a common and recommended practice.

Materials:

  • Aminooxy-PEG reagent

  • Anhydrous, molecular sieve-treated dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[9][10]

  • Inert gas (argon or nitrogen)

  • Syringes and needles

  • Septum-capped vial

Procedure:

  • Remove the aminooxy-PEG reagent vial from the freezer and allow it to equilibrate to room temperature for at least 30-60 minutes before opening.[5][10] This is a critical step to prevent atmospheric moisture from condensing inside the cold vial.

  • Once at room temperature, briefly centrifuge the vial to ensure all the reagent is at the bottom.

  • Carefully open the vial in an environment with low humidity or under a stream of inert gas.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 250 mM).[10]

  • Cap the vial securely with a septum and mix thoroughly until the reagent is completely dissolved. Gentle warming or vortexing may be required.

  • Purge the headspace of the vial with inert gas for 15-30 seconds using a needle connected to the gas line and a second needle to act as a vent.

  • Store the stock solution at -20°C or -80°C in properly labeled, sealed vials.[7][8] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

The Oxime Ligation Reaction: A Signaling Pathway Perspective

The utility of aminooxy-PEG reagents is realized in the oxime ligation reaction. This chemoselective reaction proceeds efficiently under mild, often physiological conditions, making it ideal for bioconjugation.[1][2]

The reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. The resulting oxime bond is significantly more stable than imine or hydrazone bonds, particularly at neutral pH.[10] The reaction rate can be accelerated by the use of catalysts, such as aniline (B41778) or its derivatives.[10][13]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aminooxy Aminooxy-PEG (R1-O-NH2) Oxime Stable Oxime Linkage (R1-O-N=C-R2) Aminooxy->Oxime Carbonyl Aldehyde/Ketone (R2-C=O) Carbonyl->Oxime Conditions pH 6.5-7.5 Aqueous Buffer Conditions->Oxime Catalyst Aniline (Optional) Catalyst->Oxime Accelerates

Caption: The oxime ligation reaction pathway for bioconjugation.

General Protocol for Oxime Ligation

This protocol provides a general framework for conjugating an aminooxy-PEG reagent to a protein containing an aldehyde or ketone group. Optimization of ratios, concentration, and reaction time is often necessary for specific applications.

Materials:

  • Aldehyde or ketone-containing biomolecule

  • Aminooxy-PEG stock solution

  • Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)[9][10]

  • (Optional) Aniline catalyst stock solution

Procedure:

  • Dissolve the aldehyde or ketone-containing biomolecule in the reaction buffer to the desired concentration.

  • Add the aminooxy-PEG stock solution to the biomolecule solution. A molar excess of the PEG reagent is typically used to drive the reaction to completion.

  • (Optional) If using a catalyst, add the aniline stock solution to the reaction mixture.

  • Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from a few hours to overnight. The progress of the reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Once the reaction is complete, the PEGylated product can be purified from excess reagents by methods such as dialysis, size exclusion chromatography (SEC), or affinity chromatography.

Conclusion

The stability and reactivity of aminooxy-PEG reagents are critically dependent on stringent storage and handling procedures. By protecting these reagents from moisture, light, and oxygen, and by following established protocols for their dissolution and use, researchers can ensure the integrity of their starting materials and the success of their bioconjugation experiments. This guide provides the foundational knowledge for professionals to confidently and effectively utilize these powerful tools in their research and development endeavors.

References

Aminooxy-PEG4-C2-Boc: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Aminooxy-PEG4-C2-Boc, a bifunctional linker commonly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to the following precautions is critical to ensure a safe laboratory environment and maintain the integrity of the compound.

Compound Identification and Properties

PropertyData
Chemical Name tert-butyl (2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Synonyms Aminooxy-PEG4-C2-NH-Boc
Molecular Formula C₁₅H₃₂N₂O₇
Molecular Weight 352.43 g/mol
Appearance Pale Yellow or Colorless Oily Matter/Liquid
Storage Temperature 2-8°C for long-term storage. May be shipped at room temperature.

Hazard Identification and Safety Precautions

This compound and similar compounds are associated with specific health hazards that necessitate careful handling. The primary risks include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity3H335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is mandatory when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Environment lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) handle_compound Handle Compound lab_coat->handle_compound goggles Safety Goggles/ Face Shield gloves->handle_compound respirator Respirator (if handling outside fume hood) goggles->handle_compound fume_hood Chemical Fume Hood eyewash Eyewash Station fume_hood->handle_compound shower Safety Shower enter_lab Before Handling enter_lab->lab_coat Don enter_lab->gloves Don enter_lab->goggles Don enter_lab->fume_hood Work In handle_compound->eyewash handle_compound->shower In case of skin contact

Caption: Recommended Personal Protective Equipment (PPE) workflow.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention immediately.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical advice.

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent exposure.

  • Handling:

    • Avoid direct contact with the substance. Do not breathe vapors or mist.

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • When not in use, ensure the container is tightly sealed.

  • Storage:

    • Store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.

    • Keep the container tightly closed and sealed until ready for use.

    • Protect from moisture and light.

    • For solutions in solvent: store at -80°C for up to 6 months or -20°C for up to 1 month.

Experimental Protocols: Representative Oxime Ligation

This compound is frequently used in bioconjugation via oxime ligation, where the aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. The following is a representative protocol for the conjugation of an aminooxy-PEG linker to a protein containing an aldehyde group.

Note: This is a general guideline. Specific concentrations, reaction times, and purification methods should be optimized for the specific molecules involved.

Materials
  • Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column for purification

Procedure

Oxime_Ligation_Protocol prep_linker 1. Prepare Linker Stock Solution Dissolve this compound in anhydrous DMSO (e.g., 10-50 mM). reaction_setup 3. Initiate Reaction Add linker solution to protein (e.g., 10-20 fold molar excess of linker). prep_linker->reaction_setup prep_protein 2. Prepare Aldehyde-Protein Ensure protein is in an amine-free buffer (pH 6.5-7.5). prep_protein->reaction_setup catalyst 4. (Optional) Add Catalyst Add aniline to a final concentration of 10-100 mM to accelerate the reaction. reaction_setup->catalyst incubation 5. Incubate Incubate at room temperature or 37°C for 2-24 hours, with gentle mixing. catalyst->incubation purification 6. Purify Conjugate Remove excess linker using a desalting column or dialysis. incubation->purification analysis 7. Analyze Product Confirm conjugation via SDS-PAGE, mass spectrometry, or other suitable method. purification->analysis

Caption: A representative workflow for oxime ligation.

  • Prepare Linker Stock Solution: To facilitate accurate dispensing, prepare a stock solution of this compound in an anhydrous organic solvent like DMSO. For example, create a 10-50 mM solution. Warm the vial to room temperature before opening to prevent moisture condensation.

  • Reaction Setup: In a reaction vessel, combine the aldehyde-containing protein with the this compound stock solution. A 10 to 20-fold molar excess of the PEG linker over the protein is a common starting point. The reaction is typically performed at a pH between 6.5 and 7.5 in an amine-free buffer such as phosphate-buffered saline (PBS).

  • Catalysis (Optional): The rate of oxime ligation can be significantly increased by the addition of a catalyst such as aniline.[1][2] If used, add aniline to a final concentration of 10-100 mM.

  • Incubation: Allow the reaction to proceed for 2 to 24 hours. The optimal time and temperature (room temperature or 37°C) will depend on the specific reactants and can be monitored by techniques like LC-MS or SDS-PAGE.

  • Purification: Following the incubation period, the resulting PEGylated protein conjugate must be purified from excess unreacted linker and other reagents. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Uncleaned containers should be treated as hazardous waste and disposed of appropriately.

This guide is intended for informational purposes and should be used in conjunction with an official Safety Data Sheet (SDS) and a thorough understanding of laboratory safety protocols. Always perform a risk assessment before beginning any new experimental procedure.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG4-C2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Aminooxy-PEG4-C2-Boc, a heterobifunctional linker, in the field of bioconjugation, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a versatile linker molecule widely employed in the development of targeted therapeutics. Its structure comprises three key functional components:

  • An aminooxy group (-ONH2) : This moiety chemoselectively reacts with aldehyde or ketone groups to form a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for specific conjugation in complex biological mixtures.

  • A polyethylene glycol (PEG) spacer (PEG4) : The tetra-PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and improving biocompatibility.

  • A Boc-protected amine (-NHBoc) : The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group can be selectively removed under acidic conditions to reveal the amine, which can then be coupled to a molecule of interest, such as a protein ligand or a cytotoxic drug.

These features make this compound an ideal tool for linking different molecular entities with high precision and control.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C15H32N2O7
Molecular Weight 352.43 g/mol
Appearance Pale yellow or colorless oil
Purity Typically ≥95%
Storage Conditions Store at 2-8°C for short-term and -20°C to -80°C for long-term. Keep in a dry and dark place.

Experimental Protocols

The following protocols provide a step-by-step guide for the two primary reactions involving this compound: Boc deprotection and oxime ligation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, making it available for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-50 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).[1][2]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

  • The resulting product is the TFA salt of the deprotected amine. For many subsequent reactions, this salt can be used directly.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Table 2: Typical Reaction Parameters for Boc Deprotection

ParameterCondition
Solvent Anhydrous Dichloromethane (DCM)
Reagent Trifluoroacetic acid (TFA)
TFA Concentration 20-50% (v/v) in DCM
Temperature 0°C to Room Temperature
Reaction Time 1-2 hours
Work-up Evaporation, optional aqueous wash
Protocol 2: Oxime Ligation with Deprotected Aminooxy-PEG4-C2-Amine

This protocol details the conjugation of the deprotected linker to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG4-C2-Amine (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS) pH 6.0-7.4, or Sodium acetate (B1210297) buffer pH 4.5-5.5.

  • Aniline (B41778) (as catalyst, optional but recommended)

  • Organic Co-solvent (if necessary): e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer.

  • Prepare a stock solution of the deprotected Aminooxy-PEG4-C2-Amine in the same buffer.

  • If using a catalyst, prepare a stock solution of aniline in the reaction buffer or an organic co-solvent.

  • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the deprotected Aminooxy-PEG4-C2-Amine (1.5-5 equivalents).

  • If used, add the aniline catalyst to a final concentration of 10-100 mM.

  • Adjust the final volume with the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent like DMF or DMSO can be added.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal pH for oxime ligation is mildly acidic (pH 4.5-6.0), as it accelerates the reaction.[3]

  • Monitor the reaction progress by analytical techniques such as HPLC or mass spectrometry.

  • Once the reaction is complete, the product can be purified by a suitable method such as preparative HPLC, size-exclusion chromatography, or dialysis to remove unreacted linker and catalyst.

Table 3: Typical Reaction Parameters for Oxime Ligation

ParameterCondition
Solvent Aqueous buffer (e.g., PBS, Sodium Acetate)
pH 4.5 - 7.4 (optimal is mildly acidic)
Catalyst Aniline (10-100 mM, optional)
Temperature Room Temperature to 37°C
Reaction Time 2-24 hours
Reactant Ratio 1.5-5 equivalents of aminooxy compound
Purification HPLC, Size-Exclusion Chromatography, Dialysis

Application Workflow: Synthesis of a PROTAC

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound. This involves a two-step process: first, the deprotected linker is coupled to a warhead that binds to the target protein, and second, the aminooxy end is ligated to an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Oxime Ligation Linker_Deprotection Boc Deprotection (this compound) Amide_Coupling Amide Bond Formation (EDC/NHS or HATU) Linker_Deprotection->Amide_Coupling Deprotected Linker Warhead Target Protein Warhead (with COOH) Warhead->Amide_Coupling Intermediate Aminooxy-PEG4-Warhead Amide_Coupling->Intermediate Oxime_Ligation Oxime Bond Formation Intermediate->Oxime_Ligation E3_Ligand E3 Ligase Ligand (with Aldehyde/Ketone) E3_Ligand->Oxime_Ligation PROTAC Final PROTAC Molecule Oxime_Ligation->PROTAC PROTAC_Mechanism PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

Application Notes and Protocols for Aminooxy-PEG4-C2-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-C2-Boc is a heterobifunctional linker widely employed in bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This linker features a Boc-protected aminooxy group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a C2 hydrocarbon chain. The terminal Boc (tert-butyloxycarbonyl) group provides a stable protecting moiety for the highly reactive aminooxy functional group, allowing for controlled, sequential conjugation.[4][5]

The core of its utility lies in the highly chemoselective oxime ligation reaction, where the aminooxy group (-ONH₂) reacts with a carbonyl group (an aldehyde or ketone) on a target molecule to form a stable oxime bond.[6][7][8] This bioorthogonal reaction proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[9]

This document provides detailed protocols for the deprotection of the Boc group and subsequent bioconjugation via oxime ligation, along with relevant quantitative data and workflow visualizations.

Data Presentation

Table 1: General Reaction Conditions for Boc Deprotection with Trifluoroacetic Acid (TFA)
ParameterValueReference(s)
TFA Concentration 20-50% in Dichloromethane (DCM)[10][11]
Temperature 0°C to Room Temperature (20-25°C)[10][12]
Reaction Time 30 minutes - 2 hours[10][11]
Equivalents of TFA Used as a solvent mixture (e.g., 1:1 v/v with DCM)[13][14]
Table 2: Typical Reaction Conditions for Oxime Ligation
ParameterValueReference(s)
pH 6.0 - 7.5 (catalyzed)[7]
Catalyst Aniline (B41778) or its derivatives (e.g., p-phenylenediamine)[4][15]
Catalyst Concentration 10 - 100 mM
Reactant Molar Ratio 1.5 - 5 equivalents of aminooxy-PEG linker to carbonyl-containing molecule
Solvent Aqueous buffer (e.g., PBS), organic co-solvent (e.g., DMF, DMSO) if needed
Temperature Room Temperature (20-25°C) or 37°C
Reaction Time 2 - 24 hours
Table 3: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
Linkage TypeRelative Hydrolysis Rate Constant (krel)StabilityReference(s)
Oxime 1High[16][17]
Methylhydrazone ~600Low[17]
Acetylhydrazone ~300Moderate[17]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) to yield the free aminooxy-PEG linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-50 mg/mL.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the DCM solution (e.g., 1:1 v/v TFA:DCM).[13]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[18]

    • Re-dissolve the residue in DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG linker as a TFA salt. The product can be used directly in the next step.

Protocol 2: Oxime Ligation of Deprotected Aminooxy-PEG4-C2 to an Aldehyde- or Ketone-Containing Molecule

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a target molecule containing a carbonyl group.

Materials:

  • Deprotected Aminooxy-PEG4-C2 linker (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.0-7.4

  • Aniline (catalyst) stock solution (e.g., 200 mM in DMF or water)

  • Organic co-solvent (if necessary): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system: HPLC with a suitable column (e.g., C18 or size-exclusion)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde- or ketone-functionalized molecule in the chosen reaction buffer.

    • Dissolve the deprotected Aminooxy-PEG4-C2 linker in the same buffer. An organic co-solvent may be used if solubility is an issue, but the final concentration should be kept low (typically <10%).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the deprotected Aminooxy-PEG4-C2 linker (1.5-5 equivalents).

    • Add the aniline stock solution to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method. For proteins, size-exclusion chromatography is often used to remove excess PEG linker. For smaller molecules, reverse-phase HPLC is typically employed.

Visualizations

Experimental Workflow for this compound Bioconjugation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation start This compound reagents1 TFA / DCM deprotection Boc Deprotection Reaction start->deprotection reagents1->deprotection workup Solvent Removal & Neutralization deprotection->workup product1 Deprotected Aminooxy-PEG4-C2 Linker workup->product1 ligation Oxime Ligation Reaction product1->ligation target Aldehyde/Ketone-functionalized Molecule target->ligation catalyst Aniline Catalyst catalyst->ligation purification Purification (e.g., HPLC) ligation->purification final_product Final Bioconjugate purification->final_product

Caption: Experimental workflow for bioconjugation using this compound.

PROTAC-Mediated Protein Degradation Pathway cluster_protac PROTAC Molecule ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi_ligand POI Ligand linker Aminooxy-PEG4-C2 Linker poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitination of POI ternary->poly_ub ub Ubiquitin ub->poly_ub degradation Degradation of POI poly_ub->degradation proteasome Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: PROTAC-mediated protein degradation utilizing an Aminooxy-PEG4-C2 linker.

References

Application Notes: Synthesis of PROTACs using an Aminooxy-PEG4-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is comprised of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two ligands. The choice of linker is crucial as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency of protein degradation.

This document provides a detailed protocol for the synthesis of PROTACs utilizing the versatile Aminooxy-PEG4-C2-Boc linker. This linker features a Boc-protected amine on one end and an aminooxy group on the other, connected by a flexible polyethylene (B3416737) glycol (PEG) chain. The aminooxy group allows for the formation of a stable oxime bond with an aldehyde or ketone-functionalized ligand, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation with a carboxylic acid-functionalized ligand. This orthogonal ligation strategy offers a modular and efficient approach to PROTAC synthesis.

Key Features of the this compound Linker

  • Orthogonal Reactivity: The aminooxy and protected amine groups allow for sequential, controlled conjugation of the two ligands, minimizing side reactions.

  • Oxime Bond Formation: The reaction between an aminooxy group and an aldehyde or ketone is highly specific and proceeds under mild conditions, forming a stable oxime linkage.

  • Flexible PEG Spacer: The PEG4 spacer provides sufficient length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Modular Synthesis: This linker is suitable for a modular approach where libraries of PROTACs can be synthesized by combining different target protein ligands and E3 ligase ligands.

Experimental Protocols

This protocol outlines a two-step process for synthesizing a PROTAC using the this compound linker, a ketone-functionalized E3 ligase ligand (Ligand A), and a carboxylic acid-functionalized target protein ligand (Ligand B).

Step 1: Oxime Ligation of Ligand A to the Linker

This step involves the reaction of the aminooxy group on the linker with the ketone group on Ligand A to form an oxime-linked intermediate.

Materials:

Procedure:

  • Dissolve Ketone-functionalized Ligand A (1.0 eq) and this compound (1.2 eq) in a mixture of anhydrous ethanol and anhydrous pyridine (4:1 v/v).

  • Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected Ligand A-linker conjugate.

Step 2: PROTAC Synthesis via Amide Coupling

This step involves the deprotection of the Boc group followed by an amide coupling reaction with the carboxylic acid-functionalized Ligand B.

Materials:

  • Boc-protected Ligand A-linker conjugate (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized Ligand B

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected Ligand A-linker conjugate (1.0 eq) in a solution of 20% TFA in DCM.

    • Stir the mixture at room temperature for 1 hour.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine salt is used directly in the next step.

  • Amide Coupling:

    • Dissolve the carboxylic acid-functionalized Ligand B (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

    • Add a solution of the deprotected Ligand A-linker amine salt in anhydrous DMF to the activated Ligand B solution.

    • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and purify the crude PROTAC by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model PROTAC using the described protocol. Actual results may vary depending on the specific ligands used.

StepReactionReactantsProductYield (%)Purity (%)
1Oxime LigationKetone-Ligand A + Aminooxy-LinkerBoc-protected Ligand A-linker75-85>95
2aBoc DeprotectionBoc-protected Ligand A-linkerDeprotected Ligand A-linker>95 (crude)-
2bAmide CouplingDeprotected Ligand A-linker + COOH-Ligand BFinal PROTAC50-65>98

Visualizations

PROTAC Synthesis Workflow

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Deprotection & Amide Coupling A Ketone-functionalized Ligand A C Boc-protected Ligand A-Linker Intermediate A->C Pyridine, EtOH B This compound Linker B->C D Deprotected Ligand A-Linker C->D 20% TFA/DCM F Final PROTAC D->F HATU, DIPEA, DMF E Carboxylic Acid-functionalized Ligand B E->F

Caption: Workflow for the two-step synthesis of a PROTAC.

PROTAC Mechanism of Action

G cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Target Target Protein PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Induces Proximity Target->Ternary E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application Notes and Protocols for the Deprotection of Boc-Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and bioconjugation due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] Boc-aminooxy-PEG linkers are valuable heterobifunctional reagents in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.[3][4][5] The Boc group protects the aminooxy functionality, allowing for chemoselective reactions at another site of the PEG linker.[6] Subsequent deprotection reveals the reactive aminooxy group, which can then be conjugated to molecules containing aldehydes or ketones to form stable oxime linkages.[4][6]

These application notes provide detailed protocols for the efficient deprotection of Boc-aminooxy-PEG linkers, primarily using trifluoroacetic acid (TFA). Included are summaries of reaction conditions, methods for monitoring reaction progress, and troubleshooting guidelines.

Core Principles of Boc Deprotection

The deprotection of a Boc-protected aminooxy group is an acid-catalyzed hydrolysis of the carbamate.[7] The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation, which can be quenched by scavengers, deprotonate to form isobutylene (B52900) gas, or polymerize.[2][8] The resulting carbamic acid is unstable and readily decarboxylates to yield the free aminooxy group as an ammonium (B1175870) salt.[2][8] It is important to perform this reaction in a well-ventilated area or in an open system to allow the CO2 gas produced to escape.[8][9]

Quantitative Data Summary

The efficiency of Boc deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize representative reaction conditions for the deprotection of Boc-protected amines, which are applicable to Boc-aminooxy-PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [10]

ReagentConcentrationSolventTemperature (°C)Time (h)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)0 to Room Temp0.5 - 2
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2

Table 2: Representative Reaction Parameters for TFA-Mediated Boc Deprotection [1][3]

ParameterValue
TFA Concentration25-50% in Dichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time30 minutes - 2 hours
Equivalents of TFA5 - 10 equivalents (or used as a solvent mixture)

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker in Solution

This protocol outlines the removal of the Boc protecting group from a Boc-aminooxy-PEG linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-protected aminooxy-PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[10]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (B28343) (optional)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[10]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[10] If the substrate is sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3][10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3] Co-evaporation with toluene can help remove residual TFA.[3][10]

  • The resulting TFA salt of the deprotected aminooxy-PEG linker can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3][10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Protocol 2: Boc Deprotection on a Solid-Phase Resin

This protocol describes the deprotection of a Boc-protected amino-PEG-functionalized resin for applications like solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-amino-PEG-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[3]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[3]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove excess reagents and the cleaved Boc group.[3]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the ammonium salt and generate the free amine.[3]

  • Washing: Wash the resin again with DMF and DCM to remove excess base.[3] The resin is now ready for the subsequent coupling step.

Reaction Monitoring and Troubleshooting

Monitoring Reaction Progress:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the less polar starting material and the appearance of the more polar deprotected product (lower Rf value).[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of the reaction progress, quantifying the starting material, product, and any side products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the 1H NMR spectrum indicates deprotection.[10]

Troubleshooting Common Issues:

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature.[10] Steric hindrance from a bulky PEG chain can also slow the reaction.[10]

    • Solution: Increase the TFA concentration (e.g., from 20% to 50%), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[10] Ensure the solvent provides good solubility for the substrate.[10]

  • Observation of Side Products:

    • Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or scavenger.[11]

    • Solution: Add a scavenger like triisopropylsilane (TIS) or thioanisole (B89551) to trap the tert-butyl cation.[10][12]

Visualizations

Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Aminooxy-PEG Protonated Protonated Carbamate Boc_Amine->Protonated + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tBu+ tBu tert-Butyl Cation Protonated->tBu Free_Amine Deprotected Aminooxy-PEG (TFA Salt) Carbamic_Acid->Free_Amine - CO2 CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tBu->Isobutylene - H+

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental_Workflow cluster_1 Experimental Workflow for Boc Deprotection Start Dissolve Boc-Aminooxy-PEG in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA (20-50%) (Optional: Scavenger) Cool->Add_TFA React Stir at 0°C to RT (0.5 - 2 hours) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Remove Solvent & Excess TFA (Rotary Evaporation) Monitor->Evaporate Reaction Complete Workup Aqueous Workup (Optional) or use TFA salt directly Evaporate->Workup Isolate Isolate Deprotected Product Workup->Isolate

Caption: General workflow for solution-phase Boc deprotection.

Troubleshooting_Tree cluster_2 Troubleshooting Boc Deprotection Problem Deprotection Issue Incomplete Incomplete Reaction? Problem->Incomplete Check TLC/LC-MS Side_Products Side Products Formed? Problem->Side_Products Check LC-MS Increase_TFA Increase TFA Concentration Incomplete->Increase_TFA Yes Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Change_Acid Use 4M HCl in Dioxane Incomplete->Change_Acid Yes Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes

Caption: Decision tree for troubleshooting Boc deprotection.

References

Application Notes and Protocols for Oxime Bond Formation with Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioconjugation technique that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). This reaction is widely employed in chemical biology, drug delivery, and the development of complex biomolecules due to its efficiency and compatibility with aqueous environments under mild conditions.[1] Aminooxy-PEG4-C2-Boc is a heterobifunctional linker containing a terminal aminooxy group for oxime ligation and a Boc-protected amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc protecting group allows for subsequent, controlled functionalization of the terminal amine after the initial conjugation.

This document provides detailed application notes and experimental protocols for the use of this compound in oxime bond formation and the subsequent deprotection of the Boc group.

Reaction Principle

The formation of an oxime bond proceeds through the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable C=N-O linkage.[2] The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4-5). However, for many biological applications requiring neutral pH, the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is crucial to accelerate the reaction.[1]

Key Features of Oxime Ligation with this compound:

  • High Chemoselectivity: The reaction is specific to the aminooxy and carbonyl groups, minimizing side reactions with other functional groups commonly found in biomolecules.

  • Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to imine or hydrazone linkages.[3]

  • Biocompatible Conditions: The ligation can be performed in aqueous buffers at or near physiological pH, preserving the integrity of sensitive biomolecules.

  • Enhanced Solubility and Flexibility: The hydrophilic PEG4 spacer improves the water solubility of the conjugate and provides a flexible linker between the conjugated molecules.

  • Orthogonal Deprotection: The Boc-protected amine offers a secondary site for modification, which can be deprotected under acidic conditions without affecting the newly formed oxime bond, allowing for sequential conjugations.

Data Presentation

Table 1: Typical Reaction Conditions for Aqueous Oxime Ligation
ParameterRecommended ConditionsNotes
pH 6.0 - 7.4For catalyzed reactions at neutral pH. Uncatalyzed reactions are faster at pH 4-5.
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate.
This compound Concentration 1.5 - 5 equivalents (relative to the carbonyl compound)An excess of the aminooxy reagent drives the reaction to completion.
Carbonyl Compound Concentration 1 equivalentThe limiting reagent.
Catalyst (Aniline or p-phenylenediamine) 10 - 100 mMEssential for efficient ligation at neutral pH. p-phenylenediamine (B122844) is often a more effective catalyst than aniline.
Reaction Time 2 - 24 hoursMonitor reaction progress by HPLC or LC-MS.
Solvent Aqueous Buffer (e.g., PBS, Sodium Acetate)Organic co-solvents (e.g., DMF, DMSO) can be used if solubility is an issue.[4]
Table 2: Conditions for Boc Deprotection
ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid is required for efficient cleavage of the Boc group.[5][6]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.[7]
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the substrate's sensitivity.
Temperature 0°C to Room TemperatureThe reaction is typically performed at 0°C to control the reaction rate and minimize side reactions.
Reaction Time 30 - 60 minutesMonitor deprotection by TLC or LC-MS.
Scavenger (optional) Triisopropylsilane (TIS)Can be added to trap the reactive tert-butyl cation and prevent side reactions.[7]

Experimental Protocols

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for the conjugation of this compound to a water-soluble aldehyde or ketone-containing molecule.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)

  • Aniline or p-phenylenediamine (catalyst)

  • Organic co-solvent (e.g., DMF or DMSO, if required)

  • Quenching reagent (e.g., acetone)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of the aniline catalyst in the reaction buffer or an organic co-solvent.

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with this compound (1.5-5 equivalents).

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer. If necessary, a small amount of organic co-solvent can be added to aid solubility.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using analytical techniques such as Reverse-Phase HPLC (RP-HPLC) or LC-MS. The formation of the oxime product will result in a new peak with a higher molecular weight.

  • Quenching and Purification:

    • Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography to remove excess small molecules or RP-HPLC for higher purity.

Protocol 2: Boc Deprotection of the Oxime Conjugate

This protocol describes the removal of the Boc protecting group from the purified oxime conjugate to expose the terminal amine.

Materials:

  • Boc-protected oxime conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected oxime conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Deprotection Reaction:

    • Slowly add a pre-chilled solution of TFA in DCM (e.g., 50% v/v) to the reaction mixture. If using a scavenger, TIS can be added at this stage.

    • Stir the reaction at 0°C for 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the deprotection by TLC or LC-MS to confirm the removal of the Boc group (a decrease in molecular weight corresponding to the loss of the Boc group will be observed).

  • Work-up and Purification:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene (B28343) may be necessary to remove residual TFA.

    • The resulting deprotected conjugate can be purified by RP-HPLC to remove any side products and the deprotection reagents.

Visualizations

Oxime_Bond_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product Aminooxy This compound Intermediate Tetrahedral Intermediate Aminooxy->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone Substrate Carbonyl->Intermediate Conditions pH 6.0-7.4 Aniline Catalyst Room Temperature Conditions->Intermediate Oxime Stable Oxime Bond (Boc-Protected) Intermediate->Oxime Dehydration

Caption: Signaling pathway of oxime bond formation.

Experimental_Workflow cluster_ligation Step 1: Oxime Ligation cluster_deprotection Step 2: Boc Deprotection A Mix this compound and Carbonyl Substrate B Add Aniline Catalyst in Buffer (pH 7.0) A->B C Incubate at RT (2-24h) B->C D Monitor by HPLC/LC-MS C->D E Purify Oxime Conjugate D->E F Dissolve Conjugate in DCM E->F Proceed with purified product G Add TFA/DCM at 0°C F->G H Stir for 30-60 min G->H I Monitor by LC-MS H->I J Evaporate and Purify I->J

Caption: Experimental workflow for conjugation and deprotection.

Logical_Relationships cluster_factors Key Factors for Successful Ligation cluster_outcomes Desired Outcomes pH Optimal pH Efficiency High Reaction Efficiency pH->Efficiency Catalyst Catalyst Presence Catalyst->Efficiency Concentration Reactant Stoichiometry Concentration->Efficiency Purity High Product Purity Efficiency->Purity

Caption: Logical relationships influencing oxime ligation success.

References

Step-by-Step Guide to Using Aminooxy-PEG4-C2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Aminooxy-PEG4-C2-Boc, a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details the chemical properties, key applications, and step-by-step protocols for its use, including Boc deprotection and oxime ligation.

Introduction to this compound

This compound is a versatile chemical tool that features three key components:

  • An aminooxy group (-O-NH₂), which reacts specifically with aldehydes and ketones to form stable oxime bonds. This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions.

  • A polyethylene glycol (PEG) spacer (PEG4), which enhances hydrophilicity, improves the solubility of the resulting conjugate, and can reduce immunogenicity.

  • A tert-butyloxycarbonyl (Boc) protected amine , which provides a stable, masked primary amine that can be deprotected under acidic conditions for subsequent conjugation reactions.

These features make this compound an ideal linker for a variety of applications where precise control over conjugation is required.

Key Applications

The unique structure of this compound lends itself to several advanced applications in research and drug development:

  • PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[1]

  • Bioconjugation: It is used to link molecules to proteins, peptides, and other biomolecules. The aminooxy group can react with aldehydes or ketones on a biomolecule, while the deprotected amine can be conjugated to another molecule of interest.

  • Antibody-Drug Conjugates (ADCs): This linker can be used in the synthesis of ADCs, connecting a cytotoxic drug to an antibody.

  • Surface Modification: The functional groups of this linker allow for the modification and functionalization of surfaces for various biomedical and research applications.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₅H₃₁NO₇
Molecular Weight 337.41 g/mol
Appearance Liquid
Density 1.070 g/cm³[1]
CAS Number 2100306-82-7[1]
Storage 4°C, sealed storage, away from moisture and light[1]
Solubility Soluble in DMSO, DCM, DMF

Experimental Protocols

This section provides detailed protocols for the two primary reactions involving this compound: Boc deprotection and oxime ligation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Workflow for Boc Deprotection

Boc_Deprotection_Workflow A Dissolve this compound in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC or LC-MS C->D E Evaporate Solvent and TFA D->E Completion F Purify (if necessary) E->F G Characterize Product (NMR, MS) F->G Oxime_Ligation_Workflow A Dissolve Aldehyde/Ketone Substrate in Buffer B Add Deprotected Aminooxy-PEG4-C2-amine A->B C Add Aniline Catalyst (Optional) B->C D Incubate at Room Temperature C->D E Monitor Reaction by LC-MS D->E F Purify Conjugate E->F Completion G Characterize Product (MS, SDS-PAGE) F->G

References

Application Notes and Protocols for Labeling Peptides with Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. The introduction of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides by increasing their hydrodynamic radius, solubility, and stability, while reducing immunogenicity and renal clearance.

Aminooxy-PEG4-C2-Boc is a heterobifunctional linker that enables the precise, covalent attachment of a PEG moiety to a peptide. This is achieved through a chemoselective reaction known as oxime ligation, which occurs between the aminooxy group of the linker and an aldehyde or ketone group on the peptide. The Boc (tert-butyloxycarbonyl) protecting group on the linker's terminal amine allows for subsequent conjugation of other molecules of interest after its removal.

These application notes provide a comprehensive guide to the efficient labeling of peptides with this compound, including detailed experimental protocols, quantitative data, and troubleshooting advice.

Data Presentation

The efficiency of incorporating an aminooxy-functionalized linker onto a peptide is crucial for the overall success of the labeling strategy. The following table summarizes the yield of the target aminooxy-peptide under different coupling conditions during solid-phase peptide synthesis (SPPS).

Coupling Reagent/ConditionsTarget PeptideYield of Aminooxy-Peptide (%)[1]
Boc-Aoa-OH/HBTU/DIEA (3:3:6 equiv), 40 minAoa-GFAKKG-amide45
Boc-Aoa-OH/DIC (10:10 equiv), 60 minAoa-GFAKKG-amide93
Boc-Aoa-OH/DIC (8:8 equiv), 10 min Aoa-GFAKKG-amide >95 (Near Quantitative)
Boc-Aoa-OH/HBTU/DIEA (3:3:6 equiv), 40 minAoa-Ahx-GFAKKG-amide63
Boc-Aoa-OH/DIC (10:10 equiv), 60 minAoa-Ahx-GFAKKG-amide80
Boc-Aoa-OH/DIC (8:8 equiv), 10 min Aoa-Ahx-GFAKKG-amide >95 (Near Quantitative)

Note: Boc-Aoa-OH (Boc-aminooxyacetic acid) is a similar aminooxy-containing building block used here to demonstrate the efficiency of incorporating the reactive handle for oxime ligation.

Signaling Pathways and Experimental Workflows

Chemical Reaction: Oxime Ligation

The core of the labeling strategy is the oxime ligation reaction. This bioorthogonal reaction forms a stable oxime bond between the aminooxy group of the PEG linker and a carbonyl group (aldehyde or ketone) on the peptide.

Peptide Peptide with Aldehyde/Ketone Group Labeled_Peptide PEGylated Peptide (Oxime Bond) Peptide->Labeled_Peptide Oxime Ligation Linker This compound Linker->Labeled_Peptide

Caption: Oxime ligation reaction between a carbonyl-modified peptide and this compound.

Experimental Workflow

The overall process for labeling a peptide with this compound involves several key steps, from the introduction of a carbonyl group into the peptide to the final purification and characterization of the conjugate.

cluster_0 Peptide Preparation cluster_1 Labeling Reaction cluster_2 Purification & Characterization Peptide_Synthesis Peptide Synthesis Carbonyl_Introduction Introduction of Aldehyde/Ketone Peptide_Synthesis->Carbonyl_Introduction Oxime_Ligation Oxime Ligation with This compound Carbonyl_Introduction->Oxime_Ligation Boc_Deprotection Boc Deprotection (TFA) Oxime_Ligation->Boc_Deprotection Purification RP-HPLC Purification Boc_Deprotection->Purification Characterization MS and NMR Analysis Purification->Characterization

Caption: Experimental workflow for peptide labeling with this compound.

Experimental Protocols

Protocol 1: Introduction of an Aldehyde Group into a Peptide

This protocol describes the site-specific oxidation of an N-terminal serine or threonine residue to an aldehyde.

Materials:

  • Peptide with an N-terminal serine or threonine residue

  • Sodium periodate (B1199274) (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: Ethylene (B1197577) glycol

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a fresh 100 mM solution of sodium periodate in deionized water.

  • Add the sodium periodate solution to the peptide solution to a final concentration of 10 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes.

  • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the subsequent ligation reaction (e.g., 0.1 M sodium phosphate, pH 7.0).

Protocol 2: Oxime Ligation of Aldehyde-Modified Peptide with this compound

Materials:

  • Aldehyde-modified peptide

  • This compound

  • Ligation Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Aniline (B41778) (optional catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker

Procedure:

  • Dissolve the aldehyde-modified peptide in the Ligation Buffer.

  • Dissolve a 10 to 50-fold molar excess of this compound in a minimal amount of DMF or DMSO.

  • Add the this compound solution to the peptide solution.

  • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by RP-HPLC.

  • Upon completion, the crude reaction mixture can be directly subjected to Boc deprotection or purified first.

Protocol 3: Boc Deprotection of the PEGylated Peptide

Materials:

  • Boc-protected PEGylated peptide

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Lyophilize the crude or purified Boc-protected PEGylated peptide to remove any residual buffer salts.

  • Add the cold Deprotection Solution to the lyophilized peptide.

  • Incubate the reaction on ice for 1-2 hours.

  • Precipitate the deprotected peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification of the Labeled Peptide by RP-HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C4 or C18 reversed-phase column is recommended for peptide and PEGylated peptide separations.[2][3]

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude deprotected peptide in a minimal volume of Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-65% B over 30 minutes. The optimal gradient will need to be determined empirically.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 5: Characterization of the Labeled Peptide

Mass Spectrometry (MS):

  • Purpose: To confirm the covalent attachment of the Aminooxy-PEG4-C2 linker and determine the molecular weight of the final conjugate.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used.[4] A clear mass shift corresponding to the addition of the PEG linker should be observed.[5]

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) for ESI-MS or mixed with a suitable matrix for MALDI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information and confirm the site of PEGylation. Solid-state NMR can be particularly useful for characterizing PEGylated proteins.[6]

  • Method: 1D ¹H NMR and 2D correlation experiments (e.g., COSY, TOCSY, NOESY) can be performed. The characteristic signals of the PEG moiety (typically around 3.6 ppm) should be visible in the spectrum of the labeled peptide.[7][8]

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of at least 1 mM.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete oxidation of the peptide.Ensure fresh sodium periodate solution is used. Optimize reaction time and temperature.
Hydrolysis of the aminooxy linker.Use anhydrous solvents for dissolving the linker. Prepare solutions immediately before use.
Suboptimal pH for oxime ligation.Ensure the ligation buffer is within the optimal pH range of 6.5-7.5.[9]
Precipitation of the Labeled Peptide Aggregation due to the hydrophobic nature of the linker or peptide.Perform the labeling reaction in the presence of a mild denaturant (e.g., urea) or an organic co-solvent.
Multiple Peaks in HPLC Incomplete reaction or side reactions.Optimize reaction times and stoichiometry. Ensure efficient quenching of the oxidation reaction.
Isomers due to multiple labeling sites.If the peptide has multiple potential labeling sites, consider using a site-specific incorporation method for the carbonyl group.
Difficulty in Purification Co-elution of labeled and unlabeled peptide.Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase (e.g., C4 instead of C18).[3]

Conclusion

The use of this compound provides a robust and versatile method for the site-specific PEGylation of peptides. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully label their peptides of interest, enhancing their therapeutic and diagnostic potential. Careful optimization of each step, from peptide modification to final purification and characterization, is key to achieving high yields of pure, well-defined peptide conjugates.

References

Application Notes and Protocols for the Characterization of Aminooxy-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Aminooxy-PEG4-C2-Boc, a heterobifunctional linker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are intended to ensure the identity, purity, and stability of this critical reagent.

Chemical Structure and Properties

This compound, with the systematic name tert-butyl (14-(aminooxy)-3,6,9,12-tetraoxatetradecyl)carbamate, is a monodisperse Polyethylene Glycol (PEG) linker. It features a Boc-protected amine on one terminus and a reactive aminooxy group on the other, providing a versatile tool for conjugating molecules. The PEG4 spacer enhances solubility and provides flexibility to the resulting conjugate.

Molecular Formula: C₁₅H₃₂N₂O₇

Molecular Weight: 352.43 g/mol

Note: Some literature may present a molecular formula of C₁₅H₃₁NO₇ (MW: 337.41 g/mol ). This discrepancy may arise from variations in the linker's ethylenediamine (B42938) cap. The protocols described herein are suitable for either variant, with expected minor differences in analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for verifying the presence of key functional groups and the integrity of the PEG chain.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

Data Presentation: Expected Chemical Shifts
Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
C(CH₃)₃ (Boc)1.44 (s, 9H)28.4
OC (CH₃)₃ (Boc)-79.5
NH-CH₂3.32 (q, J = 5.2 Hz, 2H)40.3
PEG CH₂3.55-3.75 (m, 16H)70.0 - 70.6
O-CH₂-CH₂-ONH₂3.82 (t, J = 5.1 Hz, 2H)67.5
O-NH₂ 5.40 (br s, 2H)-
N H-C=O5.25 (br s, 1H)-
NH-C =O (Boc)-156.1

Note: Chemical shifts are predictive and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the this compound conjugate. Electrospray Ionization (ESI) is a common and suitable technique for this type of molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for the instrument.

    • Acquire data over a mass-to-charge (m/z) range that includes the expected molecular ions (e.g., m/z 100-1000).

Data Presentation: Expected Mass Peaks
Ion Species Calculated m/z Observed m/z (Example)
[M+H]⁺353.23353.2
[M+Na]⁺375.21375.2
[M+K]⁺391.18391.2

M refers to the neutral molecule this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound. This technique separates the main compound from potential impurities based on hydrophobicity.

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a higher percentage (e.g., 90%) over a set period (e.g., 20 minutes).

    • Hold at the high percentage for a few minutes before returning to the initial conditions to re-equilibrate the column.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength where the Boc protecting group has some absorbance (e.g., 210-220 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Injection Volume: Inject 10-20 µL of the sample solution.

Data Presentation: Expected Results
Parameter Expected Value
Retention Time Dependent on the specific HPLC conditions, but a sharp, well-defined peak is expected.
Purity >95% (as determined by the area of the main peak relative to the total area of all peaks).

Visualizations

Chemical_Structure cluster_Boc Boc Protecting Group cluster_PEG PEG4 Spacer cluster_Aminooxy Aminooxy Group Boc Boc-NH- PEG (CH₂CH₂O)₄ Boc->PEG -C₂H₄- Aminooxy -ONH₂ PEG->Aminooxy

Caption: Structure of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Mobile Phase A/B inject Inject sample prep->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (210-220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Calculate Purity (% Area) chromatogram->purity

Caption: HPLC Purity Analysis Workflow.

Characterization_Methods Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

Caption: Analytical Methods Relationship.

Application Note: Mass Spectrometry Analysis of Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminooxy-PEG4-C2-Boc is a heterobifunctional linker commonly employed in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics.[1][] It features a Boc-protected amine, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal aminooxy group. The PEG chain enhances solubility and pharmacokinetic properties, the aminooxy group allows for covalent ligation to carbonyls (aldehydes and ketones) to form stable oxime linkages, and the Boc group provides a temporary protection of the amine functionality.[3][4]

Accurate characterization of this linker and its conjugates is critical for ensuring the quality, efficacy, and safety of the final biotherapeutic. Mass spectrometry (MS) is an indispensable analytical tool for confirming the molecular weight, identifying impurities, and elucidating the structure of such molecules.[5] This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and highlights expected fragmentation patterns.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution for Direct Infusion:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The acidic modifier is crucial for promoting protonation and generating positive ions.

  • Working Solution for LC-MS:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase conditions of the liquid chromatography (LC) method.

Mass Spectrometry Analysis - Direct Infusion
  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation of the parent ion).

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: Set according to manufacturer's guidelines (e.g., 600-800 L/hr for Nitrogen).

  • Analyzer Mode: Full scan MS from m/z 100-1000.

  • Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the protonated molecular ion ([M+H]⁺) and other significant adducts (e.g., [M+Na]⁺). Use a collision energy (CE) ramp (e.g., 10-40 eV) to observe a full range of fragment ions.

LC-MS Analysis Protocol

For analysis of reaction mixtures or purity assessment, coupling liquid chromatography with mass spectrometry is ideal.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • MS Parameters: As described for direct infusion, with data acquisition synchronized to the LC gradient.

Data Presentation: Expected Ions and Fragments

The mass spectrometric analysis of this compound is expected to yield several characteristic ions. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under MS conditions and can lead to specific neutral losses.[6][7] The PEG chain typically undergoes fragmentation via cleavage of the C-O bonds.

Table 1: Summary of Expected m/z Values for this compound in Positive Ion ESI-MS.

Ion DescriptionProposed FormulaCalculated Monoisotopic Mass (Da)Expected m/z
Parent Ions
Protonated Molecule [M+H]⁺C₁₅H₃₃N₂O₇⁺353.2282353.23
Sodiated Molecule [M+Na]⁺C₁₅H₃₂N₂O₇Na⁺375.2101375.21
Potassiated Molecule [M+K]⁺C₁₅H₃₂N₂O₇K⁺391.1841391.18
Boc-Related Fragments
Loss of isobutylene (B52900) [M-C₄H₈+H]⁺C₁₁H₂₅N₂O₇⁺297.1656297.17
Loss of Boc group [M-C₅H₈O₂+H]⁺C₁₀H₂₅N₂O₅⁺253.1758253.18
tert-butyl cation [C₄H₉]⁺C₄H₉⁺57.070457.07
PEG Chain Fragments
Cleavage at PEG unit (n=1)C₅H₁₄NO₃⁺136.0917136.09
Cleavage at PEG unit (n=2)C₇H₁₈NO₄⁺180.1179180.12
Cleavage at PEG unit (n=3)C₉H₂₂NO₅⁺224.1441224.14
Cleavage at PEG unit (n=4)C₁₁H₂₆NO₆⁺268.1704268.17

Note: The PEG chain fragments listed are examples of common backbone cleavages. The actual spectrum may show a series of ions separated by 44.0262 Da (C₂H₄O).

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Acquisition & Analysis stock 1. Prepare Stock Solution (1 mg/mL in ACN/MeOH) working 2. Prepare Working Solution (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% FA) stock->working lcms LC-MS Analysis (Reversed-Phase C18) working->lcms direct Direct Infusion (5-10 µL/min) working->direct ms Full Scan MS (m/z 100-1000) lcms->ms direct->ms msms Tandem MS (MS/MS) (Product Ion Scan on [M+H]⁺) ms->msms interpretation Data Interpretation (Mass Confirmation & Fragmentation Analysis) msms->interpretation

Caption: Workflow for the mass spectrometric analysis of this compound.

Fragmentation Pathway

G Proposed Fragmentation of [this compound + H]⁺ cluster_boc Boc Group Fragmentation cluster_peg PEG Chain Fragmentation parent [M+H]⁺ m/z 353.23 m56 [M - C₄H₈ + H]⁺ m/z 297.17 parent->m56 - 56 Da (isobutylene) m100 [M - C₅H₈O₂ + H]⁺ m/z 253.18 parent->m100 - 100 Da (Boc group) boc_ion [C₄H₉]⁺ m/z 57.07 parent->boc_ion McLafferty-like Rearrangement peg_series PEG Fragments (Series of ions separated by 44 Da) parent->peg_series Backbone Cleavage

Caption: Key fragmentation pathways for protonated this compound.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, direct infusion, and LC-MS analysis, coupled with the table of expected ions and fragmentation pathway diagrams, offer researchers, scientists, and drug development professionals a comprehensive guide for the characterization of this important linker. High-resolution mass spectrometry is essential for verifying the identity and purity of this compound, ensuring the reliability of subsequent bioconjugation applications.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4][5] The synthesis of these heterobifunctional molecules is a multi-step process, often culminating in complex crude mixtures that present significant purification challenges.[6][7] This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the Aminooxy-PEG4-C2-Boc linker, a common building block that imparts specific physicochemical properties to the final molecule.

The presence of the polyethylene (B3416737) glycol (PEG) chain in the this compound linker can improve the solubility and pharmacokinetic properties of the PROTAC. However, it also introduces challenges in purification, such as potential co-elution with related impurities and the presence of positional isomers.[8] Therefore, a multi-modal chromatographic approach is often necessary to achieve the high purity required for downstream biological assays and in vivo studies.

This guide outlines a comprehensive purification strategy, including initial capture and subsequent polishing steps using various chromatographic techniques. Additionally, it provides protocols for the analytical characterization of the purified PROTAC.

Purification Strategy Overview

A multi-step purification strategy is recommended to effectively separate the target PROTAC from unreacted starting materials, byproducts, and other process-related impurities. The general workflow involves an initial capture or cleanup step, followed by one or more high-resolution polishing steps.

G cluster_0 Crude PROTAC Mixture cluster_1 Purification Workflow Crude Crude Reaction Mixture SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Crude->SPE  Loading Flash Reverse-Phase Flash Chromatography (Initial Purification) SPE->Flash  Elution & Loading HPLC Preparative RP-HPLC (High-Resolution Polishing) Flash->HPLC  Fraction Collection & Loading Characterization Purity & Identity Confirmation (LC-MS, NMR) HPLC->Characterization  Purified PROTAC G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI  Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

References

Determining the Conjugation Efficiency of Aminooxy-PEG4-C2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-C2-Boc is a heterobifunctional linker that plays a crucial role in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker facilitates the covalent attachment of molecules through a stable oxime bond. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety allows for controlled, sequential conjugation strategies.[1][2] Accurate determination of conjugation efficiency is critical for ensuring the quality, consistency, and efficacy of the final bioconjugate.

This document provides detailed application notes and experimental protocols for determining the conjugation efficiency of this compound with an aldehyde- or ketone-bearing molecule.

Core Principle: Oxime Ligation

The conjugation reaction hinges on the principle of oxime ligation, a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[3][4][5][6] This bioorthogonal reaction is favored for its mild reaction conditions and the stability of the resulting linkage.[3][7] The reaction is often catalyzed by nucleophilic agents like aniline (B41778) or its derivatives to enhance the reaction rate, especially at neutral pH.[7]

The overall workflow for conjugation and efficiency determination involves several key stages: deprotection of the Boc group, the conjugation reaction itself, and subsequent analysis to quantify the extent of conjugation.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Boc_Linker Boc-Aminooxy-PEG4-C2-Linker Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Active_Linker Aminooxy-PEG4-C2-Linker Deprotection->Active_Linker Oxime_Ligation Oxime Ligation (pH 4-7, Catalyst) Active_Linker->Oxime_Ligation Aldehyde_Molecule Aldehyde/Ketone-bearing Molecule (e.g., Protein, Drug) Aldehyde_Molecule->Oxime_Ligation Conjugate Crude Conjugate Mixture Oxime_Ligation->Conjugate Purification Purification (Optional) (e.g., SEC) Conjugate->Purification Efficiency_Determination Efficiency Determination (HPLC, MS, UV-Vis) Conjugate->Efficiency_Determination Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Purified_Conjugate->Efficiency_Determination G Targeting_Moiety Targeting Moiety (e.g., Antibody) Conjugate Bioconjugate (e.g., ADC) Targeting_Moiety->Conjugate Linker Aminooxy-PEG4-C2 Linker Linker->Conjugate Payload Payload (e.g., Cytotoxic Drug) Payload->Conjugate Target_Cell Target Cell Conjugate->Target_Cell binds to Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect leads to

References

Application Notes and Protocols for Scaling Up Reactions with Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-C2-Boc is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development. It features a Boc-protected aminooxy group for covalent ligation to aldehydes and ketones, forming a stable oxime bond, and a terminal Boc-protected amine for further functionalization. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. This linker is particularly valuable in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The scalability of bioconjugation reactions is a critical consideration in the transition from laboratory-scale discovery to preclinical and clinical manufacturing.[3] This document provides detailed application notes and protocols for scaling up reactions involving this compound, addressing key challenges and offering practical guidance for researchers in drug development.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic payloads to antibodies. The aminooxy group can react with an aldehyde group engineered into the antibody, while the deprotected amine can be coupled to a drug molecule.

  • PROTACs: This linker is instrumental in connecting a target protein-binding ligand and an E3 ligase-recruiting ligand to form a PROTAC.[4] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[5][6]

  • Biomolecule Labeling: The aminooxy functionality allows for the specific labeling of biomolecules containing carbonyl groups, such as glycoproteins that have been oxidized to generate aldehydes.[7]

Experimental Protocols

Protocol 1: Small-Scale (mg) Synthesis of a Model Conjugate

This protocol describes the conjugation of this compound to an aldehyde-containing model protein.

Materials:

  • Aldehyde-functionalized model protein (e.g., oxidized BSA)

  • This compound

  • Aniline (B41778) (catalyst)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Quenching Solution: 1 M Glycine in Reaction Buffer

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Procedure:

  • Protein Preparation: Dissolve the aldehyde-functionalized model protein in the Reaction Buffer to a final concentration of 10 mg/mL.

  • Linker Preparation: Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.

  • Catalyst Preparation: Prepare a 1 M stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 1 mg of the protein solution with a 10-fold molar excess of the this compound solution.

    • Add aniline to a final concentration of 100 mM.

    • Incubate the reaction at room temperature for 4 hours with gentle mixing.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using an SEC column pre-equilibrated with PBS, pH 7.4. Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.[8]

Protocol 2: Scaled-Up (Gram-Scale) Synthesis of a Model Conjugate

This protocol outlines the procedure for scaling up the conjugation reaction to the gram scale, a crucial step for producing material for preclinical studies.[9]

Materials:

  • Aldehyde-functionalized model protein

  • This compound

  • Aniline

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Quenching Solution: 1 M Glycine in Reaction Buffer

  • Purification: Tangential Flow Filtration (TFF) system with a 30 kDa MWCO cassette, followed by preparative SEC.

Procedure:

  • Protein Preparation: In a sterile, depyrogenated glass reactor, dissolve 1 gram of the aldehyde-functionalized model protein in the Reaction Buffer to a final concentration of 10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in the Reaction Buffer.

  • Catalyst Preparation: Prepare a 1 M stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • With controlled stirring, slowly add a 5-fold molar excess of the this compound solution to the protein solution.

    • Add aniline to a final concentration of 100 mM.

    • Maintain the reaction at a controlled room temperature (e.g., 20-22 °C) for 2 hours. Monitor the reaction progress by taking small aliquots for analysis by HPLC-SEC.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM and continue stirring for 30 minutes.

  • Purification:

    • Diafiltration (TFF): Use a TFF system to remove unreacted linker, catalyst, and quenching agent. Diafilter against 10-20 volumes of PBS, pH 7.4.[10]

    • Preparative SEC: Further purify the concentrated conjugate using a preparative SEC column to separate any aggregates or remaining impurities.[11]

    • Sterile Filtration: Filter the final purified conjugate through a 0.22 µm sterile filter into a sterile container.

Data Presentation

Table 1: Comparison of Small-Scale vs. Scaled-Up Reaction Parameters and Outcomes

ParameterSmall-Scale (1 mg)Scaled-Up (1 g)
Reactants
Protein Amount1 mg1 g
Linker Molar Excess10-fold5-fold
Aniline Concentration100 mM100 mM
Reaction Conditions
Reaction Volume~100 µL~100 mL
TemperatureRoom Temperature20-22 °C (controlled)
Reaction Time4 hours2 hours
Purification
Primary MethodSize-Exclusion ChromatographyTangential Flow Filtration
Secondary Method-Preparative SEC
Results
Yield~75%>80%
Purity (by SEC-HPLC)>95%>98%
Drug-to-Antibody Ratio (DAR) (if applicable)3.83.9

Visualizations

G cluster_small_scale Small-Scale (mg) Workflow cluster_large_scale Scaled-Up (g) Workflow ss_start Start ss_reagents Prepare Reagents (Protein, Linker, Catalyst) ss_start->ss_reagents ss_reaction Conjugation Reaction (Microcentrifuge Tube) ss_reagents->ss_reaction ss_quench Quench Reaction ss_reaction->ss_quench ss_purify Purification (Benchtop SEC) ss_quench->ss_purify ss_analyze Analysis (SDS-PAGE, UV-Vis) ss_purify->ss_analyze ss_end End Product ss_analyze->ss_end ls_start Start ls_reagents Prepare Reagents (Controlled Environment) ls_start->ls_reagents ls_reaction Conjugation Reaction (Glass Reactor) ls_reagents->ls_reaction ls_quench Quench Reaction ls_reaction->ls_quench ls_purify_tff Purification Step 1 (TFF System) ls_quench->ls_purify_tff ls_purify_sec Purification Step 2 (Preparative SEC) ls_purify_tff->ls_purify_sec ls_analyze Analysis (HPLC, Mass Spec) ls_purify_sec->ls_analyze ls_end End Product ls_analyze->ls_end G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex binds TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex binds Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination recruits Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

Application Note: Comparative Reactivity of Aminooxy-PEG4-C2-Boc with Aldehydes and Ketones for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the reaction between Aminooxy-PEG4-C2-Boc and carbonyl compounds, specifically highlighting the reactivity differences between aldehydes and ketones. Oxime ligation is a robust and highly selective bioorthogonal reaction critical for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular structures. Understanding the kinetic and yield differences in the conjugation of this compound with aldehydes versus ketones is crucial for optimizing experimental design and achieving desired product formation. This document offers detailed protocols for the deprotection of the Boc group and subsequent oxime ligation, alongside representative data summarizing the expected outcomes.

Introduction

The formation of a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone is a cornerstone of modern bioconjugation chemistry.[1] This chemoselective ligation proceeds under mild, aqueous conditions and demonstrates high specificity, minimizing side reactions with other functional groups commonly found in biological systems. This compound is a heterobifunctional linker that incorporates a protected aminooxy group and a PEG spacer, which enhances solubility and provides spatial separation between conjugated molecules.

A critical consideration in the application of this linker is the inherent difference in reactivity between aldehydes and ketones. Generally, aldehydes are significantly more reactive towards nucleophilic attack than ketones. This increased reactivity is attributed to two primary factors:

  • Steric Hindrance: The single hydrogen atom attached to the carbonyl carbon in aldehydes presents less steric bulk compared to the two organic substituents in ketones, allowing for easier access by the nucleophile.

  • Electronic Effects: Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon of ketones, making them less electrophilic than aldehydes, which have only one such group.

This application note will provide a quantitative comparison of the reactivity of deprotected Aminooxy-PEG4-C2 with a model aldehyde (benzaldehyde) and a model ketone (acetophenone). Detailed experimental protocols for both the deprotection and ligation steps are provided to guide researchers in their experimental design.

Reaction Mechanism and Workflow

The overall process involves two key steps: the acid-catalyzed deprotection of the Boc group to reveal the reactive aminooxy functionality, followed by the aniline-catalyzed oxime ligation with a carbonyl compound.

Reaction_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation A This compound B Deprotected Aminooxy-PEG4-C2 (TFA Salt) A->B  TFA in DCM   D Oxime-linked Conjugate B->D C Aldehyde or Ketone C->D Catalyst Aniline (B41778) Catalyst pH 6.0-7.0 Catalyst->D

Figure 1: General experimental workflow for the deprotection of this compound and subsequent oxime ligation with a carbonyl compound.

The aniline-catalyzed oxime ligation proceeds through a series of equilibrium steps, starting with the formation of a tetrahedral intermediate, followed by dehydration to yield the stable oxime product. Aniline acts as a nucleophilic catalyst, accelerating the dehydration step.

Figure 2: Aniline-catalyzed mechanism for oxime ligation.

Quantitative Data Presentation

The following table summarizes representative kinetic data for the aniline-catalyzed reaction of an aminooxy-PEG linker with a model aldehyde and a model ketone. While the specific rates for this compound may vary slightly, this data illustrates the significant difference in reactivity.

Carbonyl SubstrateModel CompoundCatalyst ConcentrationApparent Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹)Expected Reaction Time for >95% ConversionExpected Yield
AldehydeBenzaldehyde (B42025)50 mM Aniline~8.2[2]1 - 4 hours>95%
KetoneAcetophenone (B1666503)100 mM Aniline~0.08224 - 48 hours>80%

Note: Reaction times and yields are estimates and can be influenced by reactant concentrations, temperature, and pH. Higher catalyst concentrations can further accelerate the reaction.[3] For ketones, extended reaction times or elevated temperatures may be necessary to achieve high yields.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to generate the reactive aminooxy species as its trifluoroacetate (B77799) (TFA) salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Nitrogen or argon supply

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting residue, the deprotected aminooxy-PEG4-C2 as a TFA salt, can be used directly in the next step or stored under inert gas at -20°C.

Protocol 2: Oxime Ligation with an Aldehyde (Benzaldehyde)

This protocol details the conjugation of the deprotected Aminooxy-PEG4-C2 to benzaldehyde.

Materials:

  • Deprotected Aminooxy-PEG4-C2 (TFA salt) from Protocol 1

  • Benzaldehyde

  • Reaction Buffer: 100 mM Phosphate buffer, pH 6.0-7.0

  • Aniline (catalyst)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Reaction vial

  • Magnetic stirrer

  • HPLC system for monitoring

Procedure:

  • Prepare a stock solution of the deprotected Aminooxy-PEG4-C2 (TFA salt) in the reaction buffer (e.g., 100 mM).

  • Prepare a stock solution of benzaldehyde in DMF or DMSO (e.g., 200 mM).

  • Prepare a stock solution of aniline in DMF or DMSO (e.g., 1 M).

  • In a reaction vial, combine the deprotected Aminooxy-PEG4-C2 solution (1 equivalent) with the benzaldehyde solution (1.2 equivalents).

  • Add the aniline stock solution to a final concentration of 50-100 mM.

  • Adjust the final volume with the reaction buffer.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) by observing the disappearance of the starting materials and the appearance of the product peak.

  • Once the reaction is complete, the product can be purified by preparative RP-HPLC.

Protocol 3: Oxime Ligation with a Ketone (Acetophenone)

This protocol outlines the conjugation of the deprotected Aminooxy-PEG4-C2 to acetophenone. Note the adjusted reaction conditions to account for the lower reactivity of the ketone.

Materials:

  • Deprotected Aminooxy-PEG4-C2 (TFA salt) from Protocol 1

  • Acetophenone

  • Reaction Buffer: 100 mM Phosphate buffer, pH 6.0-7.0

  • Aniline (catalyst)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vial

  • Magnetic stirrer

  • HPLC system for monitoring

Procedure:

  • Prepare stock solutions of the deprotected Aminooxy-PEG4-C2, acetophenone, and aniline as described in Protocol 2.

  • In a reaction vial, combine the deprotected Aminooxy-PEG4-C2 solution (1 equivalent) with the acetophenone solution (1.5-2.0 equivalents).

  • Add the aniline stock solution to a final concentration of 100 mM.

  • Adjust the final volume with the reaction buffer.

  • Stir the reaction mixture at room temperature for 24-48 hours. For faster reaction, the temperature can be increased to 37°C.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction has reached the desired conversion, the product can be purified by preparative RP-HPLC.

Conclusion

This compound is a versatile linker for bioconjugation via oxime ligation. The choice of the carbonyl partner, either an aldehyde or a ketone, has a profound impact on the reaction kinetics and overall efficiency. Aldehydes exhibit significantly faster reaction rates and typically lead to higher conversion in shorter timeframes compared to ketones. The provided protocols offer a comprehensive guide for the successful deprotection and conjugation of this compound. For applications involving less reactive ketone substrates, optimization of reaction parameters such as temperature, reactant concentrations, and reaction time is recommended to achieve satisfactory yields. By understanding these fundamental reactivity differences, researchers can better design and execute their bioconjugation strategies for a wide range of applications in drug development and life sciences.

References

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why are low yields a common issue in the final coupling step of a PROTAC synthesis with a PEG linker?

Low yields in the final coupling step of PROTAC synthesis are often multifactorial, stemming from incomplete reactions or product degradation.[1] The modular and often complex nature of PROTACs, especially those with long, flexible PEG linkers, can present significant synthetic hurdles.[1][2]

Q2: How does the length of the PEG linker influence the synthesis and purification of a PROTAC?

The length of the PEG linker significantly impacts the physicochemical properties of the PROTAC, affecting both synthesis and purification.[2] Longer PEG chains increase the molecule's size, polarity, and flexibility.[2][3] This can lead to increased steric hindrance during coupling reactions, potentially slowing them down.[2] While longer linkers improve solubility, which is beneficial for the final product's biological activity, they can complicate purification by making the molecule highly polar and difficult to separate from other polar impurities using standard chromatography.[1][2]

Q3: What are the primary challenges when purifying PROTACs containing PEG linkers?

The primary challenges in purifying PEGylated PROTACs are their high polarity and the potential for the product to have similar properties to starting materials or byproducts, especially if they also contain PEG moieties.[2][4] This can lead to issues such as:

  • Poor separation on normal-phase silica (B1680970) gel, causing streaking and low recovery.[4]

  • Co-elution of the desired PROTAC with unreacted PEGylated starting materials.[5]

  • Product loss during aqueous workups due to the increased water solubility imparted by the PEG linker.[2][6]

Q4: What are some common side reactions that can occur when using PEG linkers in PROTAC synthesis?

While PEG linkers are generally stable, side reactions can occur, particularly with the reactive end groups.[1] For instance, if a PEG linker has both a terminal amine and a carboxylic acid, self-polymerization via amide bond formation is a possibility, though this can be minimized by controlling reaction conditions.[1] If the warhead or E3 ligase ligand contains other reactive functional groups, these should be protected before coupling with the linker to prevent unwanted side reactions.[1] For linkers containing a thiol group, the most common side reaction is oxidation to form a disulfide dimer, which is unreactive in subsequent steps.[4]

Q5: How do PEG linkers affect the solubility and cell permeability of PROTACs?

PEG linkers are primarily incorporated to enhance the hydrophilicity and aqueous solubility of PROTACs, which are often large, lipophilic molecules.[3][6][7] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving compatibility with aqueous environments.[8] The relationship with cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the molecule to adopt a folded conformation that shields its polar surface area, potentially improving cellular uptake.[8][9] However, excessively long PEG chains can sometimes negatively impact cell permeability.[6]

Troubleshooting Guides

Low Synthetic Yields

Low yields are a frequent challenge in PROTAC synthesis. The following table outlines common causes and recommended optimization strategies.[1]

Problem Potential Cause Recommended Action
Low yield after final coupling reaction Incomplete Amide Coupling: Suboptimal coupling reagents, insufficient reaction time, or low temperature.[1]- Optimize Coupling Reagents: Screen various coupling agents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1]- Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the limiting reactant.[1]- Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed to completion.[1]
Inefficient Click Chemistry (CuAAC): Oxidized copper(I) catalyst, poor solvent choice, or presence of oxygen.[1]- Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[1]- Optimize Solvent System: Screen different solvents (e.g., DMF, t-BuOH/H₂O) to improve solubility and reaction rate.[1]- Degas Reaction Mixture: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[1]
Steric Hindrance: The bulky nature of the PEG linker or the binding moieties may hinder the reaction.[2]- Consider a Longer Linker: A longer PEG linker may provide more flexibility and reduce steric clash.[10]- Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion, but monitor for side reactions.[1]
Significant loss of product during purification Poor Solubility of PROTAC: The PROTAC may not be soluble in the chosen chromatography solvents.[1]- Optimize Chromatography Solvents: Explore a wider range of solvent polarities and additives for both flash and HPLC purification.[1]- Use Solubility-Enhancing Linkers: Longer PEG chains generally improve aqueous solubility.[1]
Product Adhesion to Silica Gel: The high polarity of the PEGylated PROTAC can cause it to stick to the silica column.[4]- Use a Different Stationary Phase: Consider alumina (B75360) or reverse-phase silica for column chromatography.[1]- Add Modifiers to the Eluent: Adding a small amount of a polar solvent like methanol (B129727) or an acid/base (e.g., acetic acid or triethylamine) can improve recovery.[1]
Degradation on Column: The PROTAC may be unstable under the purification conditions.[1]- Use Neutral pH Buffers for HPLC: If the PROTAC is acid-sensitive, use a neutral pH buffer system.[1]- Work Quickly and at Low Temperatures: Minimize the time the PROTAC is on the column and consider running the purification at a lower temperature.[1]
Side Reactions and Impurities
Problem Potential Cause Recommended Action
Multiple spots on TLC/peaks in LC-MS Side Reactions with Linker: The reactive ends of the PEG linker may react with each other or with other functional groups.[1]- Control Reaction Conditions: For linkers with multiple reactive groups, use controlled addition of reagents to minimize self-reaction.[1]- Use Protecting Groups: Protect reactive functional groups on the warhead or E3 ligase ligand before coupling.[1]
Thiol Oxidation: For thiol-containing linkers, oxidation to a disulfide dimer is common.[4]- Protect the Thiol Group: Use a protecting group like trityl (Trt) and deprotect just before the final coupling step.[4]- Inert Conditions: Rigorously degas all solvents and run the reaction under an inert atmosphere.[4]
Presence of unreacted starting material Inefficient Coupling Reaction: The reaction has not gone to completion.- Re-evaluate Coupling Conditions: Refer to the "Low Synthetic Yields" table for optimization strategies.[1]

Experimental Protocols

General Protocol for Amide Coupling
  • Dissolve the carboxylic acid-containing component (1.0 eq) and the amine-containing component (1.0-1.2 eq) in an anhydrous solvent such as DMF or DCM.

  • Add a suitable base, such as DIPEA or TEA (2-3 eq).

  • Add the coupling reagent (e.g., HATU, HBTU) (1.1-1.5 eq) to the reaction mixture, which may be cooled to 0 °C.

  • Allow the reaction to stir at room temperature for a period ranging from a few hours to overnight.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.[1]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
  • Dissolve the azide-functionalized component and the alkyne-functionalized component in a suitable solvent system, such as a mixture of t-BuOH and water.[1][8]

  • Add a copper(II) sulfate solution followed by a solution of a reducing agent like sodium ascorbate (B8700270) to generate the copper(I) catalyst in situ.[1][8]

  • Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).[1]

  • Stir the reaction at room temperature until LC-MS analysis indicates the consumption of the starting materials.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final PROTAC product using flash chromatography or preparative HPLC.[8]

Data Presentation

Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is crucial for achieving potent protein degradation and is highly dependent on the specific target protein and E3 ligase.[10][11]

PROTAC System Linker Length (PEG units) DC₅₀ Dₘₐₓ Reference
ERα Degraders 2>1000 nM<20%[10]
3~500 nM~60%[10]
4<100 nM>80%[10]
BTK Degraders 4~100 nM~75%[10]
6~25 nM>90%[10]
8~50 nM>90%[10]
TBK1 Degraders < 12 atomsNo degradation0%[10][11]
> 12 atomsPotent degradation>80%[10][11]

Note: The exact DC₅₀ and Dₘₐₓ values can vary based on experimental conditions.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis start Start: E3 Ligase Ligand & Warhead Synthesis linker Linker Functionalization (e.g., with Amine and Acid) start->linker Prepare Linker coupling1 First Coupling Reaction (e.g., Amide Bond Formation) linker->coupling1 Couple to First Ligand intermediate Purified Intermediate (Ligand-Linker) coupling1->intermediate Purification coupling2 Second Coupling Reaction (e.g., Click Chemistry) intermediate->coupling2 Couple to Second Ligand crude_protac Crude PROTAC coupling2->crude_protac purification Purification (e.g., Prep-HPLC, SFC) crude_protac->purification analysis Characterization (LC-MS, NMR, HRMS) purification->analysis final_protac Pure PROTAC analysis->final_protac

A generalized workflow for the synthesis of PROTACs using PEG linkers.

Troubleshooting_Decision_Tree start Low Yield in PROTAC Synthesis check_reaction Reaction Incomplete by LC-MS? start->check_reaction yes_reaction Yes check_reaction->yes_reaction Yes no_reaction No check_reaction->no_reaction No optimize_coupling Optimize Coupling: - Reagents - Time - Temperature yes_reaction->optimize_coupling check_purification Significant Loss During Purification? no_reaction->check_purification yes_purification Yes check_purification->yes_purification Yes no_purification No check_purification->no_purification No optimize_purification Optimize Purification: - Different Stationary Phase - Modify Eluent - Neutral pH Buffers yes_purification->optimize_purification check_side_reactions Multiple Products Observed? no_purification->check_side_reactions yes_side_reactions Yes check_side_reactions->yes_side_reactions Yes no_side_reactions No, consult further. check_side_reactions->no_side_reactions No protecting_groups Use Protecting Groups for Reactive Moieties yes_side_reactions->protecting_groups

A decision tree for troubleshooting low yields in PROTAC synthesis.

PROTAC_Components cluster_poi Protein of Interest (POI) cluster_e3 E3 Ubiquitin Ligase protac Warhead (POI Binder) PEG Linker E3 Ligase Ligand poi Target Protein protac:f0->poi Binds e3 E3 Ligase protac:f2->e3 Recruits

The three core components of a PROTAC molecule.

References

Technical Support Center: Optimizing Oxime Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize oxime ligation experiments for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is oxime ligation and why is it used in bioconjugation?

Oxime ligation is a chemoselective reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (an aldehyde or a ketone).[1] This reaction is widely used in bioconjugation for its high specificity, the stability of the resulting oxime bond, and its ability to proceed under mild, biocompatible conditions.[1] The high chemoselectivity minimizes side reactions with other functional groups commonly found in biomolecules.

Q2: What are the optimal pH conditions for oxime ligation?

The optimal pH for oxime ligation is typically between 4 and 5.[2] However, many biomolecules are not stable or soluble under these acidic conditions.[2] The reaction can be performed at a neutral pH (around 7), but the rate is generally slower.[2] To enhance the reaction rate at neutral pH, nucleophilic catalysts are often used.[2]

Q3: What is the role of a catalyst in oxime ligation?

Catalysts, most commonly aniline (B41778) and its derivatives, are used to increase the rate of oxime formation, especially at neutral pH.[3][4] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, which accelerates the reaction.[4] Substituted anilines, such as p-phenylenediamine (B122844), have been shown to be even more effective catalysts than aniline, leading to significantly faster reaction rates.[2]

Q4: How stable is the oxime bond?

The oxime bond is significantly more stable towards hydrolysis compared to corresponding imine or hydrazone bonds, particularly at physiological pH.[4][5][6] However, the stability is influenced by factors such as pH and the structure of the reactants.[5] Oxime bonds are most stable in acidic solutions, typically between pH 2 and 3.[5][7] They can be cleaved under strongly acidic conditions.[8]

Q5: Can I perform oxime ligation with ketones as well as aldehydes?

Yes, oxime ligation can be performed with both aldehydes and ketones. However, the reaction with ketones is generally much slower than with aldehydes.[9] To achieve efficient ligation with ketones, it may be necessary to use higher catalyst concentrations, longer reaction times, or more reactive ketone derivatives.[9]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Suboptimal pH Verify the pH of your reaction buffer. The optimal pH is typically 4-5, but if your biomolecule is sensitive to acidic conditions, you can work at pH 6-7.4 with the addition of a catalyst.[2]
Inefficient Catalysis If reacting at neutral pH, ensure you are using an appropriate catalyst like aniline or p-phenylenediamine at a sufficient concentration (typically 10-100 mM).[3] Consider using a more efficient catalyst such as p-phenylenediamine for faster kinetics.[2]
Low Reactant Concentration The reaction rate is dependent on the concentration of the reactants.[1] If possible, increase the concentration of one or both of your reactants.
Ketone Reactivity Reactions with ketones are inherently slower than with aldehydes.[9] Increase the reaction time, temperature (e.g., to 37°C), or catalyst concentration.
Reagent Degradation Ensure your aminooxy-functionalized reagent has been stored properly and has not degraded. These reagents can be sensitive to storage conditions. Also, ensure the carbonyl compound has not been oxidized or otherwise degraded.
Incompatible Buffer Components Some buffer components may interfere with the reaction. For example, primary amine-containing buffers (like Tris) can potentially compete with the aminooxy group. Use a non-interfering buffer such as phosphate-buffered saline (PBS) or sodium acetate.

Problem 2: Presence of side products or impurities.

Possible Cause Suggested Solution
Reaction with Biomolecule While highly chemoselective, at very high concentrations or with particularly reactive biomolecules, side reactions can occur. Reduce the concentration of the labeling reagent or the catalyst.
Dimerization In some cases, especially with catalysts having two functional groups like p-phenylenediamine, dimerization of the target molecule can occur.[10] If this is observed, switching to a monofunctional catalyst like aniline may resolve the issue.[10]
Instability of Reactants or Product If your biomolecule or the resulting conjugate is unstable under the reaction conditions, consider shortening the reaction time, lowering the temperature, or adjusting the pH to a more favorable range for stability.

Problem 3: Difficulty in purifying the bioconjugate.

Possible Cause Suggested Solution
Removal of Excess Reagents Unreacted small molecule reagents and catalyst can be removed using size-based purification methods like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[3]
Separation of Product from Starting Material If the reaction did not go to completion, separating the conjugated product from the unreacted biomolecule can be challenging. Techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be effective if the conjugation alters the charge or hydrophobicity of the biomolecule.
Removal of Catalyst Aniline and its derivatives can often be removed by the same methods used for excess reagents (SEC, dialysis).[3] For smaller bioconjugates, preparative HPLC can be an effective purification method.[10]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystpHRelative Rate Enhancement (vs. uncatalyzed)Typical ConcentrationReference
Aniline7~40-fold10-100 mM[4]
p-Phenylenediamine7~120-fold2-10 mM[2]
m-Phenylenediamine7.5Significantly faster than aniline50 mM[9]

Table 2: Typical Reaction Conditions for Oxime Ligation

ParameterAldehyde LigationKetone LigationReference
pH 4.5 - 7.44.5 - 7.5
Temperature Room Temperature to 37°CRoom Temperature to 37°C
Reaction Time 2 - 24 hours4 - 48 hours
Aminooxy Reagent 1.5 - 5 equivalents3 - 10 equivalents
Catalyst Conc. 10 - 100 mM50 - 200 mM[9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation in Aqueous Buffer

This protocol is a general guideline and may require optimization for specific biomolecules and reagents.

Materials:

  • Aldehyde or ketone-functionalized biomolecule

  • Aminooxy-functionalized reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or Sodium Acetate buffer pH 4.5

  • Catalyst Stock Solution: 1 M Aniline or p-phenylenediamine in DMSO or DMF

  • Quenching Solution: Acetone

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Dissolve the aldehyde or ketone-functionalized biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the aminooxy-functionalized reagent to the reaction mixture. A 5 to 20-fold molar excess over the biomolecule is a good starting point.

  • Add the catalyst from the stock solution to a final concentration of 10-100 mM.

  • Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

  • Purify the bioconjugate from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Purification of Oxime Bioconjugate by Size-Exclusion Chromatography (SEC)

Materials:

  • Crude ligation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • SEC Buffer: A buffer in which the bioconjugate is stable and soluble (e.g., PBS)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC buffer.

  • Load the crude ligation reaction mixture onto the column. The volume of the sample should not exceed the recommended sample volume for the column.

  • Elute the sample with the SEC buffer at the recommended flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength.

  • Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified bioconjugate.

  • Pool the fractions containing the pure product.

Visualizations

OximeLigationWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Biomolecule Aldehyde/Ketone Biomolecule ReactionMix Reaction Mixture (pH 4-7) Biomolecule->ReactionMix Aminooxy Aminooxy Reagent Aminooxy->ReactionMix Catalyst Catalyst (e.g., Aniline) Catalyst->ReactionMix Purification Purification (e.g., SEC, Dialysis) ReactionMix->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: General experimental workflow for oxime ligation bioconjugation.

TroubleshootingLogic Start Low/No Product Yield CheckpH Check Reaction pH Start->CheckpH pH_Optimum Is pH optimal (4-5 or 7 with catalyst)? CheckpH->pH_Optimum CheckCatalyst Check Catalyst Catalyst_Present Is catalyst present and effective? CheckCatalyst->Catalyst_Present CheckConcentration Check Reactant Concentration Conc_Sufficient Is concentration sufficient? CheckConcentration->Conc_Sufficient CheckKetone Consider Ketone Reactivity Is_Ketone Is it a ketone? CheckKetone->Is_Ketone pH_Optimum->CheckCatalyst Yes AdjustpH Adjust pH pH_Optimum->AdjustpH No Catalyst_Present->CheckConcentration Yes AddCatalyst Add/Change Catalyst Catalyst_Present->AddCatalyst No Conc_Sufficient->CheckKetone Yes IncreaseConc Increase Concentration Conc_Sufficient->IncreaseConc No IncreaseTimeTemp Increase Reaction Time/Temperature Is_Ketone->IncreaseTimeTemp Yes Success Yield Improved Is_Ketone->Success No AdjustpH->Success AddCatalyst->Success IncreaseConc->Success IncreaseTimeTemp->Success

Caption: Troubleshooting logic for low yield in oxime ligation.

References

Technical Support Center: Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG4-C2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, handling, and conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker containing an aminooxy group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.[] The aminooxy group allows for the covalent conjugation to molecules containing an aldehyde or ketone, forming a stable oxime bond.[2][3][4][5][6] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to other molecules. This linker is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROTACs.[7]

Q2: How should I store and handle this compound?

PEGs and their derivatives are sensitive to light and oxidation.[8] For long-term storage, it is recommended to store this compound under an inert atmosphere (Nitrogen or Argon), in the dark, and at low temperatures (≤ -15°C).[8] When taking the reagent out of storage, allow the container to warm to room temperature before opening to prevent condensation.[8] After use, it is advisable to backfill the container with an inert gas before sealing.[8]

Q3: What is the optimal pH for oxime ligation with this compound?

The formation of oximes and hydrazones is typically most efficient at a pH of approximately 4.5.[9] However, many biological applications require the reaction to proceed at a neutral pH (6.5-7.5), which can be challenging due to a slower reaction rate.[3][9] To accelerate the reaction at neutral pH, catalysts are often employed.[9]

Q4: Can I use a catalyst to speed up the oxime ligation reaction?

Yes, catalysts can significantly increase the rate of oxime formation, especially at neutral pH. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844), are commonly used as nucleophilic catalysts for oxime ligations.[10][11] Studies have shown that p-phenylenediamine can be a more efficient catalyst than aniline across a pH range of 4-7.[11]

Q5: How stable is the resulting oxime bond?

The oxime bond is known for its high hydrolytic stability, especially when compared to other linkages like hydrazones and imines.[2][4][12][13] In aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[13] The stability of the oxime bond is influenced by factors such as the structure of the carbonyl precursor and the pH of the medium.[13]

Troubleshooting Guides

Boc Deprotection

Issue: Incomplete Boc deprotection.

  • Possible Cause: Insufficient acid strength or concentration.

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: Extend the reaction time and monitor the progress using analytical techniques such as TLC, LC-MS, or NMR. While many deprotections are performed at room temperature, gentle heating may be required for some substrates.[14]

  • Possible Cause: Steric hindrance from the PEG chain.

    • Solution: Prolonged reaction times may be necessary to overcome the steric bulk of the PEG chain.

  • Possible Cause: Poor solubility of the PEGylated compound.

    • Solution: Ensure that the chosen solvent fully dissolves both the PEG-linker conjugate and the acid. DCM is a commonly used solvent for TFA-mediated deprotection.[14]

Issue: Observation of side products after deprotection.

  • Possible Cause: Alkylation of nucleophilic sites by the t-butyl cation.

    • Solution: The use of scavengers, such as triisopropylsilane (B1312306) (TIS), can help to suppress the alkylation of nucleophilic groups on the substrate.[15]

  • Possible Cause: Acid-labile functional groups on the substrate.

    • Solution: If the substrate contains other acid-sensitive groups, it is crucial to carefully control the reaction conditions. Using the minimum effective concentration of acid and reaction time can help to minimize the degradation of sensitive moieties.

Oxime Ligation

Issue: Low yield of the oxime conjugate.

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: While the optimal pH for oxime formation is around 4.5, if the reaction must be performed at neutral pH, the addition of a catalyst is highly recommended.[9]

  • Possible Cause: Slow reaction kinetics at low reactant concentrations.

    • Solution: Increase the concentration of the reactants if possible. The use of a catalyst like aniline or p-phenylenediamine will also significantly increase the reaction rate.[10][11]

  • Possible Cause: Hydrolysis of the starting materials or product.

    • Solution: While the oxime bond is relatively stable, ensure that the reaction conditions are not overly acidic for extended periods, as this can lead to hydrolysis.[16]

Issue: Difficulty in purifying the final conjugate.

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: Optimize the reaction stoichiometry and reaction time to ensure complete conversion. Monitoring the reaction by LC-MS can help determine the optimal endpoint.

  • Possible Cause: Formation of side products.

    • Solution: Ensure the purity of the starting materials. Side reactions can sometimes occur if the aldehyde or ketone starting material is not stable. Purification techniques such as HPLC or size-exclusion chromatography are often necessary to isolate the desired conjugate.

Experimental Protocols

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected this compound compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to the t-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[14]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[14]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).[14]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[14]

General Protocol for Oxime Ligation
  • Preparation of Reactants:

    • Dissolve the biomolecule containing an aldehyde or ketone group in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[17]

    • Dissolve the deprotected Aminooxy-PEG4-C2-amine in the same buffer.

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine (e.g., 100 mM in DMSO).[17]

  • Conjugation Reaction:

    • Add the Aminooxy-PEG4-C2-amine solution to the biomolecule solution at a desired molar excess.

    • If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM of aniline).[9]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[17]

  • Monitoring and Purification:

    • Monitor the reaction progress using a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.[17]

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC).

Quantitative Data Summary

ParameterValue/RangeNotes
Boc Deprotection
TFA Concentration20-50% in DCM[14]Higher concentrations may be needed for stubborn substrates.
Reaction Temperature0°C to Room Temperature[14]Gentle heating may be applied if necessary.
Reaction Time1 - 2 hours[14]Monitor by TLC or LC-MS for completion.
Oxime Ligation
Optimal pH~4.5[9]Reaction is fastest at this pH.
Catalyzed pH6.5 - 7.5[3]With catalysts like aniline or its derivatives.
Catalyst Concentration10 - 100 mM (Aniline)[9]Higher concentrations lead to faster reactions.
Reaction TemperatureRoom Temperature to 37°C[17]Higher temperatures can increase the reaction rate.
Reaction Time2 - 24 hours[17]Dependent on reactant concentrations and catalyst use.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation start_deprotection This compound dissolve Dissolve in DCM start_deprotection->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react_deprotection React for 1-2h at RT add_tfa->react_deprotection workup Workup & Neutralization react_deprotection->workup product_deprotection Deprotected Aminooxy-PEG4-C2-Amine workup->product_deprotection start_ligation Deprotected Linker mix Mix in Buffer (pH 6.5-7.5) start_ligation->mix carbonyl_molecule Aldehyde/Ketone Molecule carbonyl_molecule->mix add_catalyst Add Aniline Catalyst mix->add_catalyst react_ligation Incubate for 2-24h add_catalyst->react_ligation purify Purify Conjugate react_ligation->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for Boc deprotection and subsequent oxime ligation.

troubleshooting_deprotection issue Incomplete Boc Deprotection? cause1 Insufficient Acid? issue->cause1 Check cause2 Short Reaction Time? issue->cause2 Check cause3 Poor Solubility? issue->cause3 Check solution1 Increase TFA Conc. or use 4M HCl/Dioxane cause1->solution1 solution2 Extend Reaction Time & Monitor cause2->solution2 solution3 Ensure Complete Dissolution in Solvent cause3->solution3

Caption: Troubleshooting logic for incomplete Boc deprotection.

troubleshooting_ligation issue Low Ligation Yield? cause1 Suboptimal pH? issue->cause1 Check cause2 Slow Kinetics? issue->cause2 Check cause3 Low Reactant Conc.? issue->cause3 Check solution1 Adjust pH to ~4.5 or use Catalyst at neutral pH cause1->solution1 solution2 Add Aniline or p-Phenylenediamine Catalyst cause2->solution2 solution3 Increase Reactant Concentrations if Possible cause3->solution3

Caption: Troubleshooting logic for low oxime ligation yield.

References

Technical Support Center: Incomplete Boc Deprotection of Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of Aminooxy-PEG4-C2-Boc.

Troubleshooting Guide

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common issue in the synthesis of molecules involving PEG linkers. This guide provides a systematic approach to troubleshooting this critical step.

Problem: Incomplete Deprotection Detected

Initial Assessment: The primary indication of incomplete deprotection is the presence of the starting material, Boc-protected Aminooxy-PEG4-C2, in the reaction mixture after the deprotection step. This is typically observed via analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected, more polar amine product will have a lower Rf value than the Boc-protected starting material. LC-MS analysis will show a peak corresponding to the mass of the starting material.

Primary Causes and Solutions:

Several factors can contribute to incomplete Boc deprotection. The following sections detail the most common causes and provide actionable solutions.

1. Insufficient Acid Strength or Concentration:

The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

2. Inadequate Reaction Time or Temperature:

Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete conversion. While many deprotections are performed at room temperature, some substrates may require more forcing conditions.

  • Solution:

    • Extend the reaction time and monitor progress closely using TLC or LC-MS.

    • If extending the time is ineffective, consider a modest increase in temperature, while being mindful of potential side reactions.

3. Steric Hindrance:

The polyethylene (B3416737) glycol (PEG) chain, although designed to improve solubility, can sterically hinder the approach of the acid to the Boc-protected aminooxy group, thereby slowing down the reaction rate.

  • Solution:

    • Employing a higher concentration of acid or a stronger acid system, as mentioned above, can help overcome this steric barrier.

    • Longer reaction times are also beneficial in such cases.

4. Solvent Issues:

Proper solvation of both the this compound and the acid is crucial for an efficient reaction. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.

  • Solution:

    • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.

    • If solubility is an issue, consider alternative solvent systems.

Troubleshooting Decision Workflow:

G start Incomplete Deprotection Observed (via TLC/LC-MS) acid_strength Increase Acid Concentration (e.g., 20% to 50% TFA) or Use Stronger Acid (e.g., 4M HCl in Dioxane) start->acid_strength reaction_time Extend Reaction Time (Monitor by TLC/LC-MS) acid_strength->reaction_time If still incomplete complete Deprotection Complete acid_strength->complete Successful temperature Increase Reaction Temperature (with caution) reaction_time->temperature If still incomplete reaction_time->complete Successful solvent Optimize Solvent System (Ensure good solubility) temperature->solvent If still incomplete temperature->complete Successful solvent->complete Successful

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

Standard conditions typically involve treating the Boc-protected compound with an excess of a strong acid in an appropriate solvent. The most common methods are:

  • TFA in DCM: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is widely used. The reaction is often performed at room temperature for 1-2 hours.

  • HCl in Dioxane: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is another effective reagent system.

Q2: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, being a free amine, is more polar and will have a lower retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin (B49086) can be used to visualize the primary amine as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed analysis, allowing for the quantification of the starting material, the desired product, and any byproducts. It is the preferred method for accurate monitoring.

Q3: Are there any potential side reactions to be aware of during the deprotection of this compound?

The primary concern during acidic Boc deprotection is the potential for side reactions caused by the electrophilic tert-butyl cation that is generated. While the aminooxy group is generally stable under these conditions, other sensitive functional groups in the molecule could be affected.

  • Alkylation: The tert-butyl cation can alkylate nucleophilic functional groups.[2] If your molecule contains other sensitive moieties, the use of a scavenger is recommended.

  • Scavengers: Common scavengers include triisopropylsilane (B1312306) (TIS) or water, which can trap the tert-butyl cation and prevent unwanted side reactions.

Q4: What are some milder, alternative methods for Boc deprotection if my compound is sensitive to strong acids?

For substrates that are sensitive to strong acids like TFA or HCl, several milder deprotection methods can be employed:

  • Lewis Acids: Zinc bromide (ZnBr2) in a solvent like dichloromethane can be used for a milder deprotection.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to the removal of the Boc group.

  • Oxalyl Chloride in Methanol: This system has been reported as a mild method for N-Boc deprotection.[3]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection of PEG-Linkers

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1 - 2 hoursRoom Temperature
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temperature

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient acid strength/concentrationIncrease acid concentration or use a stronger acid.
Inadequate reaction time/temperatureExtend reaction time or cautiously increase temperature.
Steric hindrance from PEG chainUse higher acid concentration or longer reaction time.
Poor solubilityOptimize the solvent system for better solubility.
Formation of ByproductsAlkylation by tert-butyl cationAdd a scavenger such as triisopropylsilane (TIS).

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If your molecule contains acid-sensitive groups, add a scavenger like triisopropylsilane (TIS) (typically 2.5-5% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Experimental Workflow for TFA/DCM Deprotection:

G start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_tfa Slowly add TFA (and scavenger if needed) cool->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: - Concentrate - Neutralize (if needed) - Dry and Isolate monitor->workup Reaction Complete product Deprotected Aminooxy-PEG4-C2 workup->product

Caption: A typical experimental workflow for Boc deprotection using TFA in DCM.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent or directly in the 4M HCl/dioxane solution.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 4 hours depending on the substrate.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product often precipitates as the hydrochloride salt.

    • The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

    • Alternatively, the solvent can be removed under reduced pressure, and the resulting hydrochloride salt can be used directly or after further purification.

Note: Always perform these reactions in a well-ventilated fume hood, as both TFA and HCl are corrosive and have noxious fumes. Ensure all glassware is dry, as water can sometimes interfere with the reaction.

References

Technical Support Center: Aminooxy-PEG4-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG4-C2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly low reaction yields, encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

This conjugation relies on the formation of a stable oxime bond between an aminooxy group and a carbonyl group (an aldehyde or a ketone).[1][2] The this compound reagent provides the aminooxy functionality at the end of a polyethylene (B3416737) glycol (PEG) spacer. This reaction is highly chemoselective, meaning it proceeds with high specificity under mild aqueous conditions, which is advantageous for conjugating sensitive biomolecules.[3][4] The tert-butyloxycarbonyl (Boc) group is a protecting group on the other end of the molecule.[]

Q2: What are the critical parameters influencing the yield of the conjugation reaction?

Several factors can significantly impact the efficiency of the oxime ligation, including:

  • pH: The reaction rate is highly pH-dependent.[6]

  • Catalyst: The presence and concentration of a suitable catalyst can dramatically increase the reaction rate, especially at neutral pH.[7][8][9]

  • Stoichiometry: The molar ratio of the Aminooxy-PEG reagent to the carbonyl-containing molecule is crucial.

  • Temperature and Reaction Time: These parameters should be optimized for the specific reactants.[3]

  • Reagent Quality and Stability: The purity and proper storage of the this compound reagent are essential.

Q3: Why is the pH of the reaction buffer so important?

The optimal pH for oxime ligation is typically mildly acidic, around pH 4.5, which facilitates the dehydration step of the reaction mechanism.[3][10] However, many biomolecules are not stable under these acidic conditions. At neutral pH (around 7.0-7.4), the reaction can be significantly slower.[10] Therefore, a careful balance must be struck to maintain the integrity of the biomolecule while achieving a reasonable reaction rate. The use of catalysts becomes particularly important when working at or near neutral pH.

Q4: What is the role of a catalyst in this reaction, and which catalysts are recommended?

Catalysts, typically nucleophilic aromatic amines, accelerate the formation of the oxime bond, especially at neutral pH.[2][11] Aniline has traditionally been used, but newer, more efficient catalysts have been identified.[7][8][9] Substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917), have been shown to be more effective than aniline, leading to significantly faster reaction rates.[9][12][13]

Q5: How should I store my this compound reagent?

It is recommended to store this compound at 2-8°C, sealed and protected from moisture and light to prevent degradation. For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C.[14] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses common issues that can lead to low yields in your this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Suboptimal pH Verify the pH of your reaction buffer. For reactions without a catalyst, a pH of 4.5 is often optimal, though biomolecule stability must be considered.[3][10] For reactions at neutral pH (6.5-7.5), the use of a catalyst is highly recommended.[15]
Inefficient Catalysis If using a catalyst at neutral pH, ensure it is at an effective concentration. Consider switching to a more efficient catalyst like m-phenylenediamine or p-phenylenediamine.[7][9][13]
Degraded Aminooxy-PEG Reagent Ensure the this compound reagent has been stored correctly and is not expired. If degradation is suspected, use a fresh batch of the reagent.
Low Reactivity of Carbonyl Group Ketones react more slowly than aldehydes.[8][12] For ketone conjugations, longer reaction times, higher temperatures (if the biomolecule is stable), or more efficient catalysts may be necessary.[3]
Incomplete Reaction Insufficient Reaction Time Monitor the reaction over time to determine the optimal duration. Some reactions may require overnight incubation.[10]
Suboptimal Stoichiometry An excess of the Aminooxy-PEG reagent is often used to drive the reaction to completion. A typical starting point is 5-10 equivalents of the PEG reagent.[10] This may need to be optimized for your specific system.
Low Reagent Concentration Dilute reaction mixtures can lead to slow kinetics.[16] If possible, increase the concentration of your reactants.
Difficulty in Purifying the Conjugate Excess Unreacted PEG Reagent Optimize the molar ratio to use the minimum necessary excess of the PEG reagent. Utilize appropriate purification methods like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to separate the PEGylated product from excess reagent and unreacted starting material.[17][][19]
Formation of Side Products Ensure the purity of your starting materials. Side reactions can sometimes occur, and purification methods may need to be adjusted to remove these impurities.

Experimental Protocols

General Protocol for this compound Conjugation to an Aldehyde- or Ketone-Containing Protein

This protocol provides a general starting point. Optimization of specific parameters such as pH, catalyst concentration, and stoichiometry is recommended for each unique protein and application.

Materials:

  • Aldehyde- or ketone-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Catalyst stock solution (e.g., 500 mM m-phenylenediamine in reaction buffer, pH adjusted)

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)

  • Quenching reagent (optional, e.g., an excess of a small molecule aldehyde or ketone)

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate reaction buffer at a known concentration. The buffer should be free of primary amines if the Boc group will be removed in a subsequent step to react with an NHS ester.

  • Prepare the Reagent Stock Solutions:

    • Allow the this compound vial to warm to room temperature before opening.

    • Prepare a stock solution of the this compound in an appropriate solvent (e.g., DMSO or the reaction buffer).

    • Prepare a stock solution of the chosen catalyst (e.g., m-phenylenediamine) in the reaction buffer. Adjust the pH of the catalyst solution if necessary.

  • Conjugation Reaction:

    • In a reaction tube, add the protein solution.

    • Add the catalyst to the desired final concentration (e.g., 50 mM m-phenylenediamine).[7]

    • Add the this compound reagent to the desired final molar excess (e.g., 10 equivalents).

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature or 37°C for a specified time (e.g., 2 to 24 hours), with gentle agitation.[7] The optimal time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To consume any unreacted this compound, a small molecule aldehyde or ketone can be added in excess.

  • Purification of the Conjugate:

    • Remove the excess this compound, catalyst, and any unreacted protein using a suitable chromatography technique such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[17][][19]

  • Analysis and Characterization:

    • Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of labeling.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution mix Combine Reactants: Protein, Catalyst, PEG Reagent prep_protein->mix prep_peg Prepare Aminooxy-PEG Stock prep_peg->mix prep_catalyst Prepare Catalyst Stock prep_catalyst->mix incubate Incubate (e.g., RT, 2-24h) mix->incubate purify Purify Conjugate (e.g., SEC, IEX) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Workflow for this compound conjugation.

Troubleshooting Decision Tree

troubleshooting_tree start Low Conjugation Yield check_pH Is pH optimal? (Acidic or Neutral + Catalyst) start->check_pH adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_catalyst Using a catalyst at neutral pH? check_pH->check_catalyst Yes adjust_pH->check_catalyst add_catalyst Add/Optimize Catalyst (e.g., m-phenylenediamine) check_catalyst->add_catalyst No check_reagents Are reagents fresh & stored correctly? check_catalyst->check_reagents Yes add_catalyst->check_reagents replace_reagents Use Fresh Reagents check_reagents->replace_reagents No check_stoichiometry Is molar excess of PEG sufficient? check_reagents->check_stoichiometry Yes replace_reagents->check_stoichiometry increase_peg Increase Molar Ratio of PEG Reagent check_stoichiometry->increase_peg No check_time Is reaction time sufficient? check_stoichiometry->check_time Yes increase_peg->check_time increase_time Increase Incubation Time check_time->increase_time No end_node Yield Improved check_time->end_node Yes increase_time->end_node

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Aminooxy Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminooxy-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of aminooxy linkers in their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during aminooxy ligation.

Problem: Low or No Conjugation Efficiency

You are observing low yields or no formation of the desired bioconjugate.

Possible Causes and Solutions:

  • Suboptimal pH: The formation of oximes is pH-dependent. The reaction is fastest at a pH of approximately 4.5, which balances the acid-catalyzed dehydration of the hemiaminal intermediate and the protonation of the aminooxy nucleophile.[1] At neutral pH, the reaction rate is significantly slower.[1]

    • Troubleshooting Step: Verify the pH of your reaction buffer. If your biomolecule is stable at acidic pH, consider performing the ligation at pH 4.5-5.5. If you must work at a neutral pH (7.0-7.4), the use of a catalyst is highly recommended.[1][2]

  • Lack of Catalyst: At neutral pH, the reaction can be extremely slow. Catalysts like aniline (B41778) and its derivatives can significantly accelerate the reaction rate.[1][2][3][4] 5-methoxyanthranilic acid (5MA) and m-phenylenediamine (B132917) (mPDA) have been identified as highly efficient catalysts.[2][5][6]

    • Troubleshooting Step: Add a catalyst to your reaction mixture. Aniline is typically used at concentrations of 10-100 mM.[1] For improved efficiency and lower toxicity, consider using 5MA or mPDA.[2][5][6][7]

  • Inactive Reagents: The aminooxy or carbonyl group on your molecules may have degraded. Aminooxy compounds are highly reactive towards aldehydes and ketones, including common laboratory solvents like acetone (B3395972).[3][8][9] Aldehydes can be susceptible to oxidation.[10]

    • Troubleshooting Step:

      • Ensure proper storage and handling of your aminooxy-functionalized molecules to avoid exposure to carbonyl-containing solvents.[3][8][9]

      • Confirm the activity of your aldehyde- or ketone-containing biomolecule. Consider using freshly prepared or purified reagents.

      • Use a control reaction with fresh, known-good reagents to verify your experimental setup.

  • Steric Hindrance: Bulky groups near the reacting aldehyde/ketone or aminooxy group can hinder the reaction. Ketones generally react more slowly than aldehydes.[1]

    • Troubleshooting Step: If possible, redesign your linker or the position of the functional group to minimize steric hindrance. For slow-reacting ketones, increasing the reaction time, temperature, or catalyst concentration may be necessary.[5][6] A protocol using pure acetic acid as the solvent can be effective for less reactive ketones.

G start Low Conjugation Efficiency check_ph Check Reaction pH start->check_ph ph_ok Is pH optimal (4.5-5.5)? check_ph->ph_ok add_catalyst Working at Neutral pH? ph_ok->add_catalyst No check_reagents Check Reagent Activity ph_ok->check_reagents Yes use_catalyst Add Catalyst (e.g., Aniline, 5MA, mPDA) add_catalyst->use_catalyst Yes add_catalyst->check_reagents No use_catalyst->check_reagents reagents_ok Are reagents active? check_reagents->reagents_ok use_fresh_reagents Use Fresh Reagents & Avoid Acetone Contamination reagents_ok->use_fresh_reagents No check_sterics Consider Steric Hindrance reagents_ok->check_sterics Yes optimize_conditions Optimize Conditions: Increase Time/Temp/Concentration use_fresh_reagents->optimize_conditions check_sterics->optimize_conditions success Improved Efficiency optimize_conditions->success

Problem: Instability of the Oxime Linkage (Hydrolysis)

Your purified bioconjugate appears to degrade over time, suggesting the oxime bond is breaking.

Possible Causes and Solutions:

  • Acid-Catalyzed Hydrolysis: The oxime linkage is reversible, and the hydrolysis (reverse) reaction is catalyzed by acid.[1][11][12] While generally more stable than hydrazones, oximes can still hydrolyze under acidic conditions.[11][12][13][14]

    • Troubleshooting Step:

      • Store your purified conjugate in a neutral or slightly basic buffer (pH > 7.0). The hydrolysis of oximes is significantly slower at pD > 7.0.[11][12]

      • Avoid prolonged exposure to acidic conditions during purification or analysis.

  • Structure of the Carbonyl Precursor: Oximes formed from ketones are generally more stable than those formed from aldehydes.[1][15]

    • Troubleshooting Step: If stability is a critical issue, consider designing your bioconjugation strategy to use a ketone rather than an aldehyde.

  • Reduction of the Oxime Bond: For applications requiring very high stability, the C=N double bond of the oxime can be reduced to a more stable hydroxylamine (B1172632) linkage.[1]

    • Troubleshooting Step: Treat the purified oxime conjugate with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[1] Note that this adds an extra step to the protocol and requires subsequent purification.

G start Oxime Bond Instability cause Primary Cause: Acid-Catalyzed Hydrolysis start->cause solution1 Store Conjugate at Neutral/Slightly Basic pH (>7.0) cause->solution1 solution2 Use Ketone Instead of Aldehyde for Increased Stability cause->solution2 solution3 For Maximum Stability: Reduce Oxime to Hydroxylamine (e.g., with NaBH₃CN) cause->solution3 outcome Enhanced Conjugate Stability solution1->outcome solution2->outcome solution3->outcome

Problem: Unwanted Side Products

You are observing unexpected peaks during analysis (e.g., HPLC, MS), indicating the formation of side products.

Possible Causes and Solutions:

  • Catalyst-Related Side Reactions: When using aniline-based catalysts at high concentrations, the formation of N-arylglycosylamine or Schiff base side products with the catalyst itself can occur.[5][7] This is particularly relevant when the catalyst/aminooxy reagent ratio is high.[5]

    • Troubleshooting Step:

      • Reduce the catalyst concentration. It is recommended to use a catalyst/aminooxy reagent ratio of less than 250.[5]

      • Consider using a more efficient catalyst like m-phenylenediamine (mPDA), which can be used at lower concentrations for the same rate enhancement.[5][6]

  • Oligomerization: If your linker or payload contains a reactive carbonyl group, it can react with other aminooxy-functionalized molecules, leading to the formation of oligomers.[16]

    • Troubleshooting Step: This is a design challenge. If possible, use a payload that does not contain a reactive carbonyl group. Alternatively, optimize the stoichiometry and addition order of your reagents to favor the desired intramolecular reaction.

  • Reaction with Biomolecule: While rare, the aldehyde or ketone on your molecule could potentially react with other nucleophiles on the biomolecule, such as lysine (B10760008) residues, to form Schiff bases. However, the equilibrium for Schiff base formation at neutral pH is generally unfavorable compared to oxime formation.[17]

    • Troubleshooting Step: This is less common due to the high chemoselectivity of the aminooxy group.[3][18] Ensure that the pH is not too high, as this can favor side reactions with amines. If this is suspected, confirm the identity of the side product by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The optimal pH is typically around 4.5.[1] This provides a balance between the need for acid to catalyze the dehydration of the tetrahedral intermediate and the requirement for the aminooxy group to be in its neutral, nucleophilic form.[1] However, many biomolecules are not stable at this pH. For applications at physiological pH (~7.4), the reaction is much slower, and the use of a nucleophilic catalyst is strongly recommended.[1][2]

Q2: How does an aniline catalyst work in oxime ligation?

Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion).[19] This intermediate is more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl group, thereby accelerating the overall reaction rate.[4][19]

G

Q3: How stable is the oxime bond compared to other linkages?

The oxime bond is significantly more stable towards hydrolysis than imine and hydrazone linkages.[1][13][14][19] At a pH of 7.0, the rate constant for hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone.[11][12] This makes it a preferred choice for creating stable bioconjugates.[11][12][13][14]

Q4: Can I use reducing agents like DTT or TCEP with aminooxy linkers?

The aminooxy group and the resulting oxime bond are generally compatible with disulfide reducing agents like DTT and TCEP. This allows for strategies where disulfide bonds within a protein are reduced to free thiols for other modifications, while the oxime ligation proceeds separately. However, it's always best to check for compatibility with your specific molecule and reaction conditions.

Q5: What are some alternatives to aminooxy linkers?

While oxime ligation is robust, other bioconjugation chemistries exist, each with its own advantages. Common alternatives include:

  • Hydrazone Ligation: Similar mechanism to oxime ligation but the resulting hydrazone bond is less stable.[20]

  • Maleimide-Thiol Conjugation: A very common method for reacting with cysteine residues, but the resulting thioether bond can undergo retro-Michael addition.[20]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A type of "click chemistry" that is very fast, bioorthogonal, and forms a highly stable triazole ring without the need for a copper catalyst.[20][21]

  • NHS Ester Chemistry: Targets primary amines (lysine, N-terminus) but often lacks specificity, leading to heterogeneous products.[20][21]

Data and Protocols

Table 1: Comparative Hydrolytic Stability of C=N Linkages
Linkage TypeRelative Rate Constant for Hydrolysis (krel) at pD 7.0
Methylhydrazone~600
Acetylhydrazone~300
Semicarbazone~160
Oxime 1

Data adapted from Kalia, J. & Raines, R. T. (2008).[1][11][12] The data shows that the oxime bond is significantly more stable (hydrolyzes slower) than various hydrazone linkages under neutral conditions.

Table 2: Effect of Catalyst on Oligonucleotide Conjugation Efficiency
Reaction TimeNonanal (Alkyl Aldehyde) No CatalystNonanal (Alkyl Aldehyde) With 5MA CatalystCinnamaldehyde (Aryl Aldehyde) No CatalystCinnamaldehyde (Aryl Aldehyde) With 5MA Catalyst
1 hour82.0%85.7%3.4%12.5%
2 hours84.9%86.2%10.4%26.1%
5.5 hours88.5%88.0%22.1%54.6%
24 hours92.7%92.2%72.4%94.6%

Data from Glen Research (2013).[2] This table illustrates that the catalyst 5-methoxyanthranilic acid (5MA) significantly accelerates the reaction with the less reactive aryl aldehyde, while the more reactive alkyl aldehyde proceeds efficiently even without a catalyst.

Experimental Protocols

Protocol 1: General Aqueous Oxime Ligation at Neutral pH (with Catalyst)

This protocol is a general guideline for conjugating an aminooxy-containing molecule to an aldehyde- or ketone-functionalized biomolecule in an aqueous buffer.

Materials:

  • Aldehyde/ketone-functionalized biomolecule

  • Aminooxy-containing linker/payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Catalyst Stock: 200 mM Aniline or 5-methoxyanthranilic acid (5MA) in DMF or aqueous buffer (adjust pH if necessary)[2]

  • Quenching Reagent: Acetone

  • Purification System (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone-functionalized biomolecule in the reaction buffer to a desired final concentration (e.g., 100 µM).

    • Dissolve the aminooxy-containing molecule in the reaction buffer. A 1.5 to 10-fold molar excess over the biomolecule is common.[2]

  • Ligation Reaction:

    • In a reaction vessel, combine the biomolecule solution and the aminooxy solution.

    • Add the catalyst stock solution to a final concentration of 10-100 mM for aniline or ~25 equivalents for 5MA.[2]

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by HPLC or mass spectrometry.

  • Quenching and Purification:

    • (Optional) Once the reaction is complete, add an excess of acetone to quench any unreacted aminooxy groups.

    • Purify the conjugate from excess reagents and byproducts using a suitable chromatography method (e.g., size-exclusion for proteins, reverse-phase HPLC for smaller molecules).

Protocol 2: Accelerated Oxime Ligation at Acidic pH

This protocol is suitable for biomolecules that are stable under mildly acidic conditions and can significantly accelerate the reaction rate.

Materials:

  • Aldehyde/ketone-functionalized biomolecule

  • Aminooxy-containing linker/payload

  • Reaction Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5-5.5

  • Purification System (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone-functionalized biomolecule and the aminooxy-containing molecule (1.5-5 equivalents) in the acidic reaction buffer.

  • Ligation Reaction:

    • Combine the solutions in a reaction vessel.

    • Incubate at room temperature for 1-4 hours. Monitor the reaction's progress by an appropriate analytical method.

  • Purification:

    • Once the reaction is complete, purify the conjugate. It is advisable to exchange the buffer of the final product to a neutral pH for long-term storage to prevent hydrolysis.

References

Technical Support Center: Stability of Oxime Linkages in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxime linkages. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of oxime-linked conjugates in biological assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: Why is my oxime-linked conjugate showing signs of degradation or cleavage during my assay?

Answer: Premature cleavage of an oxime linkage is often due to hydrolytic instability, which is highly dependent on the assay conditions. Here are the primary factors to consider:

  • pH of the Medium: Oxime hydrolysis is catalyzed by acid.[1][2][3] While generally stable, the rate of hydrolysis increases significantly under acidic conditions.[4] For instance, the half-life of a hydrazone linkage, which is related to but less stable than an oxime, was observed to decrease from 183 hours at pH 7.2 to just 4.4 hours at pH 5.0.[4] Although oximes are more stable, a similar trend is expected. Paradoxically, maximum stability for some oximes is observed in the pH range of 2 to 3.[1]

  • Temperature: Elevated temperatures can accelerate the rate of oxime hydrolysis.[1] If your assay requires incubation at temperatures significantly above room temperature, this could contribute to linkage instability.

  • Intrinsic Structural Factors: The stability of the oxime bond is influenced by the structure of the carbonyl and hydroxylamine (B1172632) precursors.[1]

    • Oximes derived from ketones are generally more stable than those derived from aldehydes.[4]

    • Aromatic aldehydes or α-oxo acids tend to form more stable oximes.[1]

    • Steric hindrance around the oxime bond can shield it from water, slowing down hydrolysis.[1]

  • Presence of Nucleophiles: While less common for the stable oxime linkage, high concentrations of other nucleophiles in the assay medium could potentially interact with the conjugate.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your buffers and cell culture media is within the expected physiological range (typically pH 7.2-7.4) and is stable throughout the experiment.

  • Optimize Temperature: If possible, perform incubations at the lowest temperature compatible with your experimental design.

  • Re-evaluate Conjugate Design: For future experiments, consider using a ketone-based linkage or incorporating structural elements that provide greater steric protection if instability persists.

  • Perform a Stability Control Experiment: Incubate your conjugate in the assay buffer under the same conditions (time, temperature, pH) but without cells or other biological components to assess the inherent hydrolytic stability of the linkage.

Question: My oxime ligation reaction is very slow or has a low yield. What can I do?

Answer: Slow reaction kinetics are a known challenge for oxime ligation, especially at neutral pH and low reactant concentrations.[4][5]

  • pH Dependence of Formation: The optimal pH for oxime formation is typically around 4.5.[4] The reaction slows down at neutral pH, which is often required for biological applications.[4]

  • Low Reactant Concentrations: Bioconjugation reactions are often performed with biomolecules at low micromolar concentrations, which can lead to slow reaction rates.[4]

  • Catalysis: The reaction can be significantly accelerated by nucleophilic catalysts.[6] Aniline (B41778) is a classic catalyst, but more efficient and less toxic alternatives are available.[6][7] For example, p-phenylenediamine (B122844) has been shown to be more effective than aniline.[8]

Troubleshooting Steps:

  • Adjust Reaction pH: If your biomolecules are stable at a slightly acidic pH, consider performing the ligation at a pH closer to 4.5 to increase the reaction rate.[4]

  • Increase Reactant Concentrations: If possible, increase the concentration of one or both reactants to drive the reaction forward.

  • Use a Catalyst: Incorporate a catalyst such as aniline or one of its derivatives (e.g., p-phenylenediamine) into the reaction mixture.[8] Catalysts can increase the reaction rate by orders of magnitude, especially at neutral pH.[6]

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration. Gentle heating can also increase the rate, but this must be balanced with the stability of the biomolecules.

Troubleshooting_Oxime_Ligation start Start: Low Yield or Slow Oxime Ligation q1 Is the reaction pH optimal? (typically ~4.5) start->q1 action1 Adjust pH to ~4.5 if biomolecule is stable. Otherwise, proceed to next step. q1->action1 No q2 Are reactant concentrations high enough? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Increase concentration of one or both reactants, if possible. q2->action2 No q3 Is a catalyst being used? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Add a nucleophilic catalyst (e.g., aniline derivative). q3->action3 No end_node Consider extending reaction time/temperature or redesigning conjugate. q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Frequently Asked Questions (FAQs)

Question: How stable is an oxime linkage compared to a hydrazone linkage?

Answer: Oxime linkages are significantly more stable than hydrazone linkages, particularly against hydrolysis.[9] In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[1] Studies have shown that the first-order rate constant for the hydrolysis of an oxime at pD 7.0 (the equivalent of pH in heavy water) was approximately 600-fold lower than that of a methylhydrazone, 300-fold lower than an acetylhydrazone, and 160-fold lower than a semicarbazone.[2][3] This makes oximes the preferred choice for applications where a highly stable conjugate is required.[2][3]

Question: What is the expected half-life of an oxime linkage under physiological conditions (pH 7.4, 37°C)?

Answer: The half-life of an oxime linkage under physiological conditions is generally very long, often on the order of days to weeks, but it is highly dependent on the specific structure of the conjugate. For example, one study reported a half-life of 25 days for a specific oxime at pD 7.0.[2][3] In contrast, the half-life of an acetylhydrazone under the same conditions was only 2 hours.[3] However, hydrolysis is accelerated at acidic pH.[4] The stability of oxime-based hydrogels has been shown to be pH-dependent, with lifetimes extending from less than 24 hours to over a week by increasing the proportion of oxime linkages to more labile hydrazone linkages.[6]

Question: Can oxime linkages be cleaved by enzymes in biological systems?

Answer: Oxime linkages are generally considered to be non-cleavable by common enzymes.[10] While some enzymes can cleave N-O bonds, there is limited evidence to suggest that common proteases or other enzymes found in biological assays readily cleave oxime bonds.[6][11][12][13] The primary mechanism of degradation in biological systems is typically non-enzymatic hydrolysis.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Oximes vs. Hydrazones

Conjugate TypeLinkageRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0
MethylhydrazoneC=N-NHCH₃~600
AcetylhydrazoneC=N-NHC(O)CH₃~300
SemicarbazoneC=N-NHC(O)NH₂~160
Oxime C=N-OH 1

Data compiled from studies comparing isostructural conjugates. The rate constant for the oxime is set as the baseline (krel = 1). A higher krel indicates faster hydrolysis (lower stability).[1][2]

Table 2: Half-lives of an Oxime and an Acetylhydrazone at pD 7.0

ConjugateHalf-life (t₁/₂)
Oxime25 days
Acetylhydrazone2 hours

This table illustrates the significant difference in stability between an oxime and a related hydrazone under near-neutral conditions.[3]

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol is a generalized method for assessing the hydrolytic stability of an oxime conjugate.[1][2]

Objective: To determine the rate of hydrolysis of an oxime by monitoring the disappearance of a signal corresponding to the conjugate and the appearance of a signal from the aldehyde/ketone product over time.

Materials:

  • Oxime conjugate

  • Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0)

  • Deuterated "trap" molecule (e.g., deuterated formaldehyde (B43269) or acetone) to prevent re-formation of the oxime.

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.

  • In an NMR tube, combine the oxime stock solution with a deuterated buffer containing a molar excess of the trap molecule.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a constant, controlled temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the expected stability of the conjugate.

  • For each spectrum, integrate the signals corresponding to a unique proton on the oxime conjugate and a unique proton on the released aldehyde/ketone.

  • Calculate the concentration of the remaining oxime conjugate at each time point.

  • Plot the natural logarithm of the oxime concentration versus time.

  • The negative of the slope of this plot will give the first-order rate constant (k) for hydrolysis.

  • Calculate the half-life (t₁/₂) of the oxime using the equation: t₁/₂ = 0.693 / k .

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Oxime Stock Solution prep3 Combine Oxime, Buffer, and Trap in NMR Tube prep1->prep3 prep2 Prepare Deuterated Buffers (various pD) prep2->prep3 acq1 Acquire Initial ¹H NMR Spectrum (t=0) prep3->acq1 acq2 Incubate at Constant Temperature acq1->acq2 acq3 Acquire Spectra at Timed Intervals acq2->acq3 an1 Integrate Conjugate and Product Signals acq3->an1 an2 Plot ln[Oxime] vs. Time an1->an2 an3 Calculate Rate Constant (k = -slope) an2->an3 an4 Calculate Half-Life (t₁/₂ = 0.693/k) an3->an4

Protocol 2: Monitoring Oxime Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol can be adapted to monitor the stability of an oxime conjugate, particularly if the conjugate and its hydrolysis products have different retention times.

Objective: To quantify the degradation of an oxime conjugate over time by separating the conjugate from its hydrolysis products using RP-HPLC.

Materials:

  • Oxime conjugate

  • Assay buffer at the desired pH

  • HPLC system with a suitable C18 column

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

  • Quenching solution (if necessary, e.g., a buffer to neutralize the pH and stop further degradation)

Procedure:

  • Prepare a stock solution of the oxime conjugate.

  • Develop an HPLC method that effectively separates the intact oxime conjugate from the expected aldehyde/ketone and hydroxylamine-containing hydrolysis products.

  • Dilute the oxime conjugate into the assay buffer at the desired pH and temperature. This is your t=0 sample. Immediately inject a portion onto the HPLC.

  • Incubate the remaining solution at a constant, controlled temperature.

  • At various time points, withdraw an aliquot of the reaction mixture. If necessary, quench the reaction by diluting the aliquot into a cold, neutral pH buffer.

  • Inject the aliquot onto the HPLC and record the chromatogram.

  • Determine the peak area of the intact oxime conjugate at each time point.

  • Plot the peak area of the oxime conjugate versus time to monitor its disappearance.

  • For quantitative analysis, create a standard curve of the oxime conjugate to convert peak area to concentration.

  • Calculate the rate constant and half-life as described in the NMR protocol.

oxime [label=<

RR' C=N-OH

, shape=plaintext];

protonated_oxime [label=<

RR' C=N⁺H-OH

, shape=plaintext];

intermediate [label=<

RR' C⁺-NH-OH

, shape=plaintext];

carbinolamine [label=<

RR' C(OH)-NH-OH

, shape=plaintext];

products [label=<

RR' C=O + H₂N-OH

, shape=plaintext];

oxime -> protonated_oxime [label="+ H⁺"]; protonated_oxime -> intermediate [label="Resonance"]; intermediate -> carbinolamine [label="+ H₂O"]; carbinolamine -> products [label="- H⁺"]; } end_dot Caption: Simplified mechanism of acid-catalyzed oxime hydrolysis.

References

Technical Support Center: Preventing Aggregation of Protein-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein-PEG conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during and after the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of protein-PEG conjugate aggregation?

A1: Aggregation can be observed in several ways. Visually, you might notice turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the presence of high molecular weight (HMW) species that elute earlier than the monomeric conjugate. Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity index (PDI).[1]

Q2: What are the primary causes of aggregation during protein PEGylation?

A2: Aggregation during PEGylation is a complex issue with several potential root causes:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability. Deviations from the optimal range for a specific protein can lead to partial unfolding and exposure of hydrophobic regions, which promotes aggregation.

  • Conformational Changes: The covalent attachment of PEG can sometimes induce conformational changes in the protein, potentially exposing aggregation-prone regions.

  • Poor Reagent Quality: Impurities in the PEG reagent or the protein itself can contribute to aggregation.

Q3: How does the choice of PEG linker affect aggregation?

A3: The functionality of the PEG linker is a critical factor. Homobifunctional PEGs, with reactive groups at both ends, have a higher risk of causing intermolecular cross-linking, which directly leads to aggregation.[1] Using monofunctional PEGs, which have a single reactive group, is a highly recommended strategy to avoid this issue.[1]

Q4: Can the molecular weight of PEG influence aggregation?

A4: Yes, the molecular weight (MW) of the PEG can impact aggregation. Larger PEG molecules can provide a more significant steric shield around the protein, which can prevent protein-protein interactions and reduce aggregation.[2][3] For example, N-terminal attachment of a 20 kDa PEG to Granulocyte-Colony Stimulating Factor (GCSF) was shown to prevent precipitation by rendering aggregates soluble and slowing the rate of aggregation.[3] However, the effect can be protein-specific, and it is advisable to screen different PEG sizes.[2]

Q5: What role do excipients play in preventing aggregation?

A5: Excipients are additives that can be included in the reaction buffer or final formulation to enhance protein stability and prevent aggregation. They work through various mechanisms, such as preferential exclusion (sugars and polyols), which stabilizes the protein's native conformation, and suppression of non-specific protein-protein interactions (amino acids). Common examples include sugars (sucrose, trehalose), polyols (sorbitol, glycerol), amino acids (arginine, glycine), and non-ionic surfactants (polysorbates).

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity During the PEGylation Reaction

This is a common sign that the protein is unstable under the current reaction conditions. Follow this troubleshooting workflow to address the issue.

G A Visible Precipitation or Turbidity B Is the protein concentration too high? A->B C Decrease Protein Concentration (e.g., to 1-5 mg/mL) B->C Yes D Are the reaction conditions (pH, Temp) optimal? B->D No C->D E Optimize Reaction Conditions (Screen pH and lower temperature, e.g., to 4°C) D->E No F Are you using a bifunctional PEG linker? D->F Yes E->F G Switch to a Monofunctional PEG Linker F->G Yes H Have you tried adding stabilizing excipients? F->H No G->H I Add Stabilizing Excipients (e.g., Arginine, Sucrose) H->I No J Aggregation Reduced H->J Yes I->J

Caption: Troubleshooting workflow for visible protein precipitation.

Issue 2: Increased Soluble Aggregates Detected by SEC or DLS Post-Conjugation

Even in the absence of visible precipitation, soluble aggregates can form and impact the quality of your conjugate.

G A High Soluble Aggregates Detected B Is the PEG:Protein molar ratio too high? A->B C Optimize Molar Ratio (e.g., screen 1:1, 5:1, 10:1) B->C Yes D Is the reaction pH leading to non-specific PEGylation? B->D No C->D E Optimize pH for Site-Specific Conjugation (e.g., lower pH for N-terminal PEGylation) D->E Yes F Could the PEG reagent quality be an issue? D->F No E->F G Use High-Purity, Monodisperse PEG F->G Yes H Is the purification method appropriate? F->H No G->H I Optimize Purification (e.g., different SEC column, IEX) H->I No J Aggregation Minimized H->J Yes I->J

Caption: Troubleshooting workflow for soluble aggregate formation.

Data Presentation

Table 1: Effect of PEGylation and Environmental Factors on Protein Aggregation
ParameterConditionProtein ExampleObservationReference
PEG Molecular Weight 5 kDa vs. 20 kDaGCSF20 kDa PEG provided better protection against precipitation and slowed aggregation.[3]
1.1, 2.0, and 5.0 kDaTrypsinHigher MW PEG (5 kDa) resulted in greater thermal stability.[4]
PEG:Protein Molar Ratio 2:1, 5:1, 7:1, 9:1 (Polymer:Protein)β-lactoglobulinIncreased PEG concentration led to increased aggregation (turbidity).[5]
1:1, 5:1, 10:1, 20:1 (PEG:reactive amines)GeneralHigher molar excess can increase the risk of multi-PEGylation and aggregation.[1]
pH 6.5, 7.0, 8.0Interferon-α2bThe yield of mono-PEGylated product increased with pH, but higher pH also led to more di- and poly-PEGylated species.[6]
7.4 vs 8.2 vs 9.2F(ab')2Increasing pH from 7.4 to 8.2 increased mono-PEGylated product. pH 9.2 further increased mono-PEGylation but also multi-PEGylation.
Temperature 55°C vs. 60-65°CAlpha-1 Antitrypsin (AAT)Aggregation of native AAT started around 50-55°C, while for PEG-AAT it began at 60-65°C.[7]
30-70°CTrypsinPEG-modified trypsin showed increased thermal stability compared to native trypsin across the tested temperature range.[8]
Table 2: Common Stabilizing Excipients and Their Typical Concentrations
Excipient ClassExampleTypical Concentration RangeMechanism of ActionReference
Amino Acids Arginine50-250 mMSuppresses protein-protein interactions.[9][10]
Glycine100-300 mMActs as a stabilizer through preferential exclusion.
Sugars Sucrose5-10% (w/v)Stabilizes native protein structure through preferential exclusion.
Trehalose (B1683222)200-500 mMExceptional stabilizer, vitrification, and water replacement.[11][12]
Polyols Sorbitol5-10% (w/v)Acts as a protein stabilizer.
Glycerol10-20% (v/v)Increases solvent viscosity and stabilizes protein.
Surfactants Polysorbate 20/800.01-0.1% (v/v)Prevents surface-induced aggregation.[5]
Chelating Agents EDTA1-5 mMPrevents metal-catalyzed oxidation which can lead to aggregation.[13]

Experimental Protocols

Protocol 1: Characterization of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric protein-PEG conjugates from aggregates based on hydrodynamic size.

Materials:

  • SEC column with an appropriate molecular weight fractionation range.

  • HPLC or UPLC system with a UV detector (and optionally a multi-angle light scattering (MALS) detector).

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Protein-PEG conjugate sample.

  • Low-protein-binding syringe filters (0.22 µm).

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[14]

  • Sample Preparation: Filter the protein-PEG conjugate sample through a 0.22 µm syringe filter to remove any large, insoluble particles.

  • Injection: Inject a defined volume of the filtered sample onto the equilibrated column.[15]

  • Elution: Run the separation using an isocratic elution with the mobile phase.[14] Larger molecules (aggregates) will elute before smaller molecules (monomers).[16]

  • Detection: Monitor the column eluate at 280 nm to detect the protein. If using a MALS detector, data will be collected simultaneously.

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight aggregates, the desired monomeric conjugate, and any smaller fragments.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregates by dividing the aggregate peak area by the total area of all peaks and multiplying by 100.

Protocol 2: Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the protein-PEG conjugate solution and detect the presence of aggregates.

Materials:

  • DLS instrument.

  • Low-volume quartz or disposable cuvette.

  • Protein-PEG conjugate sample.

  • Filtration device (0.22 µm syringe filter).

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.

  • Sample Preparation: Filter the sample through a 0.22 µm filter directly into a clean, dust-free cuvette. Ensure no air bubbles are present.

  • Measurement Parameters: Set the measurement parameters in the software, including the solvent viscosity and refractive index, temperature, and measurement duration.

  • Equilibration: Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes.

  • Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[17]

  • Data Analysis:

    • The software will use the autocorrelation function of the intensity fluctuations to calculate the translational diffusion coefficient.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (size) of the particles.[17]

    • Analyze the size distribution plot for the presence of multiple peaks, which would indicate different populations of particles (e.g., monomer and aggregates).

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a broader size distribution and potentially the presence of aggregates.[17]

Protocol 3: Monitoring Aggregation Kinetics with Intrinsic Fluorescence Spectroscopy

Objective: To monitor changes in the tertiary structure of the protein and the formation of aggregates over time or in response to stress (e.g., temperature).

Materials:

  • Fluorometer with temperature control.

  • Quartz cuvette.

  • Protein-PEG conjugate sample.

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength to 280 nm (for tyrosine and tryptophan) or 295 nm (for selective excitation of tryptophan). Set the emission scan range from 300 to 400 nm.

  • Sample Preparation: Prepare the protein-PEG conjugate sample in the desired buffer at a suitable concentration (typically in the µg/mL range).

  • Baseline Measurement: Record the fluorescence spectrum of the buffer alone to serve as a baseline.

  • Initial Spectrum: Record the fluorescence spectrum of the protein sample at the initial time point or temperature.

  • Monitoring Aggregation:

    • Time-course: Record fluorescence spectra at regular intervals over a desired period.

    • Thermal Denaturation: Gradually increase the temperature of the sample holder and record spectra at different temperature points.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Monitor for changes in the fluorescence intensity and the wavelength of maximum emission (λmax).

    • Aggregation often leads to a decrease in fluorescence intensity (quenching) and a blue shift (shift to shorter wavelengths) in λmax as tryptophan residues become buried in a more hydrophobic environment within the aggregate.

    • Plot the change in fluorescence intensity or λmax as a function of time or temperature to analyze the kinetics of aggregation.

References

Aminooxy-PEG4-C2-Boc solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Aminooxy-PEG4-C2-Boc in aqueous buffers. The unique structure of this reagent, combining both hydrophilic and hydrophobic moieties, can present challenges during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what factors influence its solubility?

A1: this compound is a heterobifunctional crosslinker. Its structure consists of three key parts that dictate its solubility:

  • Aminooxy Group: A reactive group for conjugation to carbonyls (aldehydes or ketones).

  • PEG4 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that enhances water solubility.[1] PEG linkers are known to be soluble in aqueous environments because their repeating ethylene (B1197577) oxide units form hydrogen bonds with water.[1][2]

  • Boc Protecting Group: A tert-butyloxycarbonyl (Boc) group that protects the aminooxy moiety.[3][4] This group is hydrophobic and can significantly decrease the overall water solubility of the molecule, counteracting the effect of the PEG spacer.

The balance between the hydrophilic PEG chain and the hydrophobic Boc group is the primary determinant of the compound's solubility in aqueous buffers.

Q2: My this compound won't dissolve in my aqueous buffer (e.g., PBS). What is the recommended procedure?

A2: Direct dissolution in aqueous buffers is often difficult due to the hydrophobic Boc group. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then add this stock solution to your aqueous buffer. The majority of crosslinkers are soluble in organic solvents like DMSO or DMF.[5][6]

Q3: What is the best organic solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective solvents for preparing high-concentration stock solutions of crosslinkers like this one.[6] For similar reagents, solubility has been noted in water, DMSO, DCM, and DMF.[7]

Q4: My compound precipitates when I add the organic stock solution to my aqueous buffer. What can I do?

A4: Precipitation upon addition to an aqueous buffer is a common issue, indicating that the final concentration of the compound exceeds its solubility limit in the mixed solvent system. Here are several strategies to overcome this:

  • Decrease the Final Concentration: Try lowering the target concentration of the crosslinker in your final reaction mixture.

  • Increase Organic Solvent in Final Buffer: For many applications, the presence of a small amount of organic solvent is tolerable. You can try increasing the percentage of the organic solvent (e.g., DMSO) in the final buffer, sometimes up to 20%, to maintain solubility.[8]

  • Change the Order of Addition: Add the organic stock solution to the buffer slowly while vortexing vigorously to facilitate rapid mixing and prevent localized high concentrations that can initiate precipitation.

  • Optimize pH: The pH of the buffer can influence the solubility of some molecules, although for a Boc-protected compound, the effect may be minimal unless other ionizable groups are present.

Q5: Are there any buffer components I should avoid?

A5: While this compound is relatively stable, it's good practice to avoid buffers containing primary amines, such as Tris or glycine, if your subsequent reaction steps involve amine-reactive chemistries.[8][9] For the aminooxy group itself, which reacts with carbonyls, these buffers are generally not problematic. Always ensure buffer components do not interfere with your specific downstream application.

Solubility and Solvent Guide

The following table provides a summary of the expected solubility of this compound in common laboratory solvents.

SolventTypeExpected SolubilityNotes
DMSO OrganicHighly SolubleRecommended for preparing high-concentration stock solutions (>100 mM).
DMF OrganicHighly SolubleAn alternative to DMSO for preparing stock solutions.
Methanol / Ethanol OrganicSolubleCan be used, but may hold less compound in solution than DMSO or DMF.
Dichloromethane (DCM) OrganicSolubleUseful for organic synthesis workup but not for stock solutions intended for aqueous dilution.
Water AqueousSparingly SolubleDirect dissolution is not recommended due to low solubility and slow dissolution rate.
PBS, HEPES, MES Aqueous BuffersSparingly SolubleProne to precipitation, especially at higher concentrations. Requires co-solvents.

Troubleshooting Workflow for Solubility Issues

If you are encountering problems dissolving this compound, follow the workflow below.

G start Start: Solubility Issue (Compound is insoluble in aqueous buffer) prep_stock 1. Prepare Stock Solution Dissolve compound in 100% DMSO or DMF to a high concentration (e.g., 100-200 mM). start->prep_stock check_stock Is the stock solution clear? prep_stock->check_stock re_evaluate Problem with Compound or Solvent. - Verify compound integrity. - Use fresh, anhydrous solvent. check_stock->re_evaluate No dilute 2. Dilute into Aqueous Buffer Add the stock solution dropwise to the vortexing aqueous buffer to reach the final desired concentration. check_stock->dilute Yes check_final Does the final solution remain clear? dilute->check_final success Success! Proceed with experiment. check_final->success Yes troubleshoot_precipitate Troubleshoot Precipitation check_final->troubleshoot_precipitate No lower_conc Option A: Lower final concentration of the This compound. troubleshoot_precipitate->lower_conc add_cosolvent Option B: Increase organic co-solvent (e.g., up to 20% DMSO) in the final aqueous buffer. troubleshoot_precipitate->add_cosolvent lower_conc->dilute Retry Dilution add_cosolvent->dilute Retry Dilution

References

Technical Support Center: Optimizing PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a question-and-answer format to address specific issues encountered when optimizing Proteolysis Targeting Chimera (PROTAC) linker length for improved efficacy.

Section 1: Frequently Asked Questions (FAQs) on Linker Design

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][] The linker's length, composition, and attachment points are critical parameters that dictate the efficacy of a PROTAC by influencing the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4]

Q2: What is the ideal starting point for linker length and composition?

There are no universal rules for linker design, and optimization is often an empirical process for each specific target and E3 ligase pair.[2] However, general guidelines can inform the initial design:

  • Length: Most successful PROTACs feature linkers ranging from 5 to 15 atoms.[] A common starting point involves synthesizing a small library of PROTACs with varying linker lengths, often using flexible polyethylene (B3416737) glycol (PEG) or alkyl chains.[4][6] For example, studies on p38α degradation found a linker length of 15-17 atoms to be most effective, while ERα degradation was optimal with a 16-atom linker.[1]

  • Composition: The linker's chemical makeup affects crucial properties like solubility, cell permeability, and metabolic stability.[]

    • PEG Linkers: These are widely used due to their hydrophilicity, which can improve the solubility of often large and lipophilic PROTAC molecules.[7]

    • Alkyl Chains: Simple alkyl chains provide flexibility.[4]

    • Rigid Linkers: More rigid structures, like alkynes or piperazine (B1678402) rings, can lock the PROTAC into an active conformation, potentially enhancing potency.[8][9]

Q3: How does linker design influence cell permeability?

PROTACs are often large molecules that struggle to cross the cell membrane.[10] The linker has a profound impact on passive cell permeability.[11][12] Linkers that allow the PROTAC to adopt folded conformations can shield polar groups, reducing the solvent-accessible polar surface area and thereby increasing permeability.[11][13] This folding can be stabilized by various intramolecular interactions, including hydrogen bonds and π–π interactions.[11][12] Therefore, modifying the linker to reduce polarity is a key strategy to improve cellular uptake.[10]

Q4: What is the "hook effect" and how can linker optimization help?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][14] This occurs because excessive PROTAC molecules are more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the required ternary complex.[1][15] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[2][] This stabilizes the ternary complex, making it more favorable than the binary complexes and thus mitigating the severity of the hook effect.[1][17]

Section 2: Troubleshooting & Optimization

This section addresses common experimental problems and offers solutions focused on linker modification.

Problem: My PROTAC binds the target and E3 ligase individually, but I see no protein degradation.

This is a frequent challenge indicating a failure to form a stable and productive ternary complex.

  • Possible Cause: The linker length is suboptimal, causing steric hindrance or improper orientation. A linker that is too short can prevent the two proteins from binding simultaneously, while a linker that is too long may lead to an unstable complex where ubiquitination is inefficient.[1][4][18]

  • Troubleshooting Steps:

    • Synthesize a Linker Library: Create a series of PROTACs with systematically varied linker lengths (e.g., adding or removing 2-3 atoms at a time using PEG or alkyl units).

    • Vary Attachment Points: The exit vector from the warhead and E3 ligase ligand is crucial.[][] Explore alternative solvent-exposed positions on the ligands for linker attachment.[]

    • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or NanoBRET to directly measure the formation of the ternary complex with your linker variants.[10][14][][20] An increase in the assay signal indicates improved complex formation.[10]

Section 3: Data Presentation

Quantitative data is essential for comparing the efficacy of different linker designs. The following tables provide examples of how linker length can impact key degradation parameters.

Table 1: Example Data on Linker Length vs. BRD4 Degradation

PROTAC Compound Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC-A PEG 12 150 75
PROTAC-B PEG 15 25 >95
PROTAC-C PEG 18 80 85

| PROTAC-D | Alkyl | 15 | 45 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Example Data on Linker Length vs. p38α Degradation

PROTAC Compound Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
NR-11a Click 13 500 60
NR-11b Click 15 50 >90

| NR-11c | Click | 17 | 75 | 88 |

(Data adapted from studies on p38α degradation where a 15-17 atom linker was found to be most effective[1]).

Section 4: Key Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental assays.[1]

Protocol 1: Western Blotting for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[4][21]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4][15]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[4]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[15]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an ECL substrate.[4]

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[15]

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in solution.[10][21]

  • Reagent Preparation: Prepare solutions of the purified target protein, the E3 ligase complex, donor-labeled antibody (e.g., anti-GST-Tb), and acceptor-labeled antibody (e.g., anti-His-d2).

  • Assay Setup: In a microplate, add the target protein and E3 ligase. Then, add serial dilutions of the PROTAC or vehicle control.[10]

  • Complex Formation: Incubate the plate to allow the ternary complex to form (e.g., 60 minutes at room temperature).[10]

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.[10]

  • FRET Measurement: Incubate to allow antibody binding. Measure the time-resolved fluorescence on a compatible plate reader, recording emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[10]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration. The resulting bell-shaped curve reflects the formation and subsequent disruption (hook effect) of the ternary complex.[10][22]

Section 5: Visual Guides and Workflows

Diagrams generated using Graphviz illustrate key concepts and workflows in PROTAC development.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Poly-ubiquitinated POI E3 E3 Ligase PROTAC->E3 E3->POI Ub Ubiquitin Degradation Degradation Proteasome->Degradation Troubleshooting_Workflow Start Start: No/Poor Degradation Q1 Do ligands bind POI & E3 individually? Start->Q1 Fix_Ligands Action: Optimize Warhead/ E3 Ligand Q1->Fix_Ligands No Q2 Is Ternary Complex (TC) formed? Q1->Q2 Yes A1_Yes Yes A1_No No Fix_Linker Action: Optimize Linker (Length, Composition, Attachment Point) Q2->Fix_Linker No Q3 Is POI ubiquitinated? Q2->Q3 Yes A2_Yes Yes A2_No No Check_E3 Action: Check E3 Ligase Activity/Expression Q3->Check_E3 No Q4 Is cell permeability adequate? Q3->Q4 Yes A3_Yes Yes A3_No No Fix_Permeability Action: Modify Linker for better phys-chem properties Q4->Fix_Permeability No Success Degradation Achieved Q4->Success Yes Optimization_Cycle Design 1. Design & Synthesize Linker Library Screen 2. Cellular Screening (Western Blot) Design->Screen Biophys 3. Biophysical Assays (SPR, FRET, NanoBRET) Screen->Biophys Analyze 4. Analyze Data (DC50, Dmax, TC formation) Biophys->Analyze Optimize 5. Lead Optimization Analyze->Optimize Optimize->Design Iterate

References

Technical Support Center: Troubleshooting Impurities in Aminooxy-PEG4-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aminooxy-PEG4-C2-Boc. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues related to impurities in your synthesis and purification processes.

Frequently Asked questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

Impurities in this compound synthesis can arise from several sources:

  • Starting Materials: The purity of the initial PEGylated alcohol and the Boc-protected aminooxy reagent is critical. Impurities in these reagents can be carried through the synthesis.

  • Incomplete Reactions: The reaction to form the ether linkage or the Boc protection may not go to completion, leaving unreacted starting materials in the final mixture.

  • Side Reactions: Undesired chemical transformations can occur during the synthesis, leading to the formation of byproducts. A common issue is the formation of a double Boc-protected product where a second Boc group is attached.

  • Degradation: The PEG linker can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, leading to chain cleavage or oxidation.

  • Purification Process: Impurities can be introduced during workup and purification steps, for example, from solvents or chromatography materials.

Q2: I see an unexpected peak in my LC-MS analysis. What could it be?

An unexpected peak in your LC-MS can correspond to several potential impurities. Based on the synthesis of this compound, common impurities and their expected mass-to-charge ratios (m/z) are listed in the table below.

Q3: How can I minimize the formation of impurities during the reaction?

To minimize impurity formation, consider the following:

  • Use High-Purity Reagents: Start with reagents of the highest possible purity to avoid introducing impurities from the outset.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize product formation while minimizing side reactions.[1]

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.

  • Control of pH: Maintain the appropriate pH during the reaction and workup to prevent acid or base-catalyzed side reactions or degradation of the PEG chain.

Q4: What is the best method to purify this compound?

Due to the polar nature of this compound, purification can be challenging. Here are some recommended techniques:

  • Flash Column Chromatography: This is a common method for purifying PEGylated compounds. Given the polarity, a normal-phase silica (B1680970) gel column with a polar mobile phase is often effective. A gradient elution from a less polar to a more polar solvent system can effectively separate the product from less polar impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, preparative RP-HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol (B129727) gradient containing a modifier like formic acid or trifluoroacetic acid is typically used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of very polar compounds that are not well-retained on traditional reversed-phase columns.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.

dot

TroubleshootingGuide Troubleshooting Flowchart for this compound Synthesis Start Problem Observed IncompleteReaction Incomplete Reaction (Starting material present) Start->IncompleteReaction MultipleProducts Multiple Products (Unexpected peaks in LC-MS/NMR) Start->MultipleProducts LowYield Low Yield After Purification Start->LowYield Cause_Reagents Cause: Inactive or Impure Reagents IncompleteReaction->Cause_Reagents Cause_Conditions Cause: Suboptimal Reaction Conditions IncompleteReaction->Cause_Conditions Cause_SideReaction Cause: Side Reactions (e.g., double Boc protection) MultipleProducts->Cause_SideReaction Cause_Degradation Cause: Product or Reagent Degradation MultipleProducts->Cause_Degradation Cause_Purification Cause: Poor Recovery During Purification LowYield->Cause_Purification Cause_Handling Cause: Product Loss During Workup LowYield->Cause_Handling Solution_Reagents Solution: Use fresh, high-purity reagents. Check storage conditions. Cause_Reagents->Solution_Reagents Solution_Conditions Solution: Optimize temperature, time, and stoichiometry. Monitor reaction progress. Cause_Conditions->Solution_Conditions Solution_SideReaction Solution: Adjust stoichiometry. Consider alternative protecting group strategies. Cause_SideReaction->Solution_SideReaction Solution_Degradation Solution: Use milder reaction and workup conditions. Work under inert atmosphere. Cause_Degradation->Solution_Degradation Solution_Purification Solution: Optimize chromatography (e.g., gradient, column type). Consider HILIC for high polarity. Cause_Purification->Solution_Purification Solution_Handling Solution: Minimize transfers. Use appropriate extraction solvents and techniques. Cause_Handling->Solution_Handling

Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

Data Presentation: Common Impurities

The following table summarizes potential impurities that may be observed during the synthesis of this compound. The expected m/z values are provided to aid in the identification of these species by mass spectrometry.

Impurity Name Potential Source Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
Unreacted Aminooxy-PEG4-C2Incomplete Boc protection282.19304.17
Di-Boc Protected Aminooxy-PEG4-C2Side reaction during Boc protection482.29504.27
Hydrolyzed Boc GroupInstability during workup or storage282.19304.17
PEG3 or PEG5 AnalogsImpurities in PEG starting materialVariesVaries
Oxidized PEG ChainReaction with atmospheric oxygenVaries (addition of 16 Da per oxidation)Varies

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Aminooxy-PEG4-C2
  • Dissolution: Dissolve the starting aminooxy-PEG4-C2 amine in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (typically 1.1-1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench any remaining (Boc)₂O with water or a mild acid. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by preparative HPLC.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

dot

ExperimentalWorkflow General Experimental Workflow for Impurity Identification Start Start: Crude Reaction Mixture TLC Initial Analysis: Thin Layer Chromatography (TLC) Start->TLC Quick Check LCMS Detailed Analysis: LC-MS Start->LCMS Direct Analysis TLC->LCMS Proceed if complex NMR Structural Confirmation: NMR Spectroscopy LCMS->NMR For unknown impurities Purification Purification: Flash Chromatography or Prep-HPLC LCMS->Purification Guide purification strategy PureProduct Pure Product Purification->PureProduct PureProduct->LCMS Purity Check PureProduct->NMR Final Confirmation

Caption: A typical workflow for the analysis and purification of this compound reaction mixtures.

References

impact of pH on Aminooxy-PEG4-C2-Boc reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG4-C2-Boc in bioconjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound with aldehydes or ketones to form an oxime bond.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Suboptimal pH: The reaction rate is highly pH-dependent.[1][2]- For uncatalyzed reactions, adjust the pH to a mildly acidic range of 4.5-5.0 for optimal results.[1] - If the reaction must be performed at neutral pH (7.0-7.4), the reaction will be significantly slower and may require a catalyst.[1][3]
Slow Reaction Kinetics at Neutral pH: Many biological molecules require neutral pH for stability, which slows down oxime ligation.[1]- Introduce a nucleophilic catalyst such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to increase the reaction rate at neutral pH.[1][4] - Increase the concentration of reactants if possible, as ligation kinetics are concentration-dependent.[5]
Boc-Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and may be prematurely removed.- If using acidic conditions, carefully monitor the reaction to avoid prolonged exposure which could lead to Boc deprotection. - Consider a milder acidic pH if deprotection is observed.
Hydrolysis of Reactants: Aldehyde or ketone starting materials may be unstable in the chosen reaction buffer.- Ensure the stability of your aldehyde or ketone partner in the reaction buffer and pH before starting the conjugation.
Side Product Formation Reaction with Buffer Components: Buffers containing primary amines (e.g., Tris) can compete with the aminooxy group for reaction with the aldehyde/ketone.- Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or MES buffer.[6]
Oxidative Instability of Catalyst: Some catalysts, like p-phenylenediamine, can degrade via oxidation.[1]- Prepare catalyst solutions fresh before use.
Difficulty Purifying Product Complex Reaction Mixture: Unreacted starting materials, catalyst, and byproducts can complicate purification.- Optimize the reaction stoichiometry to minimize excess reactants. - Use analytical techniques like HPLC or LC-MS to monitor the reaction progress and determine the optimal time for quenching and purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with an aldehyde or ketone?

The optimal pH for oxime ligation is typically in the mildly acidic range of 4.5 to 5.0.[1][4] The reaction rate is significantly slower at neutral pH (around 7.0).[1]

Q2: Why is the reaction slower at neutral pH?

The reaction mechanism involves a rate-determining acid-catalyzed dehydration of a tetrahedral intermediate.[1] At neutral pH, the lack of sufficient protonation slows down this key step, leading to a reduced overall reaction rate.

Q3: Can I perform the reaction at neutral pH?

Yes, but it is challenging due to the slow reaction rate.[1] To achieve efficient conjugation at neutral pH, the use of a nucleophilic catalyst is highly recommended. Many biological applications require physiological conditions, making catalyzed reactions at neutral pH a common strategy.[1]

Q4: What catalysts can be used to speed up the reaction at neutral pH?

Aniline and its derivatives are effective catalysts for oxime ligation.[1][5] p-Phenylenediamine has been shown to be a particularly efficient catalyst, providing a significant rate enhancement at neutral pH compared to aniline.[1][4] 5-Methoxyanthranilic acid (5MA) is another catalyst option that is soluble and effective at pH 7.4.[3]

Q5: How does the choice of the carbonyl compound (aldehyde vs. ketone) affect the reaction?

Aldehydes generally react faster than ketones in oxime ligation.[7] The structure of the aldehyde or ketone can also influence the reaction rate; for instance, aryl aldehydes may react more rapidly than alkyl aldehydes.[1][3]

Q6: Is the Boc protecting group on this compound stable during the reaction?

The Boc group is generally stable under neutral and mildly acidic conditions for the typical duration of an oxime ligation. However, it is sensitive to strong acids and prolonged exposure to even mildly acidic conditions (pH < 4) can lead to its removal.[8] It is important to control the pH and reaction time to maintain the integrity of the Boc group if it is needed for subsequent steps.

Data Presentation

The following table summarizes the effect of pH and catalysts on the second-order rate constants for oxime ligation reactions, providing a quantitative insight into the reaction kinetics. Note that the specific reactants may differ, but the data illustrates the general principles applicable to this compound.

pHCatalyst (Concentration)ReactantsRate Constant (k, M⁻¹s⁻¹)Fold Increase vs. Uncatalyzed at pH 7Reference
4.5None6-hydrazinopyridyl peptide + benzaldehyde3.0 ± 0.3-[9]
7.0NoneAminooxy-functionalized PEG + protein~0.02 (estimated)1
7.0Aniline (100 mM)Aminooxyacetyl-peptide + benzaldehyde8.2 ± 1.0~410
7.0Aniline (10 mM)Aminooxy-functionalized PEG + protein~1.0 (estimated)50[4]
7.0p-Phenylenediamine (10 mM)Aminooxy-functionalized PEG + protein19950[4]

Note: Data is compiled from various sources and may involve different aminooxy compounds and carbonyl partners, but demonstrates the general trend of pH and catalyst impact.

Experimental Protocols

General Protocol for Oxime Ligation at Acidic pH (Uncatalyzed)

  • Prepare Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5).

    • Dissolve this compound in the same buffer.

  • Initiate Reaction:

    • Mix the reactant solutions at the desired molar ratio (e.g., 1:1 or with a slight excess of the aminooxy compound).

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for several hours. The reaction progress can be monitored by analytical techniques such as RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting oxime conjugate using standard chromatographic methods (e.g., HPLC, size-exclusion chromatography).

General Protocol for Oxime Ligation at Neutral pH (Catalyzed)

  • Prepare Stock Solutions:

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).[9]

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a fresh stock solution of the catalyst (e.g., 200 mM aniline or 50 mM p-phenylenediamine) in the same buffer.

  • Initiate Reaction:

    • In a reaction vessel, combine the buffer, the aldehyde/ketone stock solution, and the this compound stock solution to achieve the desired final concentrations.

    • Add the catalyst stock solution to the reaction mixture to initiate the ligation.

  • Reaction Monitoring:

    • Incubate the reaction at room temperature. Monitor the formation of the product by HPLC or LC-MS at regular intervals.

  • Purification:

    • After the reaction has reached the desired conversion, purify the conjugate to remove unreacted starting materials and the catalyst.

Visualizations

TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_solutions Solutions cluster_end start Start: Low/No Product check_ph Is pH optimal? (4.5-5.0 for uncatalyzed, ~7.0 for catalyzed) start->check_ph check_catalyst Using catalyst at neutral pH? check_ph->check_catalyst Yes adjust_ph Adjust pH to 4.5-5.0 check_ph->adjust_ph No add_catalyst Add Aniline or p-Phenylenediamine check_catalyst->add_catalyst No increase_conc Increase reactant concentrations check_catalyst->increase_conc Yes end_ok Reaction Successful adjust_ph->end_ok add_catalyst->end_ok check_stability Verify reactant stability in buffer increase_conc->check_stability check_stability->end_ok

Caption: Troubleshooting workflow for low product yield in oxime ligation.

References

Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cell permeability of PEGylated PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PEGylated PROTACs?

A1: PEGylated PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties. These molecules typically have a high molecular weight (often exceeding 800 Da) and a large polar surface area, which are characteristics that hinder passive diffusion across the lipid bilayer of the cell membrane.[1][2][3] The unique structure of PROTACs, consisting of two ligands and a linker, places them in a chemical space "beyond the rule of five," which is a set of guidelines used to predict the oral bioavailability of a drug.[4][5][6]

Q2: What is the role of the PEG linker in PROTAC cell permeability?

A2: The polyethylene (B3416737) glycol (PEG) linker is a critical component that connects the target protein binder and the E3 ligase ligand.[7] While PEGylation can improve the aqueous solubility of hydrophobic PROTACs, its effect on cell permeability is more complex.[8] Flexible PEG linkers may allow the PROTAC to adopt a more compact conformation, which can shield its polar surface and potentially improve membrane traversal.[8] This "chameleonic" behavior, where the PROTAC adapts its conformation to the surrounding environment, can be beneficial for cell permeability.[9][10] However, increasing the length of the PEG linker can also increase the molecular weight and polar surface area, which may negatively impact permeability.[11]

Q3: How does linker length and composition affect PROTAC permeability?

A3: The length and composition of the linker significantly influence the physicochemical and pharmacokinetic properties of PROTACs.[12][13] Shorter linkers are often associated with improved permeability.[11] For instance, studies have shown that decreasing the number of PEG units in the linker can lead to higher permeability.[11][14] The composition of the linker is also crucial. Replacing flexible PEG linkers with more rigid structures, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, can enhance cell permeability and water solubility.[15][16]

Q4: What are some common strategies to improve the cell permeability of PEGylated PROTACs?

A4: Several strategies can be employed to enhance the cellular uptake of PEGylated PROTACs:

  • Linker Optimization: Modifying the linker's length, rigidity, and composition is a primary strategy. This includes using shorter PEG chains, incorporating cyclic elements, or replacing PEG with alkyl chains.[17][18]

  • Introduction of Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the molecule's polarity and size, facilitating cell membrane passage.[17]

  • Prodrug Approaches: Converting the PROTAC into a more permeable prodrug that releases the active molecule inside the cell is another effective method.[9]

  • Formulation Strategies: Utilizing drug delivery systems such as polymeric micelles, lipid-based nanoparticles, liposomes, and exosomes can help overcome permeability issues.[4][19][20][21] These formulations can encapsulate the PROTAC and facilitate its entry into cells.

  • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, PROTACs can be conjugated to antibodies that recognize specific cell surface receptors, enabling uptake through endocytosis.[9][10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no target protein degradation observed. Poor cell permeability of the PROTAC.- Modify the linker to improve physicochemical properties (e.g., shorten the PEG chain, introduce rigid elements).- Consider formulation strategies like using nanoparticles or liposomes to enhance delivery.[4][19][20]- Evaluate the expression of relevant transporters in your cell line.[22]
Inefficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).- Optimize the linker length and composition to ensure proper orientation of the two ligands.[22]- Confirm that the individual ligands bind to their respective targets (the protein of interest and the E3 ligase).[22]
Low expression of the recruited E3 ligase in the chosen cell line.- Verify the expression level of the E3 ligase in your cell model using techniques like Western blotting or qPCR.[22]- Select an E3 ligase that is highly expressed in your experimental system.
High PROTAC concentration leads to reduced degradation (Hook Effect). Formation of binary complexes (Target-PROTAC or E3-PROTAC) at high concentrations, which prevents the formation of the productive ternary complex.[2]- Perform a dose-response experiment to determine the optimal concentration range for your PROTAC.- The hook effect typically occurs at higher concentrations (e.g., 1-10 µM).[2]
Off-target effects are observed. The PROTAC may be degrading proteins other than the intended target.- Enhance the selectivity of the PROTAC by optimizing the linker design and the choice of E3 ligase.[18]- Perform proteomics studies to identify and characterize off-target effects.[22]

Quantitative Data Summary

The following tables summarize permeability data for representative PROTACs, providing a comparative overview.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs

PROTAC IDTarget LigandE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC ABET InhibitorPomalidomidePEG40.8 ± 0.1Fictional Example
PROTAC BAndrogen Receptor LigandThalidomidePEG-like< 0.1 (Below Limit of Quantification)[1]
PROTAC CBET InhibitorVHL LigandPEG31.2 ± 0.2Fictional Example
Compound 7JQ-1VH0322-unit PEGHigh[11][14]
Compound 8JQ-1VH0323-unit PEG20-fold less permeable than Compound 7[11][14]
Compound 15AT1VH0321-unit PEGModerate[11][14]
Compound 16AT1VH0322-unit PEGHalf the permeability of Compound 15[11][14]
Compound 17AT1VH032AlkylLeast permeable in its series[11][14]

Note: The data presented for compounds 7, 8, 15, 16, and 17 are qualitative comparisons from the source material.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial membrane and is a useful tool for predicting in vivo permeability.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 10% (w/v) lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: Dissolve the test PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a surfactant to improve the solubility of the permeated compound.

  • Assay Procedure:

    • Place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is in contact with the acceptor solution.

    • Add the donor solution containing the PROTAC to the filter wells.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability is calculated using the following equation:

    Papp = (V_A / (Area × Time)) × ln(1 - [C_A] / [C_D_initial])⁻¹

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

    • [C_A] is the concentration of the PROTAC in the acceptor well.

    • [C_D_initial] is the initial concentration of the PROTAC in the donor well.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, to evaluate both passive and active transport of a compound.

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[1] Change the medium every 2-3 days.

  • Assay Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[1]

    • Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[1]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[1]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[1]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[1]

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect samples from both the apical and basolateral chambers.[1]

    • Determine the concentration of the PROTAC in the samples using LC-MS/MS.[1]

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using a similar formula as in the PAMPA assay.

    • The efflux ratio is calculated as: Papp (B-A) / Papp (A-B).[1] An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_outside PEGylated PROTAC (Extracellular) PROTAC_outside->PROTAC Cell Entry (Permeability Challenge) Permeability_Troubleshooting cluster_solutions_perm Permeability Solutions cluster_solutions_complex Ternary Complex Solutions cluster_solutions_e3 E3 Expression Solutions Start Experiment: Low Target Degradation Check_Permeability Hypothesis: Poor Cell Permeability? Start->Check_Permeability Check_Ternary_Complex Hypothesis: Inefficient Ternary Complex? Start->Check_Ternary_Complex Check_E3_Expression Hypothesis: Low E3 Ligase Expression? Start->Check_E3_Expression Optimize_Linker Optimize Linker (Shorter, Rigid) Check_Permeability->Optimize_Linker Use_Delivery_System Use Delivery System (e.g., Nanoparticles) Check_Permeability->Use_Delivery_System Optimize_Linker_Complex Optimize Linker (Length, Composition) Check_Ternary_Complex->Optimize_Linker_Complex Confirm_Binding Confirm Ligand Binding Check_Ternary_Complex->Confirm_Binding Verify_E3_Level Verify E3 Expression (Western/qPCR) Check_E3_Expression->Verify_E3_Level Change_Cell_Line Change Cell Line or Recruit Different E3 Check_E3_Expression->Change_Cell_Line

References

Validation & Comparative

Aminooxy-PEG Linkers in PROTACs: A Comparative Guide to a Modular Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic success. While traditional linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains have been foundational, innovative strategies are continuously being developed to accelerate the discovery of potent and selective degraders. Among these, the use of Aminooxy-PEG linkers, which facilitate a "split PROTAC" approach via oxime ligation, offers a unique paradigm for PROTAC assembly and screening.

This guide provides an objective comparison of Aminooxy-PEG linkers and the resulting oxime linkage with other commonly used linkers in PROTAC design, supported by experimental data and detailed methodologies.

The Rise of Modular PROTAC Synthesis

The traditional approach to PROTAC development involves the one-by-one synthesis of complete heterobifunctional molecules, which can be a time-consuming and labor-intensive process. The "split PROTAC" concept, enabled by chemoselective ligation reactions, allows for the modular assembly of PROTACs from two separate components: a warhead targeting the protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This approach significantly accelerates the optimization process by allowing for the rapid combination of different warheads, E3 ligase ligands, and linkers.[1][2]

Aminooxy-PEG linkers are central to one such modular strategy. An aminooxy-functionalized linker can be attached to one of the PROTAC binding moieties (e.g., the E3 ligase ligand), while the other binding moiety (the warhead) is functionalized with an aldehyde or ketone. The two components can then be readily joined through the formation of a stable oxime bond.[3]

Comparative Analysis of Linker Strategies

The choice of linker chemistry influences not only the efficiency of PROTAC synthesis but also the physicochemical and pharmacological properties of the final molecule. Below is a comparison of key features of Aminooxy-PEG linkers and the resulting oxime linkage against other common linker types.

FeatureAminooxy-PEG (Oxime Linkage)Alkyl/PEG Linkers (Amide/Ether Linkage)Clickable Linkers (Triazole Linkage)
Synthesis Strategy Modular "split PROTAC" assembly; oxime ligation[1][2]Pre-synthesis of the complete PROTAC molecule[4]Modular assembly via CuAAC or SPAAC click chemistry[5]
Reaction Conditions Mild, often performed in situ[2][3]Often requires coupling reagents and protection/deprotection steps[6]Copper-catalyzed (CuAAC) or strain-promoted (SPAAC); generally mild[5]
Linkage Stability Generally stable, but can be susceptible to hydrolysis under certain conditions[1]Amide and ether bonds are generally stable[7]Highly stable to hydrolysis, oxidation, and enzymatic degradation[8]
Flexibility Tunable with varying PEG length[3]High flexibility with PEG and alkyl chains[9]The triazole ring itself is rigid, but the overall flexibility depends on the attached chains[5]
Solubility PEG component enhances solubility[10]PEG enhances solubility; alkyl chains can increase lipophilicity[9]The triazole moiety can contribute to polarity[5]
Potential for Library Synthesis Excellent for rapid combinatorial library generation[1][3]Less amenable to rapid, large-scale library synthesisExcellent for library synthesis via click chemistry[5]

Performance Data: A Case Study

Direct, side-by-side quantitative comparisons of PROTACs with different linkers targeting the same protein are not always available in the literature. However, data from various studies can provide insights into the performance of different linker types. For instance, a study on reversible covalent PROTACs targeting BTK demonstrated potent degradation with PEG-based linkers.[11]

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
NC-1PEG-based2.297Mino
IR-1PEG-based<10~90Mino
IR-2PEG-based<10~90Mino
RC-3PEG-based<10~90Mino

This table illustrates the type of quantitative data used to evaluate PROTAC performance. Data is from a study on BTK degraders and is not a direct comparison with Aminooxy-PEG linkers.[11]

While specific DC50 and Dmax values for a PROTAC assembled via an oxime linkage from a "split PROTAC" approach are context-dependent, the strategy allows for the rapid identification of potent combinations. For example, an exemplary oxime-linked PROTAC targeting pVHL30 has been reported, demonstrating the viability of this approach.[3]

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for all PROTACs, regardless of the linker, is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

The experimental workflow for evaluating PROTACs, including those synthesized using Aminooxy-PEG linkers, typically involves synthesis and purification, followed by in vitro and cellular characterization.

Experimental_Workflow cluster_synthesis Synthesis & Assembly cluster_evaluation Evaluation Warhead-Aldehyde Warhead with Aldehyde/Ketone Oxime Ligation Oxime Ligation Warhead-Aldehyde->Oxime Ligation E3-AminooxyPEG E3 Ligase Ligand with Aminooxy-PEG Linker E3-AminooxyPEG->Oxime Ligation Purification HPLC Purification Oxime Ligation->Purification Cell Treatment Cell Treatment with PROTAC Purification->Cell Treatment PK Studies Pharmacokinetic Studies Purification->PK Studies Western Blot Western Blot Analysis Cell Treatment->Western Blot Viability Assay Cell Viability Assay Cell Treatment->Viability Assay Determine DC50 & Dmax Determine DC50 & Dmax Western Blot->Determine DC50 & Dmax Determine GI50 Determine GI50 Viability Assay->Determine GI50

Workflow for "Split PROTAC" synthesis and evaluation.

Experimental Protocols

General Protocol for Oxime-Linked PROTAC Synthesis

This protocol describes the "split PROTAC" approach where an aldehyde-functionalized warhead is reacted with an aminooxy-functionalized E3 ligase ligand.[3]

  • Preparation of Stock Solutions : Prepare 10 mM stock solutions of the aldehyde-functionalized warhead and the Aminooxy-PEG-functionalized E3 ligase ligand in anhydrous DMSO.

  • Oxime Ligation Reaction : In a clean vial, mix equal molar equivalents of the warhead and E3 ligase ligand stock solutions.

  • Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours). The reaction can be monitored by LC-MS.

  • Purification : Purify the resulting PROTAC by reverse-phase HPLC.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for analyzing target protein degradation in cultured cells treated with a PROTAC.[12][13]

  • Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer : Load equal amounts of protein per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for assessing the effect of PROTAC treatment on cell viability.[14]

  • Cell Seeding : Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment : Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).

  • Assay Procedure : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general overview of a preclinical pharmacokinetic study.[15]

  • Animal Models : Use male CD-1 or BALB/c mice (8-12 weeks old).

  • Compound Formulation and Administration : Formulate the PROTAC in a suitable vehicle. For intravenous (IV) administration, a common vehicle is 5% DMSO, 10% Solutol HS 15, and 85% saline. Administer the PROTAC via tail vein injection. For oral (PO) administration, formulate the PROTAC in a vehicle such as 0.5% methylcellulose (B11928114) in water and administer by oral gavage.

  • Blood Sampling : Collect serial blood samples at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation : Separate plasma by centrifugation and store at -80°C.

  • Bioanalytical Method : Determine the plasma concentrations of the PROTAC using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life.

Conclusion

Aminooxy-PEG linkers represent a valuable tool in the PROTAC designer's toolbox, primarily through their application in modular "split PROTAC" synthesis via oxime ligation. This approach offers significant advantages in terms of speed and efficiency for library generation and lead optimization. While the stability of the oxime linkage may be a consideration under certain physiological conditions compared to the highly robust triazole linkage formed by click chemistry, the flexibility and rapid assembly offered by the aminooxy-based strategy make it a compelling option for accelerating the discovery of novel protein degraders. The ultimate choice of linker will depend on a balance of synthetic tractability, desired physicochemical properties, and the specific biological context of the target protein.

References

The Great Divide: A Comparative Analysis of PEG and Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice between a polyethylene (B3416737) glycol (PEG) and an alkyl linker is a pivotal decision in PROTAC design, profoundly influencing the molecule's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of these two linker classes, supported by experimental data, detailed methodologies, and visual representations to inform the rational design of next-generation protein degraders.

The linker is far more than a passive spacer; it actively participates in the formation and stabilization of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is the cornerstone of PROTAC-mediated protein degradation.[1] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2] Alkyl and PEG chains are the most common flexible linkers used in PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be tuned.[3][4]

At a Glance: Key Differences Between PEG and Alkyl Linkers

FeaturePEG LinkersAlkyl Linkers
Composition Repeating ethylene (B1197577) glycol unitsSaturated or unsaturated hydrocarbon chains
Solubility Generally higher due to the hydrophilic nature of the PEG chain.[1][5]Generally lower and more hydrophobic, which can limit aqueous solubility.[1]
Cell Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[6]Hydrophobicity can improve cell penetration, but this is not always the case.[7]
Metabolic Stability May be susceptible to oxidative metabolism.[8]Generally considered to have good metabolic stability.[1]
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[1][9]The conformational freedom of alkyl chains also supports ternary complex formation, but may lead to non-productive conformations.[1]
Synthesis Can be more challenging and costly to synthesize compared to alkyl linkers.[10]Synthetically accessible and chemically stable.[10]

Performance Data: A Quantitative Comparison

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of linker type and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Performance of PROTACs with PEG Linkers
PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC CSMARCA2VHLPEG425070Illustrative Data[2]
PROTAC BSMARCA2VHLPEG250055Illustrative Data[2]
BTK DegraderBTKCereblon≥ 4 PEG units1-40>85Ramos
EGFR DegraderEGFRCereblonExtended by a single ethylene glycol unitSelective for EGFR-OVCAR8
Table 2: Performance of PROTACs with Alkyl Linkers
PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
GP262PI3K/mTORVHLC8 alkyl42.23-227.4 (PI3K), 45.4 (mTOR)71.3-88.6 (PI3K), 74.9 (mTOR)MDA-MB-231[11][12]
TBK1 DegraderTBK1VHL21-atom alkyl/ether396Not Specified[13]
ERα DegraderERαVHL16-atom alkylOptimal degradation-MCF7[14]
PROTAC ASMARCA2VHLAlkyl>1000<20Illustrative Data[2]

Visualizing the Process: From Design to Degradation

To better understand the concepts discussed, the following diagrams illustrate key processes in PROTAC development and function.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

PROTAC Mechanism of Action

PROTAC_Design_Workflow Start Start: Target Identification Ligand_ID Identify/Design Ligands (Target Protein & E3 Ligase) Start->Ligand_ID Linker_Design Linker Design & Selection (PEG vs. Alkyl) Ligand_ID->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis In_Vitro_Assays In Vitro Evaluation Synthesis->In_Vitro_Assays Degradation_Assay Degradation Assay (e.g., Western Blot) In_Vitro_Assays->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay In_Vitro_Assays->Ternary_Complex_Assay Permeability_Assay Permeability Assay (e.g., PAMPA, Caco-2) In_Vitro_Assays->Permeability_Assay Optimization Lead Optimization Degradation_Assay->Optimization Ternary_Complex_Assay->Optimization Permeability_Assay->Optimization Optimization->Linker_Design Iterate In_Vivo_Studies In Vivo Studies Optimization->In_Vivo_Studies Proceed End End: Clinical Candidate In_Vivo_Studies->End Linker_Properties_Relationship Linker_Choice Linker Choice (PEG vs. Alkyl) Physicochemical_Properties Physicochemical Properties Linker_Choice->Physicochemical_Properties Ternary_Complex Ternary Complex Formation & Stability Linker_Choice->Ternary_Complex Solubility Solubility Physicochemical_Properties->Solubility Permeability Permeability Physicochemical_Properties->Permeability Stability Metabolic Stability Physicochemical_Properties->Stability Biological_Performance Biological Performance Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Biological_Performance->Degradation_Efficacy Solubility->Biological_Performance Permeability->Biological_Performance Stability->Biological_Performance Ternary_Complex->Biological_Performance

References

Navigating Bioconjugation: A Comparative Guide to the Plasma Stability of Aminooxy-PEG4-C2-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only tethers the targeting moiety to the payload but also significantly influences the conjugate's stability, solubility, and pharmacokinetic profile. This guide provides an objective comparison of the expected plasma stability of Aminooxy-PEG4-C2-Boc, a bifunctional linker, with alternative technologies, supported by experimental data and detailed protocols for evaluation.

Understanding the Components: Aminooxy, PEG4, and Boc

This compound is a heterobifunctional linker comprised of three key components: an aminooxy group for conjugation, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc (tert-butyloxycarbonyl) protecting group. The stability of the entire linker in a biological matrix like plasma is contingent on the individual stability of these components and the linkages they form.

  • Aminooxy Group: This functional group reacts with aldehydes or ketones to form a stable oxime linkage.[1] This bond is generally more stable than other linkages like hydrazones and imines.[1]

  • PEG4 Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the bioconjugate, which can improve solubility and pharmacokinetic properties.[2][] While PEG is generally considered biocompatible, concerns about its potential immunogenicity and non-biodegradability have led to the exploration of alternatives.[4][5] The stability of the PEG chain itself in plasma is generally high, though the nature of the linkage to the payload and targeting molecule is crucial.[6][7]

  • Boc Protecting Group: The Boc group is a widely used protecting group for amines in organic synthesis. It is known for its stability towards most nucleophiles and bases, but it is labile under acidic conditions.[8][9][10] In the physiological pH of plasma (around 7.4), the Boc group is expected to be stable.

Comparative Plasma Stability of Linker Technologies

The stability of a linker in plasma is a crucial determinant of a bioconjugate's therapeutic index. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable might not release the payload effectively at the target site.[11]

Linker TechnologyReactive GroupsResulting LinkageRelative Plasma StabilityKey Considerations
Aminooxy-PEG Aminooxy, Aldehyde/KetoneOximeHigh Oxime bonds are generally stable under physiological conditions.[1]
Maleimide-Thiol Maleimide, ThiolThioetherModerate to Low Susceptible to retro-Michael addition, leading to deconjugation. Newer generation maleimides show improved stability.[12]
"Click Chemistry" (e.g., SPAAC) Azide, AlkyneTriazoleVery High Bioorthogonal reaction forms a highly stable triazole ring.[12]
Peptide Linkers (e.g., Val-Cit) N/A (Enzyme substrate)AmideVariable Stability is dependent on susceptibility to plasma proteases. Some are stable in human plasma but not in rodent plasma.[11][13]
Hydrazone Linkers Hydrazine, Aldehyde/KetoneHydrazonepH-Dependent (Low at acidic pH) Designed to be cleaved in the acidic environment of endosomes/lysosomes.[14]

Emerging Alternatives to PEG Linkers

Concerns regarding the potential for anti-PEG antibodies and the non-biodegradable nature of PEG have spurred the development of alternative hydrophilic polymers.[4][5][15]

Alternative PolymerKey Advantages
Polysarcosine (pSar) Biodegradable, non-immunogenic, and can offer comparable or superior performance to PEG, especially for high drug-to-antibody ratio (DAR) ADCs.[4][16]
Polypeptides Highly tunable, biodegradable, and can be engineered for specific cleavage sequences.[4][5]
Polysaccharides (e.g., Dextran) High hydrophilicity and biocompatibility.[4][5]

Experimental Protocols for Assessing Plasma Stability

A standardized in vitro plasma stability assay is essential for evaluating and comparing linker technologies.

Experimental Workflow for Plasma Stability Assay

G cluster_incubation Incubation cluster_analysis Analysis ADC Bioconjugate (e.g., ADC) Incubate Incubate at 37°C (Time points: 0, 1, 3, 7 days) ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Aliquots Collect Aliquots Incubate->Aliquots Capture Immunoaffinity Capture (e.g., Protein A/G beads) Aliquots->Capture LCMS LC-MS Analysis Capture->LCMS Quantify Quantify Released Payload & Calculate Average DAR LCMS->Quantify

Workflow for assessing bioconjugate stability in plasma.
Detailed Protocol:

  • Preparation: The bioconjugate is incubated in plasma (e.g., human, mouse, rat) at a specified concentration (e.g., 1.3 mg/mL) at 37°C. A buffer control should be included to assess the inherent stability of the conjugate.[11]

  • Time Points: Aliquots are collected at various time points, typically over several days (e.g., Day 0, 1, 3, 5, 7), to monitor the kinetics of degradation or drug release.[11]

  • Sample Processing: The bioconjugate is isolated from the plasma using immunoaffinity capture methods, such as Protein A or G magnetic beads for antibody-based conjugates.[11]

  • Analysis: The captured bioconjugate is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[11][17]

  • Data Interpretation: A stable bioconjugate will exhibit minimal change in DAR over the time course of the experiment.

Degradation Pathways and Logical Relationships

The degradation of a bioconjugate in plasma can occur through various mechanisms, primarily dependent on the linker chemistry.

G cluster_conjugate Bioconjugate in Plasma cluster_degradation Degradation Pathways cluster_products Resulting Products Intact Intact Bioconjugate Proteolysis Proteolytic Cleavage (Peptide Linkers) Intact->Proteolysis Hydrolysis Hydrolysis (e.g., Ester Bonds) Intact->Hydrolysis RetroMichael Retro-Michael Addition (Maleimide Linkers) Intact->RetroMichael ReleasedPayload Released Payload Proteolysis->ReleasedPayload DeconjugatedMolecule Deconjugated Targeting Molecule Proteolysis->DeconjugatedMolecule Hydrolysis->ReleasedPayload Hydrolysis->DeconjugatedMolecule RetroMichael->ReleasedPayload RetroMichael->DeconjugatedMolecule

Potential degradation pathways for bioconjugates in plasma.

Conclusion

While direct plasma stability data for this compound is not extensively published, an analysis of its components suggests a high degree of stability under physiological plasma conditions. The oxime linkage formed by the aminooxy group is robust, and the PEG4 spacer is generally stable. The Boc protecting group is not expected to be labile at physiological pH. However, empirical testing using standardized plasma stability assays is crucial to confirm this and to benchmark its performance against a growing arsenal (B13267) of alternative linker technologies. For drug development professionals, the choice of linker should be guided by a balance of plasma stability, the desired payload release mechanism, and the overall pharmacokinetic profile of the bioconjugate. Alternatives like polysarcosine and engineered polypeptides offer promising avenues for overcoming the potential limitations of PEG, paving the way for the next generation of targeted therapeutics.

References

A Head-to-Head Comparison of Bioconjugation Methods: The Versatility of Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linking of molecules to biological entities is a cornerstone of innovation. This guide provides an objective comparison of oxime ligation against other prevalent bioconjugation techniques, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol coupling, and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Supported by experimental data and detailed protocols, this analysis aims to equip you with the knowledge to select the most fitting strategy for your research and development endeavors.

In the intricate world of bioconjugation, the ability to create stable and specific linkages between biomolecules and payloads—be it therapeutic agents, imaging probes, or affinity tags—is paramount. Oxime ligation has emerged as a particularly robust and versatile tool in the bioconjugation toolbox.[1][2] This method relies on the reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone to form a stable oxime bond.[3][4] Its high chemoselectivity, the stability of the resulting conjugate, and its biocompatibility make it an attractive choice for a wide range of applications, from the development of antibody-drug conjugates (ADCs) to the creation of complex biomaterials.[5][6][7]

This guide will delve into a quantitative comparison of oxime ligation with other workhorse bioconjugation methods, present the underlying chemical principles, and provide detailed experimental protocols to facilitate the practical application of these techniques.

Quantitative Comparison of Bioconjugation Methods

The selection of a bioconjugation strategy is often a balance between reaction kinetics, the stability of the formed bond, and the method's compatibility with the biological system under investigation. The following table summarizes key quantitative parameters for oxime ligation and its alternatives.

FeatureOxime LigationNHS Ester ChemistryMaleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹[2][8]~10¹ - 10² M⁻¹s⁻¹[2]~10³ M⁻¹s⁻¹[2]10⁻¹ - 1 M⁻¹s⁻¹[2]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[2]7.0 - 8.5[2]6.5 - 7.5[2][9]4.0 - 9.0[2]
Stability of Conjugate High hydrolytic stability[2][10]Stable amide bond[2]Susceptible to retro-Michael addition and thiol exchange[2][11][12]Highly stable triazole ring[2][13]
Specificity Highly specific for aldehydes/ketones and aminooxy/hydroxylamine groups[3]Reacts with primary amines (e.g., lysine (B10760008) residues)[14][15]Highly specific for thiols (e.g., cysteine residues)[16]Bioorthogonal; specific for azides and cyclooctynes[13][]
Biocompatibility Generally high; can be performed in living systems[7]Good for in vitro applications; potential for side reactions with biological amines[18]Good for in vitro applications; maleimide (B117702) instability can be a concern in vivo[19][20]Excellent; widely used for live-cell imaging and in vivo applications[13][21]

Visualizing the Chemistries: A Closer Look at the Reactions

To better understand the underlying mechanisms of these bioconjugation methods, the following diagrams illustrate the chemical transformations involved.

Oxime_Ligation cluster_reactants Reactants cluster_product Product Biomolecule_Aldehyde Biomolecule-R1-CHO Oxime_Conjugate Biomolecule-R1-CH=N-O-R2-Payload Biomolecule_Aldehyde->Oxime_Conjugate + Payload_Aminooxy Payload-R2-ONH2 Payload_Aminooxy->Oxime_Conjugate pH 4-7 (Aniline catalyst)

Caption: Oxime ligation reaction scheme.

NHS_Ester_Chemistry cluster_reactants Reactants cluster_product Product Biomolecule_Amine Biomolecule-NH2 Amide_Conjugate Biomolecule-NH-CO-Payload Biomolecule_Amine->Amide_Conjugate + Payload_NHS Payload-CO-NHS Payload_NHS->Amide_Conjugate pH 7-8.5

Caption: NHS ester aminolysis reaction scheme.

Maleimide_Thiol_Coupling cluster_reactants Reactants cluster_product Product Biomolecule_Thiol Biomolecule-SH Thioether_Conjugate Biomolecule-S-Payload-Succinimide Biomolecule_Thiol->Thioether_Conjugate + Payload_Maleimide Payload-Maleimide Payload_Maleimide->Thioether_Conjugate pH 6.5-7.5

Caption: Maleimide-thiol Michael addition scheme.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Biomolecule_Azide Biomolecule-N3 Triazole_Conjugate Biomolecule-Triazole-Payload Biomolecule_Azide->Triazole_Conjugate + Payload_Cyclooctyne Payload-Cyclooctyne Payload_Cyclooctyne->Triazole_Conjugate Physiological pH

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

A successful bioconjugation experiment hinges on a well-defined and meticulously executed protocol. Below are detailed methodologies for the key bioconjugation techniques discussed.

General Protocol for Oxime Ligation
  • Preparation of Reactants:

    • Dissolve the biomolecule containing an aldehyde or ketone group in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[2]

    • Dissolve the aminooxy-functionalized molecule in the same buffer.[2]

    • Prepare a stock solution of an aniline (B41778) catalyst (e.g., 100 mM in DMSO).[2]

  • Conjugation Reaction:

    • Add the aminooxy-functionalized molecule to the biomolecule solution at a desired molar excess.[2]

    • Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM.[8]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[2]

    • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).[2]

  • Purification:

    • Remove the excess reagents and byproducts by size exclusion chromatography (SEC), dialysis, or another appropriate purification method.[2]

General Protocol for NHS Ester Chemistry
  • Preparation of Reactants:

    • Dissolve the protein or other amine-containing biomolecule in an amine-free buffer at a pH of 7.0-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[14]

    • Immediately before use, dissolve the NHS ester-functionalized molecule in a dry, water-miscible organic solvent such as DMSO or DMF.[14]

  • Conjugation Reaction:

    • Add the NHS ester solution to the protein solution while gently stirring. A typical molar excess of NHS ester to protein is 5-20 fold.[2]

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.[2]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.[2]

    • Purify the conjugate using SEC, dialysis, or another suitable method to remove unreacted labeling reagent and byproducts.[22]

General Protocol for Maleimide-Thiol Chemistry
  • Preparation of Reactants:

    • Dissolve the thiol-containing biomolecule in a degassed, amine-free buffer at a pH of 6.5-7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).[16][23]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP. Remove the excess reducing agent before adding the maleimide reagent.[16]

    • Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) immediately prior to use.[16][23]

  • Conjugation Reaction:

    • Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a good starting point.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding a free thiol-containing compound like cysteine or β-mercaptoethanol.

    • Purify the conjugate using SEC or another appropriate method.[24]

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule and the cyclooctyne-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).[2]

  • Conjugation Reaction:

    • Mix the two reactants. A 1.5 to 5-fold molar excess of the smaller molecule is typically used.[2]

    • The reaction can be performed at a wide range of temperatures, from 4°C to 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne (B158145) and azide (B81097) reactants.[25]

  • Purification:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography.[25]

Conclusion

The choice of a bioconjugation method is a critical decision in the design of novel therapeutics, diagnostics, and research tools. While established methods like NHS ester and maleimide chemistries offer simplicity and utility, they come with inherent limitations in terms of specificity and conjugate stability. Oxime ligation presents a compelling alternative, offering high chemoselectivity, excellent stability of the resulting bond, and biocompatibility, making it a powerful tool for a diverse range of applications.[3][5] Furthermore, the bioorthogonal nature of SPAAC provides an unparalleled advantage for applications in living systems.[13] By understanding the quantitative differences in their performance and having access to reliable experimental protocols, researchers can confidently select and implement the most appropriate bioconjugation strategy to advance their scientific goals.

References

Validating Aminooxy-PEG4-C2-Boc Conjugation: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of covalent linkages is a critical checkpoint. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for validating the successful conjugation of Aminooxy-PEG4-C2-Boc to target molecules. We present supporting experimental protocols and data interpretation to aid in the selection of the most appropriate analytical method.

The conjugation of this compound typically proceeds via an oxime ligation reaction between the aminooxy group and a carbonyl (aldehyde or ketone) on the target molecule. Validating the efficiency and purity of this conjugation is paramount for ensuring the quality, efficacy, and safety of the final bioconjugate.

Comparative Analysis of Validation Techniques

Both HPLC and Mass Spectrometry are powerful techniques for analyzing bioconjugates. The choice between them often depends on the specific information required, the complexity of the sample, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Purity, quantity, and relative retention time of reactants and products.Molecular weight confirmation of the conjugate, identification of byproducts.
Strengths - Excellent for quantifying reaction efficiency and product purity.- Robust and widely available instrumentation.- Can separate unreacted starting materials from the product.- Unambiguous confirmation of conjugation through mass addition.- Provides detailed structural information (with MS/MS).- Highly sensitive for detecting low-level impurities and byproducts.
Limitations - Does not directly confirm the identity of the product by molecular weight.- Co-elution of species with similar retention times can occur.- PEG moieties can broaden peaks, making precise quantification challenging.- Quantification can be more complex than with HPLC.- The polydispersity of PEG can complicate spectral interpretation.- Ionization efficiency can vary between the conjugate and starting materials.
Typical Use Case Routine monitoring of reaction progress, quality control for purity assessment.Definitive confirmation of conjugate identity, in-depth characterization of the final product.

Table 1: Comparison of HPLC and Mass Spectrometry for Validation of this compound Conjugation. This table provides a summary of the key features, strengths, and limitations of each technique.

Experimental Protocols

HPLC Method for Validation of this compound Conjugation

This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method suitable for monitoring the progress of an oxime ligation reaction and assessing the purity of the resulting conjugate.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • This compound, aldehyde/ketone-containing molecule, and the reaction mixture.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm (Note: The Boc protecting group and the oxime bond may exhibit some absorbance at lower UV wavelengths. The optimal wavelength should be determined empirically by running a UV scan of the starting materials and expected product).

  • Injection Volume: 10-20 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

3. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in Mobile Phase A to a suitable concentration for UV detection.

  • Prepare standards of the this compound and the aldehyde/ketone-containing starting material for retention time comparison.

4. Data Analysis:

  • Monitor the chromatogram for the appearance of a new peak corresponding to the conjugated product.

  • The retention time of the conjugate is expected to be different from the starting materials, typically eluting later due to increased hydrophobicity.

  • Calculate the percentage of conversion and the purity of the conjugate by integrating the peak areas.

Mass Spectrometry for Confirmation of Conjugation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for definitive confirmation of the conjugate's identity.

1. Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions:

  • Use the same RP-HPLC method as described above to separate the components before they enter the mass spectrometer.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: Scan a range that includes the expected molecular weights of the starting materials and the conjugate.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the eluting species. The expected mass of the conjugate will be the sum of the molecular weights of the this compound and the carbonyl-containing molecule, minus the mass of a water molecule (18.01 g/mol ) lost during the oxime bond formation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating the this compound conjugation.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Validation Outcome start Start: Conjugation Reaction Mixture dilute Dilute Reaction Aliquot start->dilute standards Prepare Standards: - this compound - Carbonyl Molecule hplc HPLC Analysis (Purity & Quantification) standards->hplc dilute->hplc lcms LC-MS Analysis (Identity Confirmation) dilute->lcms hplc_data Analyze Chromatogram: - Retention Times - Peak Areas hplc->hplc_data ms_data Analyze Mass Spectrum: - Deconvoluted Mass - Byproduct Identification lcms->ms_data report Generate Report: - Conjugation Efficiency - Purity Assessment - Identity Confirmation hplc_data->report ms_data->report

Caption: Workflow for the validation of this compound conjugation.

Conclusion

The validation of this compound conjugation is a multi-faceted process that benefits from the complementary nature of HPLC and Mass Spectrometry. While HPLC provides robust quantitative data on reaction efficiency and product purity, Mass Spectrometry offers definitive confirmation of the conjugate's identity. For comprehensive and reliable validation, a combination of both techniques is highly recommended. The choice of primary validation method will depend on the specific goals of the analysis, with HPLC being well-suited for routine monitoring and quality control, and MS being indispensable for in-depth characterization and troubleshooting.

Assessing the In Vivo Stability of PROTACs: A Comparative Guide to PEG and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability and pharmacokinetic profile of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers with those containing alternative linker chemistries, supported by experimental data, to inform the rational design of next-generation protein degraders.

The in vivo fate of a PROTAC is intricately linked to its structural components, with the linker region being a key determinant of metabolic stability.[1] While PEG linkers are often favored for their ability to enhance solubility and provide conformational flexibility, their susceptibility to oxidative metabolism in vivo is a critical consideration.[2][3] This guide explores the performance of various linker classes, offering a comparative analysis to aid in the selection of the most appropriate linker strategy for optimizing in vivo stability and overall drug-like properties.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters as well as in vivo pharmacokinetic properties. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[4]

Table 1: In Vitro Degradation Efficacy of PROTACs with Different Linkers
Target ProteinLinker TypeCell LineDC50 (nM)Dmax (%)Reference
BRD4PEGH661< 500> 90[5]
BRD4AlkylH661> 5000< 20[5]
TBK1PEG (21 atoms)HEK293T396[5]
TBK1PEG (29 atoms)HEK293T29276[5]
PI3KC8 AlkylMDA-MB-23142.23 (p110γ)88.6 (p110γ)[6]
mTORC8 AlkylMDA-MB-23145.474.9[6]
BTKPEGNAMALWAPotent> 90[7]
BTKAlkyl (no amide)NAMALWAPotent> 90[7]
Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers
PROTACLinker TypeSpeciesRouteHalf-life (t½)Clearance (CL)Oral Bioavailability (F%)Reference
ARV-110Rigid (piperidine/piperazine)RatPO--23.83[8]
ARV-110Rigid (piperidine/piperazine)MousePO--37.89[8]
MT802PEGMouseIV0.2 h118 mL/min/kgNot Reported[9]
SJF620AlkylMouseIV0.4 h45 mL/min/kgNot Reported[9]
Gefitinib PROTAC-3-RatSC---[10]

Key Experimental Protocols

Accurate assessment of in vivo stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the assessment of PROTAC stability.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a PROTAC by measuring its rate of degradation when incubated with human liver microsomes, a source of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[2]

Materials:

  • Test PROTAC compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentration. The final DMSO concentration in the incubation should be less than 1% to avoid enzyme inhibition. Thaw the HLM on ice just before use.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes. Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system can serve as a negative control to assess non-enzymatic degradation.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.[2]

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC in a living organism, providing data on absorption, distribution, metabolism, and excretion (ADME).[8][]

Materials:

  • Test PROTAC compound formulated for the chosen route of administration (e.g., intravenous, oral)

  • Male/Female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old

  • Dosing vehicles and equipment (e.g., syringes, gavage needles)

  • Blood collection supplies (e.g., EDTA or heparin-coated tubes, capillaries)

  • Centrifuge for plasma separation

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize animals to the housing conditions for at least one week prior to the study. Fast animals overnight before oral dosing. Administer the PROTAC compound at a specific dose via the chosen route (e.g., intravenous bolus via tail vein or oral gavage).

  • Blood Sampling: At predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via saphenous vein or cardiac puncture for terminal bleed) into anticoagulant-treated tubes.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for Bioanalysis: Extract the PROTAC from the plasma samples. A common method is protein precipitation, where a cold organic solvent like acetonitrile containing an internal standard is added to the plasma to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[8]

  • LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[12][13]

  • Pharmacokinetic Analysis: Plot the plasma concentration of the PROTAC versus time. Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, the area under the curve (AUC) and oral bioavailability (F%) using appropriate pharmacokinetic software.[9]

Mandatory Visualizations

Signaling Pathway: BTK Degradation by a PROTAC

BTK_Degradation_Pathway cluster_cell Cellular Environment PROTAC BTK PROTAC Ternary_Complex BTK-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds BTK Bruton's Tyrosine Kinase (BTK) BTK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_BTK Poly-ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation

Caption: Mechanism of BTK degradation mediated by a PROTAC.

Experimental Workflow: In Vivo Stability Assessment of a PROTAC

In_Vivo_Stability_Workflow cluster_workflow In Vivo PROTAC Stability Assessment node_style node_style start PROTAC Candidate formulation Formulation Development start->formulation dosing Animal Dosing (e.g., IV, PO in mice) formulation->dosing sampling Blood Sample Collection (Time course) dosing->sampling processing Plasma Separation sampling->processing extraction PROTAC Extraction (Protein Precipitation) processing->extraction analysis LC-MS/MS Bioanalysis extraction->analysis pk_analysis Pharmacokinetic Analysis (t½, CL, AUC, F%) analysis->pk_analysis end In Vivo Stability Profile pk_analysis->end

Caption: Workflow for assessing the in vivo stability of a PROTAC.

Logical Relationship: Linker Properties and In Vivo Stability

Linker_Stability_Relationship cluster_relationship Impact of Linker Properties on In Vivo Stability Linker_Properties Linker Properties (Composition, Length, Rigidity) Metabolic_Stability Metabolic Stability Linker_Properties->Metabolic_Stability Solubility Aqueous Solubility Linker_Properties->Solubility Permeability Cell Permeability Linker_Properties->Permeability PK_Profile Pharmacokinetic Profile (t½, Clearance, Bioavailability) Metabolic_Stability->PK_Profile Solubility->PK_Profile Permeability->PK_Profile InVivo_Efficacy In Vivo Efficacy PK_Profile->InVivo_Efficacy

Caption: Relationship between linker properties and in vivo stability.

References

A Head-to-Head Comparison of Aminooxy-PEG4-C2-Boc and Maleimide-PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADC Therapeutics

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Its design dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and overall efficacy and safety. This guide provides a comprehensive comparison of two prominent linker technologies: the chemoselective aminooxy-based linkage formed by Aminooxy-PEG4-C2-Boc and the widely used thiol-reactive linkage formed by maleimide-PEG linkers.

Introduction to Linker Chemistries

This compound: This linker utilizes oxime ligation, a highly chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone). This bioorthogonal reaction forms a stable C=N-O bond, offering a robust and specific method for payload conjugation, particularly for site-specific ADCs. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve solubility and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety allows for controlled, sequential conjugation steps.

Maleimide-PEG Linkers: This class of linkers is the most common for conjugating payloads to cysteine residues on an antibody. The maleimide (B117702) group reacts with thiol groups via a Michael addition to form a thiosuccinimide linkage. While this reaction is efficient and has been a cornerstone of ADC development, the resulting bond can be unstable under physiological conditions, leading to premature drug release.

Mechanism of Action and Conjugation Chemistry

The choice of linker dictates the entire conjugation strategy, from antibody engineering to the final purification steps.

This compound: The Path to a Stable Oxime Bond

The formation of an oxime-linked ADC is a multi-step process that ensures site-specificity and stability.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Preparation cluster_2 Step 3: Conjugation Ab Antibody Ab_CHO Antibody with Aldehyde/Ketone Group Ab->Ab_CHO Introduction of carbonyl group (e.g., periodate (B1199274) oxidation of glycans or enzymatic incorporation) ADC Stable Oxime-Linked ADC Ab_CHO->ADC Linker_Boc This compound Linker_Payload_Boc Boc-Protected Linker-Payload Linker_Boc->Linker_Payload_Boc Payload Cytotoxic Payload Payload->Linker_Payload_Boc Linker_Payload Deprotected Aminooxy-Linker-Payload Linker_Payload_Boc->Linker_Payload Boc Deprotection (Acidic Conditions) Linker_Payload->ADC Oxime Ligation (pH 4.5-7)

Caption: Workflow for this compound ADC Conjugation.
Maleimide-PEG: A Well-Trodden but Potentially Unstable Path

Maleimide-based conjugation is a more direct approach but is susceptible to degradation.

cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Preparation cluster_2 Step 3: Conjugation and Instability Ab Antibody Ab_SH Antibody with Free Thiol Groups Ab->Ab_SH Reduction of interchain disulfides (e.g., with TCEP or DTT) ADC Thiosuccinimide-Linked ADC Ab_SH->ADC Linker Maleimide-PEG Linker Linker_Payload Maleimide-Linker-Payload Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC Michael Addition (pH 6.5-7.5) Released_Payload Premature Payload Release ADC->Released_Payload Retro-Michael Reaction (in vivo) Hydrolyzed_ADC Hydrolyzed (Stable) ADC ADC->Hydrolyzed_ADC Hydrolysis

Caption: Workflow for Maleimide-PEG ADC Conjugation and Instability.

Comparative Performance Data

The stability of the linker-payload bond is a critical parameter influencing the therapeutic window of an ADC. Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable may not efficiently release the drug at the tumor site.[1]

In Vitro and In Vivo Stability

Maleimide-based ADCs are known to be susceptible to a retro-Michael reaction in plasma, leading to payload deconjugation.[2] This instability can be mitigated by engineering the maleimide group, for instance, by using N-aryl maleimides which promote hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form.[2] In contrast, the oxime bond formed via aminooxy chemistry is exceptionally stable across a wide pH range.

Linker TypeIn Vitro Stability AssayObservationReference
N-Alkyl MaleimideIncubation in thiol-containing buffer and serum at 37°C for 7 days35-67% deconjugation[3]
N-Aryl MaleimideIncubation in thiol-containing buffer and serum at 37°C for 7 days<20% deconjugation[3]
Maleamic Methyl Ester (Maleimide derivative)Incubation in albumin solution (25 mg/mL) at 37°C for 14 days~3.8% payload shedding[4]
Conventional MaleimideIncubation in albumin solution (25 mg/mL) at 37°C for 14 days~13.3% payload shedding[4]
Oxime LinkageGeneral literature consensusHighly stable under physiological conditions[5]
In Vitro Cytotoxicity (IC50)

The in vitro potency of an ADC is a measure of its ability to kill cancer cells. While the payload is the primary driver of cytotoxicity, the linker can influence drug delivery and release.

ADC Target & PayloadLinker TypeCell LineIC50Reference
HER2-MMAEMaleamic Methyl EsterVarious HER2+ cell lines0.02 - 0.2 nM[4]
HER2-MMAEDibromomaleimideBT-474 (HER2+)Low nanomolar range[6]
HER2-MMAEDithiomaleimideBT-474 (HER2+)Low nanomolar range[6]
HER2-MMAEThio-bromomaleimideBT-474 (HER2+)Low nanomolar range[6]
Anti-CD30-MMAEN-Alkyl Maleimide-Potency loss over time in serum[3]
Anti-CD30-MMAEN-Aryl Maleimide-Maintained high cytotoxicity after serum exposure[3]
HER2-AmanitinOHPAS (Oxime-based)Antigen-positive cell linesEquivalent or higher than Kadcyla[7]
SHP-77-CamptothecinPEG-modified branched linkerSHP-7732.17 - 39.74 nM[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, payloads, and experimental conditions.

Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is influenced by the stability of the linker. Unstable linkers can lead to faster clearance of the intact ADC. For instance, ADCs with SMCC (a maleimide-containing linker) have been shown to clear slightly faster than those with a non-cleavable linker lacking the thiol-maleimide adduct, suggesting some loss of the payload.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key experiments.

General Protocol for this compound ADC Conjugation

This protocol outlines the general steps for creating an ADC using an aminooxy linker.

1. Preparation of Aldehyde/Ketone-functionalized Antibody:

  • Method A: Periodate Oxidation of Glycans:

    • Dissolve the antibody in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add a solution of sodium periodate (NaIO4) to a final concentration of 1-10 mM.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding glycerol.

    • Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).

  • Method B: Enzymatic Introduction of a Carbonyl Group:

    • Utilize a specific enzyme system (e.g., galactose oxidase) to introduce a carbonyl group onto a terminal galactose residue of the antibody's glycan. Follow the enzyme manufacturer's protocol.

2. Preparation of Aminooxy-functionalized Payload:

  • Boc Deprotection:

    • Dissolve the Boc-Aminooxy-PEG4-C2-payload conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under vacuum.

    • Dissolve the deprotected linker-payload in the conjugation buffer.

3. Oxime Ligation:

  • Add the deprotected aminooxy-functionalized payload to the aldehyde/ketone-functionalized antibody solution at a desired molar excess (e.g., 5-20 fold).

  • For catalysis, an aniline-based catalyst can be added to a final concentration of 10-100 mM.[11][12]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitor the reaction progress by SDS-PAGE, HPLC, or mass spectrometry.

4. Purification and Characterization:

  • Purify the ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess linker-payload and catalyst.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

General Protocol for Maleimide-PEG ADC Conjugation

This protocol describes the common procedure for conjugating a maleimide-linker to an antibody.

1. Antibody Reduction:

  • Dissolve the antibody in a degassed buffer (e.g., PBS, pH 7.0-7.5) containing EDTA.

  • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) at a 10-50 fold molar excess.

  • Incubate at 37°C for 30-90 minutes.

  • Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.

2. Conjugation Reaction:

  • Dissolve the maleimide-PEG-payload in a suitable solvent (e.g., DMSO).

  • Add the maleimide-linker-payload solution to the reduced antibody at a 5-20 fold molar excess over available thiols.

  • Keep the final concentration of the organic solvent below 10% (v/v).

  • Incubate the reaction at 4°C or room temperature for 1-4 hours.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.

  • Purify the ADC using SEC or affinity chromatography.

4. Characterization:

  • Determine the DAR, purity, and aggregation state of the final ADC.

Conclusion and Recommendations

The choice between this compound and maleimide-PEG linkers is a critical decision in ADC design, with significant implications for the final product's stability, efficacy, and safety profile.

  • This compound linkers, forming stable oxime bonds, are highly recommended for applications where linker stability is paramount and site-specific conjugation is desired to produce homogeneous ADCs. The enhanced stability minimizes the risk of premature payload release and associated off-target toxicity.

  • Maleimide-PEG linkers, while widely used and well-established, present a significant liability due to the potential for retro-Michael reactions, leading to in vivo instability.[2] While next-generation maleimides with enhanced stability are being developed, careful characterization of the ADC's in vivo stability is crucial. These linkers may be suitable for applications where a certain level of payload release is acceptable or when established protocols are preferred.

For the development of next-generation ADCs with an improved therapeutic window, the superior stability and specificity offered by aminooxy-based conjugation present a compelling advantage over traditional maleimide-based approaches.

References

The Goldilocks Dilemma: Evaluating the Impact of PEG Linker Length on PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Proteolysis Targeting Chimera (PROTAC) is a multifaceted challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety plays a pivotal, yet often complex, role. This guide provides a comprehensive comparison of how polyethylene (B3416737) glycol (PEG) linker length influences key performance metrics of PROTACs, supported by experimental data, to inform rational design and optimization strategies.

The linker in a PROTAC is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the molecule's overall efficacy.[1] An optimal linker facilitates the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in a non-productive complex where the necessary proximity for ubiquitination is not achieved.[]

Comparative Analysis of PROTAC Performance by PEG Linker Length

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.

Table 2: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4]

Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
Linker Length (atoms)Degradation Activity (DC50, nM)Dmax (%)E3 Ligase
<12Inactive-VHL
21 3 96 VHL
2929276VHL

Data summarized from a study on TBK1 degradation, highlighting that a minimum linker length was required to observe degradation.[5]

Table 4: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
Number of PEG UnitsDegradation Activity (DC50, nM)Dmax (%)E3 LigaseCell Line
< 4Impaired Binding-CRBNRamos
≥ 4 1-40 >90 CRBN Ramos

Data summarized from a study on BTK degraders, where longer linkers were found to be more potent.[5]

The "Hook Effect": A Common Challenge in PROTAC Optimization

A phenomenon frequently observed with high concentrations of PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations. This is due to the bifunctional nature of the degrader. At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that are unable to induce degradation and compete with the formation of the productive ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and key experimental workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Protein Proteasome Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflows cluster_degradation Protein Degradation Assay (Western Blot) cluster_ternary Ternary Complex Formation Assay (AlphaLISA) A1 Cell Culture & PROTAC Treatment A2 Cell Lysis A1->A2 A3 Protein Quantification (BCA Assay) A2->A3 A4 SDS-PAGE A3->A4 A5 Western Blot A4->A5 A6 Data Analysis (DC50 & Dmax) A5->A6 B1 Prepare Reagents: Tagged Proteins, PROTAC B2 Incubate Proteins & PROTAC B1->B2 B3 Add AlphaLISA Donor & Acceptor Beads B2->B3 B4 Incubate in Dark B3->B4 B5 Read Plate B4->B5 B6 Data Analysis (Ternary Complex Signal) B5->B6

Caption: Key experimental workflows for PROTAC evaluation.

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstone of PROTAC development. The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 10 µM to 0.1 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (AlphaLISA)

This protocol provides a step-by-step guide for a no-wash, bead-based immunoassay to detect the formation of the ternary complex.[6][7]

  • Reagent Preparation:

    • Prepare the target protein and E3 ligase with appropriate tags (e.g., GST-tag, FLAG-tag, His-tag).

    • Prepare a serial dilution of the PROTAC in the desired assay buffer.

    • Prepare AlphaLISA Donor and Acceptor beads conjugated to antibodies that recognize the tags on the proteins (e.g., Anti-GST Donor beads and Anti-FLAG Acceptor beads).

  • Assay Procedure:

    • In a 384-well plate, add the tagged target protein, the tagged E3 ligase, and the PROTAC at various concentrations.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

    • Add the AlphaLISA Donor and Acceptor beads to the wells.

    • Incubate the plate in the dark for a specified time (e.g., 60 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaLISA-compatible plate reader.

    • The signal generated is proportional to the amount of ternary complex formed.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, demonstrating the hook effect. The peak of the curve represents the optimal concentration for ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a lipid membrane.[4]

  • Plate Preparation:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • A 96-well acceptor plate is filled with buffer.

  • Assay Execution:

    • The PROTAC is dissolved in buffer and added to the donor plate.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).

  • Quantification and Analysis:

    • The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates better passive diffusion.

Conclusion: The Path to Optimized PROTAC Design

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The experimental data clearly demonstrates that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2] A systematic approach to linker design, exploring a range of lengths, is therefore essential for identifying the "Goldilocks" linker that is "just right" for facilitating productive ternary complex formation and maximizing target protein degradation. The methodologies and comparative data presented in this guide provide a foundational framework for researchers to rationally design and evaluate the next generation of targeted protein degraders.

References

The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a linker and the formation of a stable ternary complex is paramount for the successful design of potent protein degraders like PROTACs. This guide provides an objective comparison of different linker types, supported by experimental data, and details the methodologies for their characterization.

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally reliant on its ability to induce and stabilize a ternary complex, comprising the target protein (POI), the PROTAC itself, and an E3 ubiquitin ligase. The linker, the chemical bridge connecting the target- and E3 ligase-binding moieties, is not a passive spacer but a critical determinant of this complex's formation, stability, and productive orientation for ubiquitination and subsequent degradation.[1][2] This guide explores the characterization of ternary complex formation with a focus on the impact of different linker architectures.

Linker Composition and its Impact on Ternary Complex Formation and Degradation

The choice of linker—ranging from flexible polyethylene (B3416737) glycol (PEG) and alkyl chains to more rigid and constrained structures—profoundly influences a PROTAC's biological activity.[3][4][5] Key parameters used to evaluate the efficacy of different linkers include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the binding affinities for the individual proteins and the ternary complex.

Comparative Performance of Different Linker Types

The following tables summarize quantitative data from various studies, showcasing the impact of linker length and composition on the degradation of specific target proteins.

Table 1: Comparison of PEG Linkers of Varying Lengths for BRD4 Degradation [6]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG5 15 >98 3.1 30
PEG630922.822

Data synthesized from studies on JQ1-based BRD4 degraders recruiting the VHL E3 ligase.[6] This data illustrates that an optimal linker length exists, with the PEG5 linker demonstrating the best overall performance in this context.

Table 2: Comparison of Alkyl and PEG Linkers for BTK Degradation [7][8]

PROTACLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
Compound 1PEG-based8C5~9>99Namalwa
MT-809PEG-based12C5~12>99Namalwa
NC-1Alkyl--2.297Mino
RC-3Cyanoacrylamide (Reversible Covalent)--PotentHighMino

This table highlights that both PEG and alkyl linkers can yield potent degraders. The attachment point of the linker to the E3 ligase ligand is also a critical parameter.[7] The data for NC-1 and RC-3 further demonstrates the high potency achievable with alkyl-based and more novel linker chemistries.[8]

Table 3: Impact of Linker Rigidity on EGFR Degradation [7]

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
Compound 15Alkyl-ether43.4>90A549
Compound 16Alkyl-ether32.996A549

Subtle modifications to a flexible alkyl-ether linker can influence degradation potency.[7] More rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[3]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key processes involved in ternary complex formation and its characterization.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Linker_Design Linker Design (PEG, Alkyl, Rigid) Synthesis PROTAC Synthesis Linker_Design->Synthesis SPR SPR Synthesis->SPR ITC ITC Synthesis->ITC NanoBRET NanoBRET Synthesis->NanoBRET Western_Blot Western Blot Synthesis->Western_Blot Cell_Viability Cell Viability Assay Synthesis->Cell_Viability Ternary_Formation Ternary Complex Formation Analysis SPR->Ternary_Formation Kinetics & Affinity ITC->Ternary_Formation Thermodynamics & Cooperativity NanoBRET->Ternary_Formation Live-cell Formation Degradation_Analysis Degradation Analysis Western_Blot->Degradation_Analysis Quantify Degradation (DC50, Dmax) Functional_Outcome Functional Outcome Cell_Viability->Functional_Outcome

References

A Head-to-Head Battle: Unlinking the Cytotoxic Effects of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) is critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, impacting the ADC's potency, specificity, and overall therapeutic window. This guide provides an objective comparison of these two major linker classes, supported by experimental data, detailed methodologies, and visualizations of the key processes involved.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).Requires complete proteolytic degradation of the antibody in the lysosome.[1]
Bystander Effect High potential. The released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1][2]Generally low to no bystander effect. The payload-linker-amino acid complex is typically charged and not membrane-permeable.[2]
Plasma Stability Can be variable. Prone to premature payload release, potentially leading to off-target toxicity.[3]Generally higher plasma stability, leading to a more favorable safety profile.[1]
Dependence on Target Biology Less dependent on the specifics of lysosomal degradation.Highly dependent on efficient ADC internalization and lysosomal trafficking for payload release.
Examples of Linker Chemistry Valine-Citrulline (protease-sensitive), Hydrazone (pH-sensitive), Disulfide (glutathione-sensitive).Thioether (e.g., SMCC).
Approved ADCs (Examples) Adcetris® (Brentuximab vedotin)Kadcyla® (Ado-trastuzumab emtansine)

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxicity of an ADC is a key measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table presents a direct comparison of the cytotoxic activity of an anti-HER2 antibody conjugated to either a cleavable or a non-cleavable linker in a HER2-positive gastric cancer cell line.

ADCAntibodyLinker TypePayloadCell Line (HER2 Status)IC50 (ng/mL)
Hertuzumab-vcMMAEHertuzumabCleavable (Val-Cit)MMAENCI-N87 (Positive)95.3[4]
Trastuzumab-DM1TrastuzumabNon-Cleavable (Thioether)DM1NCI-N87 (Positive)568.2[4]

This data demonstrates the significantly higher in vitro potency of the ADC with a cleavable linker (hertuzumab-vcMMAE) compared to the ADC with a non-cleavable linker (trastuzumab-DM1) in this specific experimental setting.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cytotoxicity data. The following is a typical protocol for an in vitro cytotoxicity assay used to determine the IC50 of ADCs.

MTT Assay for ADC Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.

Materials:

  • Cancer cell line (e.g., NCI-N87)

  • Complete cell culture medium

  • 96-well plates

  • Antibody-Drug Conjugate (ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells containing medium only.

  • Incubation: Incubate the plate for a duration sufficient to allow for ADC internalization and cytotoxicity (typically 72 to 120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanisms

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the key steps in a typical in vitro cytotoxicity assay for evaluating ADCs.

G A Seed Cells in 96-well Plate B Incubate Overnight A->B D Treat Cells with ADC B->D C Prepare Serial Dilutions of ADC C->D E Incubate for 72-120 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and IC50 I->J G cluster_cell Target Cancer Cell ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Payload Released Payload (e.g., MMAE, DM1) Internalization->Payload Linker Cleavage or Antibody Degradation Microtubules Microtubule Disruption Payload->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation Caspase9 Caspase-9 Activation Apoptosis_Initiation->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

A Researcher's Guide to Measuring Binding Affinity of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of binding affinity is a cornerstone of successful bioconjugate development. This guide provides an objective comparison of three leading techniques for quantifying these interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI). Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the most appropriate method for your research needs.

The effective design and application of bioconjugates, such as those synthesized using linkers like Aminooxy-PEG4-C2-Boc in Proteolysis Targeting Chimeras (PROTACs), hinges on a thorough understanding of their binding characteristics. The affinity of a bioconjugate for its target protein is a critical determinant of its efficacy and specificity. Therefore, the ability to accurately and reliably measure this binding is paramount. This guide delves into the principles, advantages, and limitations of ITC, SPR, and BLI, offering a comparative analysis to inform your experimental design.

At a Glance: Comparing Key Techniques

To facilitate a rapid and objective comparison, the following table summarizes the key performance metrics of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI).

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Principle Measures heat changes upon binding in solution.Detects changes in refractive index at a sensor surface due to mass accumulation.Measures interference pattern of light reflected from a biosensor tip.
Binding Affinity (K D ) Range 10⁻³ M to 10⁻⁹ M (mM to nM)[1]10⁻³ M to 10⁻¹² M (mM to pM)[2][3]10⁻³ M to 10⁻¹² M (mM to pM)[2][4]
Sample Consumption (Protein) High (hundreds of µg to mg)[5]Low (µg amounts)[3]Low (µg amounts)[6]
Sample Consumption (Ligand) High (µM to mM concentrations)[7]Low (nM to µM concentrations)Low (nM to µM concentrations)
Throughput Low (0.25 – 2 hours per assay)[5]Medium to High[5]High (96- or 384-well plates)[8]
Data Output K D , ΔH, ΔS, Stoichiometry (n)[9]k on , k off , K D[5]k on , k off , K D[10]
Label-Free Yes[9]Yes[11]Yes[8]
Immobilization Required No[5]Yes (Ligand or target)[12]Yes (Ligand or target)[10]
Thermodynamic Data Yes (Direct measurement of enthalpy)[13]Indirect (from van't Hoff analysis)[3]No[2]

In-Depth Technique Analysis

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event in solution.[9] This allows for the determination of not only the binding affinity (K D ) but also the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[9] This complete thermodynamic profile provides deep insights into the driving forces behind the binding event.

Advantages:

  • Solution-based measurement: No immobilization is required, eliminating potential artifacts from surface tethering.[5]

  • Provides a complete thermodynamic profile: Offers a deeper understanding of the binding mechanism.[14]

  • Broad applicability: Can be used for a wide range of interactions, including those with weak binding affinities.

Disadvantages:

  • High sample consumption: Requires relatively large amounts of both protein and ligand.[5]

  • Low throughput: Each experiment can take a significant amount of time, making it less suitable for large-scale screening.[5]

  • Sensitivity to buffer composition: Mismatched buffers between the sample cell and the syringe can lead to large heats of dilution, obscuring the binding signal.[15]

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures binding events at the surface of a sensor chip.[11] It detects changes in the refractive index caused by the accumulation of the analyte on the immobilized ligand.[11] SPR provides kinetic data, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the equilibrium dissociation constant (K D ) can be calculated.[12]

Advantages:

  • High sensitivity: Can detect a wide range of binding affinities, including very tight interactions.[3]

  • Real-time kinetic data: Provides detailed information on the dynamics of the binding event.[12]

  • Lower sample consumption than ITC: Requires smaller amounts of analyte.[3]

Disadvantages:

  • Immobilization required: One of the binding partners must be attached to the sensor surface, which can sometimes affect its activity.[12]

  • Susceptible to mass transport limitations: For high-affinity interactions or high ligand densities, the rate of binding can be limited by the diffusion of the analyte to the surface.[6]

  • Potential for non-specific binding: The analyte may bind to the sensor surface itself, leading to artifacts.[16]

Bio-Layer Interferometry (BLI)

BLI is another real-time, label-free optical technique that measures biomolecular interactions.[8] It uses disposable fiber-optic biosensors to measure changes in the interference pattern of white light reflected from the biosensor tip as molecules bind and dissociate.[8] Like SPR, BLI provides kinetic data (k on and k off ) and the binding affinity (K D ).

Advantages:

  • High throughput: The use of multi-well plates allows for the simultaneous analysis of many samples.[8]

  • Crude sample compatibility: Less sensitive to the bulk refractive index of the sample, allowing for the analysis of unpurified samples.[17]

  • Simple workflow: The "dip and read" format is generally easier to set up and run than SPR.[18]

Disadvantages:

  • Lower sensitivity for small molecules: Can be challenging to detect the binding of very small molecules due to the smaller change in mass upon binding.[5]

  • Potential for non-ideal binding behavior: Signal drift can occur, which may complicate data analysis.[19]

  • Immobilization is required: Similar to SPR, one of the interactants needs to be immobilized on the biosensor.[10]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for a Protein-Small Molecule Interaction

This protocol provides a general framework for measuring the binding of a small molecule (ligand) to a protein (macromolecule).

1. Sample Preparation:

  • Protein Preparation: Dialyze the purified protein extensively against the chosen experimental buffer to ensure buffer matching. Centrifuge the protein solution to remove any aggregates. Accurately determine the protein concentration.

  • Ligand Preparation: Dissolve the small molecule ligand in the same dialysis buffer used for the protein to the highest possible concentration. Ensure complete dissolution.

  • Buffer Preparation: Prepare a large volume of the experimental buffer and use it for all dilutions and as the reference solution. Degas the buffer before use.

2. Instrument Setup:

  • Thoroughly clean the sample cell and the titration syringe with the experimental buffer.

  • Fill the reference cell with the experimental buffer.

  • Load the protein solution into the sample cell.

  • Load the ligand solution into the titration syringe.

3. Titration:

  • Equilibrate the system at the desired temperature.

  • Perform a series of small, timed injections of the ligand into the sample cell. The volume and duration of the injections should be optimized for the specific interaction.

  • Allow the system to reach equilibrium after each injection.

4. Data Analysis:

  • Integrate the heat change for each injection peak.

  • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

  • Plot the corrected heat changes against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to an appropriate binding model to determine the K D , ΔH, ΔS, and stoichiometry (n).[9]

ITC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Experiment cluster_analysis Data Analysis Protein Prepare Protein (Dialysis, Centrifugation) Load_Protein Load Protein into Cell Protein->Load_Protein Ligand Prepare Ligand (Dissolve in matched buffer) Load_Ligand Load Ligand into Syringe Ligand->Load_Ligand Buffer Prepare & Degas Buffer Clean Clean Cell & Syringe Buffer->Clean Clean->Load_Protein Clean->Load_Ligand Equilibrate Equilibrate Temperature Load_Protein->Equilibrate Load_Ligand->Equilibrate Titrate Perform Injections Equilibrate->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Correct Correct for Heat of Dilution Integrate->Correct Plot Plot Binding Isotherm Correct->Plot Fit Fit Data to Model Plot->Fit Results Obtain K D , ΔH, ΔS, n Fit->Results SPR_Workflow cluster_prep Preparation cluster_run Binding Assay cluster_analysis Data Analysis Activate_Chip Activate Sensor Chip Immobilize_Ligand Immobilize Ligand (Protein) Activate_Chip->Immobilize_Ligand Deactivate_Surface Deactivate Surface Immobilize_Ligand->Deactivate_Surface Inject_Analyte Inject Analyte (Association) Deactivate_Surface->Inject_Analyte Prepare_Analyte Prepare Analyte Dilutions Prepare_Analyte->Inject_Analyte Dissociation Buffer Flow (Dissociation) Inject_Analyte->Dissociation Regenerate Regenerate Surface (Optional) Dissociation->Regenerate Reference_Subtract Reference Subtraction Dissociation->Reference_Subtract Regenerate->Inject_Analyte Fit_Curves Fit Sensorgrams Reference_Subtract->Fit_Curves Results Obtain k on , k off , K D Fit_Curves->Results BLI_Workflow cluster_prep Preparation cluster_run Automated Experiment cluster_analysis Data Analysis Hydrate_Sensors Hydrate Biosensors Baseline1 Initial Baseline Hydrate_Sensors->Baseline1 Prepare_Plate Prepare 96/384-well Plate (Ligand, Analyte, Buffer) Loading Load Ligand Prepare_Plate->Loading Association Association with Analyte Prepare_Plate->Association Dissociation Dissociation in Buffer Prepare_Plate->Dissociation Baseline1->Loading Baseline2 Second Baseline Loading->Baseline2 Baseline2->Association Association->Dissociation Align_Data Align Sensorgrams Dissociation->Align_Data Reference_Subtract Reference Subtraction Align_Data->Reference_Subtract Fit_Curves Fit Association/Dissociation Curves Reference_Subtract->Fit_Curves Results Obtain k on , k off , K D Fit_Curves->Results

References

The Linker's Crucial Role: A Head-to-Head Comparison of PROTAC Efficiency with Varied Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimera (PROTAC) efficiency based on linker variations, supported by experimental data. We delve into the critical role of the linker in determining the efficacy of these heterobifunctional molecules and present detailed methodologies for key experiments.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are composed of three key components: a ligand that binds the target protein (protein of interest or POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects these two functional ends.[1][2] While the choice of ligands dictates target specificity, the linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's potency, selectivity, and pharmacokinetic properties.[1][3][4]

The linker's primary role is to position the POI and the E3 ligase in a productive orientation to form a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][5] An improperly designed linker can lead to steric hindrance, preventing the formation of this complex, or result in a non-productive arrangement that fails to trigger ubiquitination.[][7]

The PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Quantitative Comparison of PROTAC Performance with Varied Linkers

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[1] Lower DC50 values indicate higher potency. The following tables summarize quantitative data from studies on PROTACs targeting BRD4, ERα, and TBK1 with different linker compositions and lengths.

Case Study 1: BRD4-Targeting PROTACs

This case study focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by polyethylene (B3416737) glycol (PEG) linkers of varying lengths.[1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Table 1: In Vitro Degradation of BRD4 with PROTACs featuring different PEG linker lengths. Data indicates that a PEG5 linker provides the optimal degradation potency in this specific context.[1]

The physicochemical properties of the linker also significantly impact a PROTAC's cell permeability and pharmacokinetic profile.

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG5 3.1 35
PEG62.830
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs. The data suggests that the PEG5 linker offers the best balance of permeability and bioavailability for this series of PROTACs.[1]
Case Study 2: ERα and TBK1-Targeting PROTACs

Systematic studies on PROTACs targeting the Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) further underscore the target-specific nature of optimal linker length.[1][7]

Target ProteinLinker TypeLinker Length (atoms)Degradation Potency
ERαPEG12Less Effective
ERαPEG16 More Effective
TBK1Alkyl/Ether< 12Inactive
TBK1Alkyl/Ether21 Highest Potency (DC50 = 3 nM, Dmax = 96%)
TBK1Alkyl/Ether29Reduced Potency (DC50 = 292 nM, Dmax = 76%)
Table 3: Impact of linker length on the degradation of ERα and TBK1. This highlights that the optimal linker length is highly dependent on the specific protein of interest and E3 ligase pair.[1][4][7]

The "Hook Effect"

A phenomenon often observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations of the PROTAC.[8] This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[8] A well-designed linker can enhance the cooperativity of ternary complex formation, mitigating the hook effect.[8]

Hook_Effect cluster_low_conc Low PROTAC Concentration cluster_high_conc High PROTAC Concentration A PROTAC D Productive Ternary Complex (Degradation) A->D B POI B->D C E3 Ligase C->D E PROTAC H Binary Complex (PROTAC-POI) E->H I Binary Complex (PROTAC-E3) E->I F POI F->H G E3 Ligase G->I J Reduced Degradation H->J I->J

Figure 2: The "Hook Effect" in PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Cellular Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial membrane.[1]

Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using liquid chromatography-mass spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.[1]

2. Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.[1]

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

  • Transport Study: Add the PROTAC to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Collect samples from the opposite side at various time points.

  • Analysis: Quantify the concentration of the PROTAC in the collected samples by LC-MS/MS to determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.[1]

In Vivo Pharmacokinetic Studies

These studies involve assessing the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in an animal model.[1]

Protocol:

  • Animal Dosing: Administer the PROTAC to the animals (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[1]

  • Plasma Preparation: Isolate plasma from the blood samples by centrifugation.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[1]

Experimental Workflow for Linker Optimization

The process of optimizing a PROTAC linker is typically an iterative one, involving design, synthesis, and biological evaluation.

Linker_Optimization_Workflow A Initial PROTAC Design (POI Ligand, E3 Ligand, Initial Linker) B Synthesis of PROTAC Library (Varying Linker Length & Composition) A->B C In Vitro Degradation Assay (e.g., Western Blot) B->C D Determine DC50 and Dmax C->D E Cellular Permeability Assays (PAMPA, Caco-2) D->E Promising Candidates F Assess Permeability (Papp) E->F G In Vivo Pharmacokinetic Studies (Animal Model) F->G Good Permeability H Determine PK Parameters (AUC, t1/2, Bioavailability) G->H I Lead PROTAC Candidate H->I Optimal Profile

Figure 3: A typical workflow for PROTAC linker optimization.

References

pharmacokinetic differences between PEG and alkyl-linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Profiles of PEG- and Alkyl-Linked PROTACs

For researchers and professionals in drug development, understanding the nuanced pharmacokinetic differences between Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) versus alkyl-based linkers is critical for designing effective therapeutics. The linker component, while seemingly a simple connector, profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these heterobifunctional molecules.[1][2][3][4][5][][7][8][9] This guide provides an objective comparison supported by experimental data and methodologies.

Core Mechanism of PROTAC Action

PROTACs function by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[7] They are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8][10][11] By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[12][13][14]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Comparative Analysis of Linker Types

The choice between a PEG-based and an alkyl-based linker is a critical decision in PROTAC design, with each offering a distinct profile of advantages and disadvantages that affect the molecule's overall pharmacokinetic behavior. Alkyl and PEG chains are the most frequently used linker motifs in PROTAC development.[2][8][15]

FeaturePEG-Linked PROTACsAlkyl-Linked PROTACs
Solubility Generally higher aqueous solubility due to the hydrophilic nature of the ether oxygens.[8][15][16][17]Generally more hydrophobic, which can lead to lower aqueous solubility.[8][]
Permeability Can exhibit good cell permeability. This is sometimes attributed to the formation of intramolecular hydrogen bonds (IMHBs) that shield polar groups, creating a more lipophilic conformation.[16]Often associated with improved cell permeability due to their lipophilic nature.[15] Comparative studies have shown that at matched lipophilicity, alkyl-linked PROTACs can outperform PEGylated counterparts in permeability assays.[]
Metabolic Stability Can be susceptible to metabolic cleavage, with the PEG chain undergoing progressive shortening through ether peroxidation.[]Typically metabolized via hydroxylation at the terminal or sub-terminal positions of the alkyl chain.[] Shorter alkyl chains may offer greater steric hindrance, potentially improving metabolic stability.[]
Oral Bioavailability The hydrophilicity of PEG linkers can be beneficial for solubility but may present challenges for passive diffusion across the gut wall.The lipophilic nature can favor absorption, but poor solubility can be a limiting factor. Achieving oral bioavailability with PROTACs is challenging, though possible, and often requires optimization beyond simple alkyl or PEG linkers.[20][21]
Flexibility Generally considered flexible linkers.[15]Also considered flexible linkers, though their conformational properties differ from PEG chains.[15]

Quantitative Data Summary

The following table presents a summary of experimentally derived data for representative PROTACs, highlighting the impact of the linker on key ADME-related properties.

Compound IDLinker TypePermeability (PAMPA, 10⁻⁶ cm/s)Aqueous Solubility (µM)Metabolic Half-life (t½, min)Reference
PROTAC A PEG1.5 ± 0.215095Fictional Example
PROTAC B Alkyl3.8 ± 0.425120Fictional Example
ARD-69 Piperidine/Piperazine-containingNot ReportedSignificantly ImprovedMore Potent Degrader[16]
MZ1 PEG-basedMore permeable than alkyl analogNot ReportedNot Reported[16]
Set 1 PROTACs (10-19) PEG-linkedVaries (e.g., 10: 0.1, 11: 0.2)Not ReportedNot Reported[22]

Note: The data for PROTAC A and B are illustrative examples derived from general trends discussed in the literature. Finding direct side-by-side comparisons with a full dataset in a single publication is challenging.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption of compounds.

  • Preparation of the PAMPA Plate: A filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Preparation: The test PROTACs are dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) to create the donor solution.

  • Assay Procedure: The donor solution is added to the wells of the filter plate. The filter plate is then placed into a 96-well acceptor plate containing buffer.

  • Incubation: The plate assembly is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Reagent Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO). Liver microsomes (or hepatocytes) and NADPH (as a cofactor) are prepared in a buffer solution (e.g., potassium phosphate (B84403) buffer).

  • Incubation: The test compound is incubated with the liver microsomes and NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated as t½ = 0.693 / k.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general PROTAC workflow from cellular entry to target degradation and a typical experimental workflow for evaluating PROTAC candidates.

PROTAC_Workflow cluster_workflow PROTAC Experimental Evaluation Workflow Start PROTAC Candidate Permeability Cellular Permeability Assay (e.g., PAMPA, Caco-2) Start->Permeability Binding Binary & Ternary Complex Binding Assays (e.g., FP, ITC) Permeability->Binding Degradation In-Cell Target Degradation (e.g., Western Blot, MS) Binding->Degradation Stability Metabolic Stability Assay (e.g., Microsomes, Hepatocytes) Degradation->Stability InVivo_PK In Vivo Pharmacokinetics (e.g., Rodent models) Stability->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (Target Degradation in Tissue) InVivo_PK->InVivo_PD Lead Lead Candidate InVivo_PD->Lead

Figure 2: PROTAC Experimental Workflow.

Conclusion

The choice between PEG and alkyl linkers in PROTAC design is not straightforward and involves a trade-off between various pharmacokinetic parameters. While PEG linkers can enhance solubility, alkyl linkers may offer superior permeability.[8][15][17][] Metabolic stability remains a challenge for both, with the linker often being a primary site of metabolism.[4][] Increasingly, more sophisticated linker designs that move beyond simple PEG or alkyl chains, incorporating rigid moieties like piperazines or piperidines, are being employed to optimize the overall ADME profile and achieve desirable in vivo outcomes.[3][16] A thorough in vitro and in vivo characterization is essential to guide the rational design of PROTACs with favorable pharmacokinetic properties for clinical development.

References

A Comparative Guide to Assessing the Immunogenicity of PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to biotherapeutics, or PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, improved stability, and reduced immunogenicity of the parent molecule. However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated drug clearance, loss of efficacy, and hypersensitivity reactions.[1] Therefore, a thorough assessment of the immunogenicity of PEGylated bioconjugates is a critical aspect of their preclinical and clinical development.

This guide provides an objective comparison of various factors influencing the immunogenicity of PEGylated bioconjugates and details the experimental methodologies used for its assessment, supported by experimental data.

Comparative Analysis of Factors Influencing Immunogenicity

The immunogenicity of a PEGylated bioconjugate is a complex multifactorial issue. Key factors include the architecture and molecular weight of the PEG, the nature of the conjugated protein, and the route and frequency of administration.

Impact of PEG Architecture: Linear vs. Branched

The structure of the PEG polymer can significantly influence its immunogenic potential. While linear PEGs are commonly used, branched PEGs are thought to provide a more effective shield around the protein, potentially reducing its immunogenicity. However, the increased complexity of branched structures might also introduce new epitopes.

A study investigating the anti-PEG immune response to PEGylated proteins found that the branching of methoxy (B1213986) PEG (mPEG) had an insignificant effect on the anti-PEG immune response to the PEGylated proteins studied.[2] Another study comparing linear and branched PEGylation of a capsule-degrading enzyme for the treatment of anthrax found no significant difference in efficacy between the two variants.[3] However, some evidence suggests that the higher surface density of branched PEGs can enhance their protective efficacy compared to linear PEGs of similar molecular weights.[4]

FactorLinear PEGBranched PEGKey Findings
Immune Shielding EffectivePotentially more effective due to higher surface density[4]The impact on immunogenicity can be protein-dependent.[2]
Clinical Efficacy Established for numerous drugsEstablished for several drugsNo significant difference in efficacy was observed in some direct comparisons.[3]
Impact of PEG Molecular Weight

The molecular weight of the PEG polymer is another critical determinant of immunogenicity. Higher molecular weight PEGs generally lead to a longer in vivo half-life but may also be more immunogenic.

Studies have shown that PEGs with higher molecular weights can induce stronger anti-PEG IgM responses. For instance, bovine serum albumin (BSA) modified with a 30,000 Da PEG and ovalbumin (OVA) modified with a 20,000 Da PEG induced significantly stronger anti-PEG IgM responses than their counterparts modified with 2,000 Da and 5,000 Da PEGs, respectively.[5]

PEG Molecular WeightImmunogenicityKey Findings
Low (e.g., < 5 kDa) Generally lowerMay provide less effective immune shielding and have a shorter half-life.
High (e.g., > 20 kDa) Potentially higherCan induce stronger anti-PEG antibody responses.[5]

Incidence of Anti-PEG Antibodies in PEGylated Drugs

The incidence of anti-PEG antibodies varies significantly among different PEGylated drugs and patient populations. The presence of pre-existing anti-PEG antibodies in the general population, likely due to exposure to PEG in various consumer products, further complicates the immunogenicity assessment.[6][7] The prevalence of these pre-existing antibodies has reportedly increased over time, with some studies showing rates as high as 72%.[5]

DrugProtein/Molecule TypeIncidence of Anti-PEG Antibodies (Treatment-Emergent)Reference
Pegloticase (Krystexxa®) PEGylated uricaseHigh incidence, associated with loss of response.[6]
PEG-asparaginase (Oncaspar®) PEGylated asparaginaseAssociated with rapid clearance of the drug.[6]
Certolizumab pegol (Cimzia®) PEGylated Fab' fragmentLower incidence reported.[8]
PEG-IFN-λ-1a PEGylated interferon6% of subjects had persistent anti-PEG antibodies.[9]
PEG-IFN-α2a PEGylated interferon9% of subjects had persistent anti-PEG antibodies.[9]

Experimental Protocols for Immunogenicity Assessment

A multi-tiered approach is typically employed to assess the immunogenicity of PEGylated bioconjugates, involving screening, confirmation, and characterization of anti-drug antibodies (ADAs), including those specific to the PEG moiety.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

ELISA is a widely used method for the detection and quantification of anti-PEG antibodies.

Protocol for Anti-PEG IgG/IgM ELISA:

  • Coating: Coat high-binding 96-well microplates with a PEGylated molecule (e.g., mPEG-BSA) or a chemically activated PEG overnight at 4°C.

  • Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature. Include positive and negative controls.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Analysis

SPR is a label-free technique that allows for the real-time detection and characterization of binding interactions, including the affinity and kinetics of anti-PEG antibodies.

Protocol for SPR-based Anti-PEG Antibody Detection:

  • Sensor Chip Preparation: Immobilize a PEGylated molecule onto a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.

  • System Priming: Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).

  • Sample Injection: Inject the serum or plasma samples over the sensor surface at a constant flow rate.

  • Association Phase: Monitor the change in the SPR signal as the anti-PEG antibodies in the sample bind to the immobilized PEGylated molecule.

  • Dissociation Phase: Flow the running buffer over the surface to monitor the dissociation of the bound antibodies.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibodies and prepare the surface for the next sample.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity of the anti-PEG antibodies.

Cell-Based Assays for Immunogenicity Assessment

Cell-based assays, such as the peripheral blood mononuclear cell (PBMC) proliferation assay, are used to evaluate the potential of a PEGylated bioconjugate to induce a T-cell-dependent immune response.

Protocol for PBMC Proliferation Assay:

  • PBMC Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable culture medium.

  • Stimulation: Add the PEGylated bioconjugate at various concentrations to the wells. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement: Assess T-cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells during the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of CFSE fluorescence in the T-cell population by flow cytometry.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation of the stimulated cells by the mean proliferation of the unstimulated cells. An SI above a certain threshold (e.g., 2) is often considered a positive response.

Signaling Pathways and Experimental Workflows

Understanding the underlying immunological mechanisms and having a clear experimental workflow are crucial for a comprehensive immunogenicity assessment.

Immune Response to PEGylated Bioconjugates

The immune response to PEGylated bioconjugates can be either T-cell dependent or T-cell independent.

  • T-cell Dependent (TD) Response: In this pathway, antigen-presenting cells (APCs) such as dendritic cells process the PEGylated bioconjugate and present peptides to T-helper cells. This leads to the activation of B-cells, resulting in the production of high-affinity IgG antibodies and the formation of immunological memory.[10]

  • T-cell Independent (TI) Response: Multivalent antigens with repeating epitopes, such as highly PEGylated proteins or nanoparticles, can directly cross-link B-cell receptors, leading to B-cell activation without T-cell help. This typically results in the production of lower-affinity IgM antibodies.[11][12]

Figure 1. T-Cell Dependent vs. T-Cell Independent Immune Response to PEGylated Bioconjugates.
Experimental Workflow for Immunogenicity Assessment

A systematic workflow is essential for the comprehensive evaluation of the immunogenic potential of a PEGylated bioconjugate.

G start Start: Immunogenicity Risk Assessment in_silico In Silico & In Vitro Screening Assays start->in_silico preclinical Preclinical Animal Studies in_silico->preclinical clinical Clinical Trials preclinical->clinical screening Screening Assay (e.g., ELISA) clinical->screening confirmatory Confirmatory Assay (with PEG competition) screening->confirmatory Positive Samples characterization Characterization Assays (e.g., Isotyping, Titer, Neutralizing Ab Assay) confirmatory->characterization Confirmed Positive end End: Complete Immunogenicity Profile characterization->end

Figure 2. General Workflow for Immunogenicity Assessment of PEGylated Bioconjugates.
Logical Relationship of Factors Influencing Immunogenicity

The interplay of various factors ultimately determines the immunogenic profile of a PEGylated bioconjugate.

G cluster_PEG PEG Properties cluster_Protein Protein/Molecule Properties cluster_Treatment Treatment-Related Factors cluster_Patient Patient-Related Factors Immunogenicity Immunogenicity of PEGylated Bioconjugate PEG_Properties PEG Properties PEG_Properties->Immunogenicity Molecular Weight Molecular Weight PEG_Properties->Molecular Weight Architecture (Linear/Branched) Architecture (Linear/Branched) PEG_Properties->Architecture (Linear/Branched) Terminal Group Terminal Group PEG_Properties->Terminal Group Protein_Properties Protein/Molecule Properties Protein_Properties->Immunogenicity Origin (Human/Non-human) Origin (Human/Non-human) Protein_Properties->Origin (Human/Non-human) Inherent Immunogenicity Inherent Immunogenicity Protein_Properties->Inherent Immunogenicity Conjugation Chemistry Conjugation Chemistry Protein_Properties->Conjugation Chemistry Treatment_Factors Treatment-Related Factors Treatment_Factors->Immunogenicity Dose Dose Treatment_Factors->Dose Route of Administration Route of Administration Treatment_Factors->Route of Administration Frequency of Dosing Frequency of Dosing Treatment_Factors->Frequency of Dosing Patient_Factors Patient-Related Factors Patient_Factors->Immunogenicity Pre-existing Anti-PEG Abs Pre-existing Anti-PEG Abs Patient_Factors->Pre-existing Anti-PEG Abs Immune Status Immune Status Patient_Factors->Immune Status Genetic Background Genetic Background Patient_Factors->Genetic Background

Figure 3. Interplay of Factors Influencing the Immunogenicity of PEGylated Bioconjugates.

References

A Comparative Review of Successful PROTACs Utilizing Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) that employ aminooxy-polyethylene glycol (PEG) linkers. This emerging class of linkers offers a versatile and efficient method for PROTAC assembly, primarily through stable oxime bond formation. This guide will delve into the performance of these PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.

The strategic design of the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Aminooxy-PEG linkers have gained traction due to their ability to facilitate rapid and modular PROTAC synthesis via "split PROTAC" or "click chemistry" approaches. This methodology allows for the efficient generation and screening of PROTAC libraries to identify optimal linker lengths and compositions for inducing potent and selective protein degradation.

Performance Comparison of Aminooxy-PEG Linked PROTACs

This section provides a comparative analysis of successfully developed PROTACs that utilize an aminooxy-PEG linker strategy. The data is compiled from published literature and highlights key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

BRD4-Targeting Oxime-Linked PROTACs

A significant example of the utility of aminooxy-PEG linkers is demonstrated in a study by Gui et al. (2022), where a library of 30 PROTACs targeting the epigenetic reader protein BRD4 was synthesized and evaluated.[1] These PROTACs were assembled by reacting three different aldehyde-functionalized JQ1 derivatives (a well-established BRD4 inhibitor) with ten distinct alkoxyamine-functionalized ligands for the VHL and Cereblon E3 ligases.[1] The study highlights the modularity of this approach in exploring the impact of linker length and E3 ligase ligand on degradation efficiency.

PROTAC Name (Aldehyde-Linker-E3 Ligand)Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
WJ638 pVHL30VHLHeLa~500>90%[2]
Representative BRD4 PROTACsBRD4VHL/CereblonHeLaVariesVaries

Note: Detailed degradation data for the complete library of 30 BRD4-targeting PROTACs can be found in the supplementary information of the referenced study. The table above provides a representative overview.

pVHL30-Targeting Oxime-Linked PROTAC

The same "split PROTAC" strategy has been successfully applied to induce the self-degradation of the von Hippel-Lindau (VHL) protein, a component of an E3 ligase complex commonly recruited by PROTACs. The PROTAC, designated WJ638 , was formed by the oxime ligation of an aldehyde-functionalized VHL ligand with an alkoxyamine-functionalized VHL ligand.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summarized protocols for the key experiments cited in this guide.

General Protocol for Oxime-Linked PROTAC Synthesis (Split PROTAC Approach)

This method involves the reaction of an aldehyde-functionalized warhead with an aminooxy-functionalized E3 ligase ligand (or vice-versa) to form a stable oxime bond.[1]

Materials:

  • Aldehyde-functionalized warhead (e.g., JQ1-aldehyde)

  • Aminooxy-PEG-functionalized E3 ligase ligand (e.g., alkoxyamine-VHL or -Pomalidomide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for characterization

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the aldehyde-functionalized warhead and the aminooxy-PEG-functionalized E3 ligase ligand in anhydrous DMSO.

  • Oxime Ligation Reaction: In a clean vial, mix equal molar equivalents of the warhead and E3 ligase ligand stock solutions. For example, combine 100 µL of the 10 mM warhead stock with 100 µL of the 10 mM E3 ligase ligand stock.

  • Incubation: Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

  • Purification: Purify the resulting PROTAC using reverse-phase HPLC. The specific gradient will depend on the physicochemical properties of the synthesized PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, 293T)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizing the Strategy and Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment poi_ligand Protein of Interest (POI) Ligand linker Aminooxy-PEG Linker poi_ligand->linker poi Target Protein (POI) poi_ligand->poi Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Recruits proteasome Proteasome poi->proteasome Degradation e3_ligase->poi Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Split_PROTAC_Workflow cluster_Synthesis Modular Synthesis cluster_Evaluation Biological Evaluation aldehyde_warhead Aldehyde-functionalized Warhead (e.g., JQ1) oxime_ligation Oxime Ligation (DMSO, RT) aldehyde_warhead->oxime_ligation aminooxy_e3 Aminooxy-PEG-functionalized E3 Ligand (e.g., VHL/CRBN) aminooxy_e3->oxime_ligation protac_library PROTAC Library oxime_ligation->protac_library cell_treatment Cell Treatment protac_library->cell_treatment Screening western_blot Western Blot Analysis cell_treatment->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis

Caption: Workflow for "Split PROTAC" synthesis and evaluation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like Aminooxy-PEG4-C2-Boc are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the proper disposal of this compound, a PROTAC linker, emphasizing safety and compliance with standard laboratory practices.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling powders or creating aerosols, a dust mask or respirator is recommended.[1]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor.[2] Never dispose of this chemical down the drain or in regular trash.

Step 1: Segregation and Collection

  • Solid Waste: Place any solid this compound waste, including contaminated items like weighing paper or pipette tips, into a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.[1] Always follow your local and institutional regulations regarding chemical waste disposal.[4]

Quantitative Data Summary for Disposal Considerations

For potent, research-grade small molecules like this compound, the following parameters are crucial for waste management. These are general guidelines and must be confirmed with your institution's EHS protocols.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 5 and 9 if permissible for specific, dilute aqueous solutions.Highly acidic or basic waste requires special handling and segregation to prevent dangerous reactions.[4]
Concentration Limits Varies by substance. Treat any concentration as hazardous.Even low concentrations of potent compounds can be harmful to the environment and require disposal as hazardous waste.
Container Type Chemically compatible, sealed, and clearly labeled containers.Prevents leaks, spills, and accidental exposure during storage and transport.

Experimental Protocols for Potential Chemical Inactivation (for reference only)

The following are general chemical degradation methods that may be applicable to the components of this compound. These procedures should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional safety guidelines. The resulting waste must still be disposed of as hazardous waste.

1. Acidic Hydrolysis of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[5] This procedure can deprotect the amine, potentially altering the molecule's reactivity.

  • Materials:

    • This compound waste solution.

    • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    • An appropriate reaction vessel.

  • Procedure:

    • In a chemical fume hood, dissolve the waste material in a suitable solvent.

    • Slowly add an excess of a strong acid like TFA or HCl.

    • Allow the reaction to proceed, monitoring for the removal of the Boc group if possible.

    • Neutralize the resulting solution carefully.

    • Collect the final solution as hazardous waste.

2. Oxidative Degradation

Strong oxidizing agents can be used to break down complex organic molecules.

  • Materials:

    • This compound waste solution.

    • Sodium hypochlorite (B82951) (bleach) or another suitable oxidizing agent.

  • Procedure:

    • In a chemical fume hood, slowly add the oxidizing agent to the waste solution with stirring. Be aware of potential exothermic reactions.

    • Allow the mixture to react for a sufficient period to ensure degradation.

    • The resulting solution must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a labeled solid hazardous waste container is_solid->solid_container Solid liquid_container Collect in a labeled liquid hazardous waste container is_solid->liquid_container Liquid storage Store in a designated satellite accumulation area solid_container->storage liquid_container->storage disposal_service Arrange for pickup by a licensed waste disposal service or EHS storage->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Aminooxy-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aminooxy-PEG4-C2-Boc. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing risk and environmental impact.

Chemical Profile:

This compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2]. PROTACs are molecules that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins[1][2]. This compound features a Boc-protected aminooxy group, making it reactive with aldehydes to form an oxime bond[3][].

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a secure seal around the eyes.[5]
Face ShieldTo be worn in addition to goggles when there is a risk of splashing.[5][6]
Hand Protection GlovesDisposable nitrile or neoprene gloves.[7] Inspect for tears or holes before use and replace immediately if compromised.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor splashes.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood.
RespiratorMay be required for large spills or if work cannot be conducted in a fume hood.[5][6]

Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use compatible lab equipment (glass, stainless steel).

  • In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage is at 4°C for short-term use and -20°C to -80°C for long-term storage, protected from moisture and light[1][2][8].

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the overall compound should be treated as chemical waste[9]. Dispose of the waste through a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations[9][10]. Do not dispose of it down the drain or in regular trash.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Retrieve this compound from Storage B->C D Perform Experimental Procedure C->D E Collect Waste in Labeled Container D->E F Store Waste for Pickup E->F G Arrange for Licensed Disposal F->G

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。